molecular formula C7H16ClNO B1492358 2-(Oxan-3-yl)ethan-1-amine hydrochloride CAS No. 98430-08-1

2-(Oxan-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1492358
CAS No.: 98430-08-1
M. Wt: 165.66 g/mol
InChI Key: JVXYQEGYWUJRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxan-3-yl)ethan-1-amine hydrochloride ( 98430-08-1 ) is a versatile organic compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . This chemical features a primary amine functional group attached to an ethyl spacer that is linked to the 3-position of a tetrahydropyran (oxane) ring, presenting as a hydrochloride salt to enhance its stability. The compound is a valuable building block in medicinal chemistry and drug discovery research. Its structure, which combines a polar, saturated oxygen heterocycle with a reactive amine handle, makes it a useful intermediate for the synthesis of more complex molecules. Researchers can readily utilize the amine group for amide bond formation or reductive amination reactions, allowing for the incorporation of the tetrahydropyran moiety into compound libraries. The tetrahydropyran group is a common pharmacophore found in active pharmaceutical ingredients, as it can improve solubility and influence the pharmacokinetic properties of lead compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(oxan-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-4-3-7-2-1-5-9-6-7;/h7H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXYQEGYWUJRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Tetrahydro-2H-pyran-3-yl)ethanamine HCl chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(Tetrahydro-2H-pyran-3-yl)ethanamine HCl

Executive Summary

2-(Tetrahydro-2H-pyran-3-yl)ethanamine hydrochloride is a saturated heterocyclic amine building block increasingly utilized in fragment-based drug discovery (FBDD). Unlike its more common 4-substituted isomer, the 3-substituted variant introduces a chiral center, offering a vector for probing asymmetrical binding pockets in GPCRs and kinases. This guide details the structural properties, validated synthetic pathways, and strategic application of this moiety as a bioisostere for cyclohexyl and piperidinyl groups, focusing on its ability to modulate lipophilicity (LogP) and metabolic stability.

Structural Identity & Physiochemical Profile

The molecule consists of a tetrahydropyran (THP) ring substituted at the 3-position with an ethylamine chain.[] The presence of the ether oxygen at position 1 creates a dipole distinct from carbocyclic analogs, influencing both solubility and ligand-protein interactions.

Table 1: Chemical Identity & Properties

PropertyDataNotes
IUPAC Name 2-(Tetrahydro-2H-pyran-3-yl)ethanamine hydrochloride
CAS (Free Base) 98430-09-2 HCl salt is prepared in situ or custom ordered.
Precursor CAS 885271-49-8 2-(Tetrahydro-2H-pyran-3-yl)acetonitrile
Formula C₇H₁₅NO[2] · HClSalt form ensures oxidative stability.
Mol. Weight 129.20 (Base) / 165.66 (HCl)
Chirality C3 is a stereocenterCommercial supplies are typically racemic unless specified as (3R) or (3S).
SMILES C1COCC(C1)CCN.Cl
Appearance White to off-white hygroscopic solidFree base is a colorless liquid.
Solubility High in H₂O, MeOH, DMSOLow solubility in non-polar solvents (Hexane).
The "Ether Oxygen" Effect

In medicinal chemistry, replacing a methylene (-CH₂-) group in a cyclohexane ring with an ether oxygen (-O-) to form a tetrahydropyran reduces the calculated LogP (cLogP) by approximately 1.0–1.5 units. This modification is a strategic tool to improve the Ligand Efficiency (LE) of a drug candidate without significantly altering the steric bulk.

Synthetic Pathways

The synthesis of 2-(tetrahydro-2H-pyran-3-yl)ethanamine generally proceeds through the reduction of a nitrile or nitro precursor. The choice of pathway depends on the availability of the starting material (alcohol vs. aldehyde).

Route A: Nitrile Reduction (Preferred)

This is the most robust route for scale-up. It begins with 3-(hydroxymethyl)tetrahydropyran, which is converted to the nitrile via activation (mesylation/tosylation) and cyanide displacement, followed by reduction.

Route B: Henry Reaction (Nitroaldol)

Starting from tetrahydro-2H-pyran-3-carbaldehyde, a Henry reaction with nitromethane yields the nitroalkene, which is subsequently reduced to the amine.

SynthesisPathways cluster_alt Alternative Route (Henry Reaction) Start_Alc 3-(Hydroxymethyl) tetrahydropyran Step1 Activation (MsCl/TsCl) Start_Alc->Step1 Inter_LG Activated Intermediate Step1->Inter_LG Step2 Cyanation (NaCN/KCN) Inter_LG->Step2 Nitrile 2-(Tetrahydro-2H-pyran-3-yl) acetonitrile (CAS 885271-49-8) Step2->Nitrile Step3 Reduction (BH3·THF or H2/Raney Ni) Nitrile->Step3 Product 2-(Tetrahydro-2H-pyran-3-yl) ethanamine HCl Step3->Product Aldehyde Tetrahydro-2H-pyran- 3-carbaldehyde Nitro Nitroalkene Intermediate Aldehyde->Nitro MeNO2 Base Nitro->Product LiAlH4

Figure 1: Validated synthetic workflows. The nitrile reduction route (top) is preferred for its avoidance of unstable nitro intermediates.

Detailed Experimental Protocol

Objective: Synthesis of 2-(Tetrahydro-2H-pyran-3-yl)ethanamine HCl via Nitrile Reduction.

Reagents:

  • 2-(Tetrahydro-2H-pyran-3-yl)acetonitrile (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (2.5 eq)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 4M in dioxane

  • Sodium hydroxide (NaOH)

Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen (N₂).

  • Addition: Charge the flask with 2-(Tetrahydro-2H-pyran-3-yl)acetonitrile (10 mmol) dissolved in anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Reduction: Dropwise add BH₃·THF (25 mL, 25 mmol) over 20 minutes. Caution: Exothermic reaction; gas evolution.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by TLC (disappearance of nitrile) or LC-MS.

  • Quench: Cool to 0°C. Carefully add MeOH (20 mL) dropwise to quench excess borane. Caution: Vigorous hydrogen evolution.

  • Acid Hydrolysis: Add conc. HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.

  • Workup: Concentrate the solvent in vacuo. Basify the residue with 2M NaOH (pH > 12) and extract with Dichloromethane (DCM, 3 x 50 mL).

  • Salt Formation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Redissolve the crude oil in minimal diethyl ether. Add 4M HCl in dioxane (1.2 eq) dropwise.

  • Isolation: The HCl salt will precipitate as a white solid. Filter, wash with cold ether, and dry under high vacuum.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the alpha-proton singlet of the nitrile (approx 2.5 ppm) and appearance of methylene protons adjacent to nitrogen at ~2.8 ppm.

  • Melting Point: Expect sharp range (typically >150°C for HCl salts).

Medicinal Chemistry Applications

The 3-substituted tetrahydropyran ring is a "privileged scaffold" used to fine-tune the physicochemical properties of drug candidates.

Bioisosteric Replacement Strategy

When a lead compound containing a cyclohexyl group exhibits poor solubility or high metabolic clearance, the THP group serves as a bioisostere.

  • Solubility: The ether oxygen accepts hydrogen bonds from water, increasing aqueous solubility.

  • Metabolism: The oxygen atom deactivates the alpha-carbons toward CYP450 oxidation compared to the cyclohexane analog, though the position para to the oxygen (position 4) remains a metabolic soft spot.

  • Vector Exploration: Unlike the symmetrical 4-yl isomer, the 3-yl isomer projects the ethylamine chain at an angle, potentially accessing unique sub-pockets in the target protein.

SAR_Logic Lead Lead Compound (Cyclohexyl-ethylamine) Problem Issue: High LogP / Low Solubility Lead->Problem Decision Bioisosteric Replacement Problem->Decision Option1 Piperidine Analog (Basic Nitrogen) Decision->Option1 Option2 Tetrahydropyran-4-yl (Symmetrical Ether) Decision->Option2 Option3 Tetrahydropyran-3-yl (Asymmetrical Ether) Decision->Option3 Outcome1 Risk: hERG liability (High Basicity) Option1->Outcome1 Outcome2 Outcome: Lower LogP No Chirality Option2->Outcome2 Outcome3 Outcome: Lower LogP New Vector (Chiral) Improved Solubility Option3->Outcome3

Figure 2: SAR Decision Matrix. The 3-yl isomer is selected when stereochemical vectors and reduced basicity (vs. piperidine) are required.

References

  • Clarke, P. A., et al. (2010). The Maitland-Japp reaction: a new synthesis of tetrahydropyran-4-ones. Tetrahedron Letters. (General THP synthesis methodology).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context for THP as a bioisostere).

Sources

Technical Whitepaper: Characterization and Application of 2-(Oxan-3-yl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-(Oxan-3-yl)ethan-1-amine hydrochloride (systematically known as 2-(tetrahydro-2H-pyran-3-yl)ethanamine hydrochloride ) represents a high-value pharmacophore scaffold. Unlike its 4-substituted isomer, the 3-substituted variant introduces a critical vector of chirality and conformational bias that is often exploited to fine-tune ligand-protein binding affinities.

This guide serves as a definitive technical resource for researchers utilizing this building block. It moves beyond basic catalog data to provide a mechanistic understanding of the molecule's synthesis, stability, and application in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6][7]

The precise characterization of the hydrochloride salt is critical for stoichiometric accuracy in downstream reactions. The 3-position substitution on the tetrahydropyran ring creates a chiral center; unless specified as enantiopure, this material is typically supplied as a racemate.

Table 1: Molecular Specifications
PropertySpecification
IUPAC Name 2-(Tetrahydro-2H-pyran-3-yl)ethan-1-amine hydrochloride
Common Name 2-(Oxan-3-yl)ethanamine HCl
CAS Number (Free Base) 98430-09-2
CAS Number (HCl Salt) Generic/Not Assignment (Refer to Free Base for regulatory search)
Molecular Formula C₇H₁₅NO[1] · HCl
Molecular Weight 165.66 g/mol (Salt); 129.20 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility High in H₂O, DMSO, Methanol; Low in CH₂Cl₂, Et₂O
Chirality C3 is a stereocenter (Usually supplied as (±)-racemate)
SMILES (Salt) Cl.NCCC1CCCOC1
Structural Insight

The oxane (tetrahydropyran) ring acts as a bioisostere for cyclohexyl or phenyl rings. The ether oxygen at position 1 functions as a hydrogen bond acceptor (HBA) while significantly lowering the logP (lipophilicity) compared to a carbocyclic equivalent. This makes the scaffold ideal for improving the metabolic stability and water solubility of lead compounds.

Synthetic Pathways & Manufacturing Logic

Recommended Workflow: Nitrile Reduction

The synthesis begins with 3-(bromomethyl)tetrahydro-2H-pyran or a related electrophile, proceeds through a nitrile intermediate, and concludes with catalytic hydrogenation or hydride reduction.

Synthesis_Workflow Start Start: 3-(Bromomethyl) tetrahydro-2H-pyran Step1 Step 1: Cyanation (NaCN, DMSO, 80°C) Start->Step1 SN2 Substitution Inter Intermediate: 2-(Tetrahydro-2H-pyran-3-yl) acetonitrile Step1->Inter Purification Step2 Step 2: Reduction (H2, Raney Ni OR LiAlH4) Inter->Step2 Reduction Step3 Step 3: Salt Formation (HCl in Dioxane) Step2->Step3 Acidification Final Product: 2-(Oxan-3-yl)ethan-1-amine HCl Step3->Final Crystallization

Figure 1: Validated synthetic route via nitrile intermediate, ensuring high amine purity.

Critical Process Parameters (CPPs):
  • Cyanation Control: The SN2 displacement of the bromide requires polar aprotic solvents (DMSO or DMF). Care must be taken to quench residual cyanide waste.

  • Reduction Selectivity: If using catalytic hydrogenation (H₂/Raney Ni), ammonia is often added to suppress secondary amine formation (dimerization).

  • Salt Crystallization: The HCl salt is formed using anhydrous HCl (e.g., 4M in dioxane) to prevent the formation of a sticky gum. Anhydrous ether is used as an antisolvent to precipitate the white solid.

Analytical Characterization & Quality Control

To ensure the integrity of your experimental data, the identity of the material must be validated prior to use in biological assays.

Standard QC Protocol
  • ¹H NMR (DMSO-d₆): Look for the characteristic multiplets of the pyran ring protons (3.0–4.0 ppm for protons adjacent to oxygen) and the triplet/multiplet for the ethylamine side chain (~2.8 ppm). The NH₃⁺ protons typically appear as a broad singlet around 8.0 ppm.

  • Mass Spectrometry (LC-MS): Expect an [M+H]⁺ peak at 130.12 m/z (corresponding to the free base).

  • Chloride Content: Gravimetric titration with AgNO₃ can confirm the stoichiometry of the HCl salt (approx. 21.4% Cl by weight).

Analytical Decision Tree

QC_Workflow Sample Raw Sample: 2-(Oxan-3-yl)ethan-1-amine HCl Solubility Solubility Check: Dissolve in D2O/DMSO Sample->Solubility HNMR 1H NMR Analysis: Confirm Structure & Purity Solubility->HNMR LCMS LC-MS Analysis: Confirm MW (130.1 m/z) Solubility->LCMS Decision Decision Node HNMR->Decision LCMS->Decision Pass Release for Assay Decision->Pass >95% Purity Fail Recrystallize (EtOH/Et2O) Decision->Fail <95% or Impurities

Figure 2: Quality control decision tree for validating reagent integrity.

Applications in Drug Discovery

Bioisosteric Replacement

The 2-(oxan-3-yl)ethyl motif is frequently used to replace 2-phenylethyl or 2-cyclohexylethyl groups.

  • Advantage: Reduces lipophilicity (LogP) by approx. 1–2 units.

  • Advantage: The ether oxygen can engage in specific water-mediated hydrogen bonds within a receptor pocket.

Synthetic Utility

The primary amine is a versatile handle for:

  • Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form amide linkers.

  • Reductive Amination: Reaction with aldehydes/ketones to form secondary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

Handling Precautions
  • Hygroscopicity: The HCl salt will absorb atmospheric moisture. Weigh quickly or use a dry box. Store at -20°C with desiccant for long-term stability.

  • Free Basing: If the free base is required, dissolve the salt in water, basify with Na₂CO₃ (pH > 10), and extract into DCM. Note that the free base is likely a volatile oil.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19101440, 2-(Oxan-3-yl)ethan-1-amine. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for tetrahydropyran as a phenyl bioisostere).

Sources

Difference between oxan-3-yl and tetrahydro-2H-pyran-3-yl nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-precision environment of drug discovery, nomenclature is not merely semantic—it is the primary key for data integrity, patent validity, and supply chain logistics. A critical divergence exists in the naming of the saturated six-membered oxygen heterocycle: Oxan-3-yl versus Tetrahydro-2H-pyran-3-yl .

While Oxan-3-yl is the Preferred IUPAC Name (PIN) according to the 2013 recommendations (Blue Book P-25.2.2.4), the pharmaceutical industry and legacy databases (CAS, PubChem) overwhelmingly favor the hydro-derivative nomenclature, Tetrahydro-2H-pyran-3-yl (often abbreviated as THP).

This guide dissects the mechanistic origins of this schism, quantifies the risks it poses to cheminformatics pipelines, and provides a self-validating experimental protocol for verifying these moieties in synthesis.

The Mechanics of the Schism: Hantzsch-Widman vs. Retained Hydrogenation

The conflict arises from two valid, yet competing, systems within IUPAC nomenclature rules. Understanding the causality of these names is essential for resolving database mismatches.

System A: The Hantzsch-Widman System (The PIN)

The Hantzsch-Widman (HW) system constructs names based on ring size and heteroatom type.

  • Prefix: Ox- (Oxygen)[1]

  • Stem: -ane (Saturated 6-membered ring)[2]

  • Result: Oxane

  • Radical: Oxan-3-yl

According to IUPAC P-25.2.2.4 , HW names are preferred for saturated heteromonocycles that do not have a retained name specifically for the saturated form.

System B: Modification of Retained Names (The Industry Standard)

This system views the saturated ring as a derivative of the unsaturated parent, Pyran .

  • Parent: 2H-Pyran (Retained name)

  • Operation: Saturation via hydrogenation (+4 Hydrogens)

  • Result: Tetrahydro-2H-pyran

  • Radical: Tetrahydro-2H-pyran-3-yl

While scientifically descriptive, this method is not the PIN for the saturated ring, yet it remains the dominant indexing term in Chemical Abstracts Service (CAS) and vendor catalogs (Enamine, Sigma-Aldrich).

Visualizing the Logic Flow

The following diagram illustrates the decision tree leading to the nomenclature divergence.

NomenclatureLogic Start Structure: Saturated 6-Membered Cyclic Ether Decision Select Nomenclature System Start->Decision HW_Path Hantzsch-Widman System Decision->HW_Path IUPAC 2013 (P-25.2.2.4) Retained_Path Retained Name Modification Decision->Retained_Path Legacy / CAS Step_HW Prefix: Ox- Suffix: -ane HW_Path->Step_HW Step_Ret Parent: 2H-Pyran Op: +4 Hydrogens Retained_Path->Step_Ret Result_HW PIN: Oxane Step_HW->Result_HW Result_Ret Legacy: Tetrahydro-2H-pyran Step_Ret->Result_Ret

Figure 1: Decision logic for deriving Oxane (PIN) vs. Tetrahydro-2H-pyran (Legacy). Note the divergence based on the rule set applied.

Data Integrity & Cheminformatics Impact

For the drug developer, the risk is not linguistic; it is operational. Inconsistent naming causes "silent failures" in compound registration and patent searching.

Comparative Data Table

The following table summarizes how major databases handle this entity.

FeatureOxan-3-yl (PIN)Tetrahydro-2H-pyran-3-yl
IUPAC Status Preferred (2013 Blue Book)Acceptable (General Nomenclature)
CAS Indexing Secondary SynonymPrimary Index Name
InChIKey Layer DHXVGJBLRPWPCS-UHFFFAOYSA-NDHXVGJBLRPWPCS-UHFFFAOYSA-N
Vendor Frequency < 5% (Specialized libraries)> 95% (Standard catalogs)
Patent Risk High (Missed text searches)Low (Standard text search)
The "Text-Mining" Trap

While InChIKeys resolve the identity of the molecule, many automated scrapers rely on name-to-structure conversion.

  • Scenario: A patent claims "substituted oxanes."

  • Risk: A search algorithm trained primarily on "tetrahydropyran" nomenclature may miss this claim if it does not have a robust synonym dictionary, potentially leading to Freedom to Operate (FTO) violations.

Experimental Protocol: Structural Validation (SOP-CHEM-089)

Objective: To unambiguously verify the regiochemistry of a "Tetrahydropyran-3-yl" building block. Context: Vendors frequently mislabel 3-yl and 4-yl isomers due to bulk synthesis routes. The 4-yl isomer is symmetric; the 3-yl is chiral and asymmetric. Naming confusion often correlates with regiochemical errors.

Reagents & Equipment
  • Analyte: ~10 mg of candidate Oxan-3-yl derivative (e.g., 3-bromotetrahydro-2H-pyran).

  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS.

  • Instrument: 400 MHz NMR Spectrometer (or higher).

Methodology (Self-Validating System)
  • Sample Preparation: Dissolve 10 mg of analyte in 0.6 mL CDCl₃. Filter if particulates are visible.

  • Acquisition:

    • Run standard 1H-NMR (16 scans).

    • Run COSY (Correlation Spectroscopy) to map spin systems.

    • Critical Step: Run HSQC if carbon assignment is ambiguous.

  • Data Analysis (The Validation Logic):

    • Symmetry Check (1H-NMR):

      • 4-yl Isomer: The molecule has a plane of symmetry. The protons at C2 and C6 are chemically equivalent. You will see simplified splitting patterns.

      • 3-yl Isomer (Target): The molecule is asymmetric. The protons at C2 are diastereotopic and distinct from C6.

    • Coupling Verification (COSY):

      • Trace the spin system starting from the methine proton (H3).

      • In the 3-yl isomer , H3 should couple to two distinct methylene groups (C2-H and C4-H).

      • In the 4-yl isomer , H4 couples to equivalent C3-H and C5-H groups.

Validation Workflow Diagram

NMRValidation Input Unknown Isomer (Label: THP-3-yl) NMR 1H-NMR Spectrum (400 MHz, CDCl3) Input->NMR CheckSym Symmetry Analysis (C2 vs C6 Protons) NMR->CheckSym Symmetric Equivalent Signals (Simplified Splitting) CheckSym->Symmetric Plane of Symmetry Asymmetric Distinct Diastereotopic Signals CheckSym->Asymmetric No Symmetry Result4 IDENTIFIED: 4-yl Isomer (Reject Batch) Symmetric->Result4 Result3 IDENTIFIED: 3-yl Isomer (Proceed) Asymmetric->Result3

Figure 2: Logic flow for distinguishing Oxan-3-yl from Tetrahydro-2H-pyran-4-yl using NMR symmetry properties.

References

  • IUPAC. (2013).[2][3][4] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Rule P-25.2.2.4 (Selection of Preferred Names for Heteromonocyclic Rings). [Link]

  • Chemical Abstracts Service (CAS). CAS REGISTRY and CA Index Name Generation. American Chemical Society. (Note: CAS generally retains "2H-Pyran, tetrahydro-" as the index name). [Link]

  • National Institute of Standards and Technology (NIST). Tetrahydropyran (Cas No. 142-68-7). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: Tetrahydropyran (CID 8894).[2][5] National Center for Biotechnology Information. [Link]

Sources

Tetrahydropyran-3-ethylamine hydrochloride synthesis building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Pharmacophore Advantage

In modern drug discovery, the tetrahydropyran (THP) ring has emerged as a superior bioisostere for cyclohexane and phenyl rings. Unlike its carbocyclic counterparts, the THP ether oxygen lowers lipophilicity (LogP), enhances aqueous solubility, and acts as a hydrogen bond acceptor, often improving the metabolic stability and pharmacokinetic (PK) profile of lead compounds.

Tetrahydropyran-3-ethylamine hydrochloride (specifically 2-(tetrahydro-2H-pyran-3-yl)ethanamine HCl) represents a critical "spacer" building block. It provides a flexible ethylamine linker attached to the 3-position of the THP ring—a position that introduces a chiral center and breaks the symmetry often found in 4-substituted derivatives. This structural nuance allows for finer tuning of receptor binding pockets but significantly increases synthetic complexity compared to the achiral 4-substituted isomers.

This guide details a robust, scalable synthetic strategy for this building block, prioritizing regiochemical control and impurity management.

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of 3-substituted THP amines hinges on the efficient installation of the two-carbon amino chain. Direct alkylation of the ring is electronically unfavorable and regiochemically difficult. Therefore, we rely on functional group interconversion (FGI) of pre-functionalized THP precursors.

The Strategic Logic

We identify two primary disconnections leading to the target molecule (1 ):

  • The Nitroaldol Disconnection: Retracting to Tetrahydropyran-3-carbaldehyde . This allows for a Henry reaction (condensation with nitromethane) followed by global reduction.

  • The Nitrile Homologation Disconnection: Retracting to (Tetrahydro-2H-pyran-3-yl)methanol . Activation of the alcohol and displacement with cyanide extends the carbon chain by one unit, which, upon reduction, yields the ethylamine.

Selected Route: The Nitrile Homologation Route is selected as the primary protocol for this guide.

  • Reasoning: The starting material, (tetrahydro-2H-pyran-3-yl)methanol, is commercially stable and inexpensive. The aldehyde precursor required for the Henry reaction is prone to oxidation and polymerization, making the alcohol route more robust for scale-up.

Retrosynthesis cluster_logic Strategic Rationale Target Target: Tetrahydropyran-3-ethylamine HCl (C7H15NO·HCl) Intermediate1 Intermediate: (Tetrahydro-2H-pyran-3-yl)acetonitrile (Chain Extension) Target->Intermediate1 Reduction (FGI) Precursor Starting Material: (Tetrahydro-2H-pyran-3-yl)methanol Intermediate1->Precursor SN2 Cyanide Displacement Rationale Avoids unstable aldehyde intermediates. Leverages robust SN2 chemistry. Scalable purification via salt formation.

Figure 1: Retrosynthetic logic prioritizing the stability of the alcohol precursor over the aldehyde.

Critical Building Blocks & Reagents

To ensure reproducibility, the following specifications for reagents are required.

Reagent / SolventRoleCritical Quality Attribute (CQA)
(Tetrahydro-2H-pyran-3-yl)methanol Starting MaterialPurity >97%; <0.5% water content to prevent sulfonylation side reactions.
p-Toluenesulfonyl chloride (TsCl) Activating AgentFree of p-toluenesulfonic acid (recrystallize if necessary).
Sodium Cyanide (NaCN) NucleophileSAFETY CRITICAL: Dry, granular form. Handle in a well-ventilated hood.
Lithium Aluminum Hydride (LAH) Reducing AgentUse pellets or fresh solution in THF. Powder poses high fire risk.
Hydrogen Chloride (4M in Dioxane) Salt FormationAnhydrous required to precipitate the hygroscopic amine salt.

Detailed Synthetic Protocol

Phase 1: Activation of the Alcohol

Objective: Convert the hydroxyl group into a good leaving group (Tosylate).

  • Setup: Charge a 3-neck round-bottom flask (RBF) with (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq) and Dichloromethane (DCM, 10 vol).

  • Base Addition: Add Triethylamine (1.5 eq) and DMAP (0.1 eq). Cool the mixture to 0°C.

  • Sulfonylation: Add p-Toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining internal temperature <5°C. The reaction is exothermic.

  • Monitoring: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS for disappearance of alcohol.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine base), then saturated

    
    , then brine. Dry over 
    
    
    
    and concentrate.
    • Checkpoint: The resulting tosylate is a viscous oil that crystallizes upon standing. It is stable enough to proceed without column chromatography if purity is >90%.

Phase 2: Nitrile Displacement (Chain Extension)

Objective: Install the carbon framework required for the ethylamine side chain.

  • Solvent Switch: Dissolve the crude tosylate in DMSO (5 vol). DMSO is critical for accelerating the

    
     reaction.
    
  • Displacement: Add Sodium Cyanide (1.5 eq). Caution: NaCN is highly toxic.

  • Reaction: Heat to 60–70°C for 12–16 hours.

    • Mechanistic Insight: The 3-position of the THP ring imposes mild steric hindrance compared to acyclic primary alkyl halides, but the primary tosylate (on the methyl group) reacts cleanly. Avoid temperatures >90°C to prevent elimination side products.

  • Workup: Cool to RT. Dilute with water (20 vol) and extract with Ethyl Acetate (3x). The nitrile is less polar; thorough extraction is needed.

  • Purification: Concentrate the organic layer. If the oil is dark, pass through a short silica plug eluting with 20% EtOAc/Hexane.

    • Intermediate:2-(Tetrahydro-2H-pyran-3-yl)acetonitrile .

Phase 3: Reduction & Salt Formation

Objective: Reduce the nitrile to the primary amine and isolate as the stable HCl salt.

  • Reduction Setup: Under Nitrogen atmosphere, suspend

    
     (2.0 eq) in anhydrous THF (10 vol) at 0°C.
    
  • Addition: Add the nitrile intermediate (dissolved in minimal THF) dropwise.

    • Control: Evolution of hydrogen gas will occur. Control addition rate to manage foaming.

  • Reflux: Warm to RT, then reflux (66°C) for 3 hours to ensure complete reduction of the

    
     triple bond to the amine.
    
  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    = grams of LAH used.
  • Filtration: Filter the white granular precipitate through Celite. Rinse the cake with THF.

  • Salt Formation:

    • Concentrate the filtrate to obtain the crude free base amine.

    • Dissolve in Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

    • The white solid Tetrahydropyran-3-ethylamine Hydrochloride will precipitate immediately.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous characterization. The following data points confirm the identity of the product.

Analytical MethodExpected Signal / ResultStructural Assignment
1H NMR (DMSO-d6)

8.0–8.2 (br s, 3H)
Ammonium protons (

)

2.8–2.9 (m, 2H)
Methylene protons adjacent to Nitrogen (

)

3.7–3.9 (m, 2H), 3.2–3.4 (m, 2H)
THP Ring protons adjacent to Oxygen
13C NMR ~38 ppmCarbon attached to Nitrogen
~68 ppm, ~72 ppmTHP carbons adjacent to Oxygen
Mass Spectrometry [M+H]+ = 130.1Parent ion (Free base MW = 129.1)

Workflow Visualization

The following diagram illustrates the operational workflow, highlighting safety critical control points (CCPs).

Workflow Start Start: THP-3-Methanol Step1 1. Tosylation (DCM, TsCl, Et3N) Start->Step1 Step2 2. Cyanation (DMSO, NaCN, 60°C) Step1->Step2 CCP1 CCP: Exotherm Control <5°C Step1->CCP1 Step3 3. Reduction (THF, LiAlH4) Step2->Step3 CCP2 CCP: Toxic Gas HCN Risk Step2->CCP2 Step4 4. Salt Formation (HCl/Dioxane) Step3->Step4 Finish Product: THP-3-Ethylamine HCl Step4->Finish CCP1->Step1 CCP2->Step2

Figure 2: Operational workflow with safety critical control points (CCPs) for thermal and toxicity management.

Stereochemical Considerations

The 3-position of the tetrahydropyran ring is a chiral center. The protocol above yields a racemic mixture .

  • For Enantiopure Synthesis:

    • Resolution: The final amine can be resolved using chiral acids (e.g., Tartaric acid or Mandelic acid) via fractional crystallization.

    • Asymmetric Synthesis: To avoid resolution, use the "Clip-Cycle" approach or Asymmetric Prins Cyclization . This involves coupling a homoallylic alcohol with an aldehyde using a chiral phosphoric acid catalyst to close the THP ring with high enantioselectivity before installing the ethylamine side chain [1, 2].

References

  • Alomari, K., et al. (2022). Enantioselective "Clip-Cycle" Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans. Organic & Biomolecular Chemistry. Available at: [Link]

  • Clarke, P. A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation. MDPI Molecules. Available at: [Link]

Commercial suppliers of 2-(Oxan-3-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Medicinal Chemistry

Executive Summary

2-(Oxan-3-yl)ethan-1-amine hydrochloride (also known as 2-(Tetrahydro-2H-pyran-3-yl)ethanamine HCl) is a critical saturated heterocyclic building block.[1][2][3][4] It serves as a superior bioisostere for phenethylamine moieties in drug discovery, offering improved metabolic stability (blocking CYP450 oxidation) and enhanced aqueous solubility compared to its carbocyclic analogs.[3][4]

This guide addresses the specific challenges in sourcing this molecule, distinguishing it from common structural isomers (e.g., the 2-yl or 4-yl analogs), and establishing a rigorous Quality Control (QC) protocol to ensure experimental integrity.

Part 1: Chemical Identity & Technical Specifications[1][3]

Critical Sourcing Note: Commercial catalogs frequently conflate the oxan-3-yl (3-position) isomer with the oxan-4-yl (4-position) or the methanamine (C1 linker) analogs.[1][2][3][4] Verification of the specific substitution pattern is mandatory.

FeatureSpecification
IUPAC Name This compound
Common Trade Name 2-(Tetrahydro-2H-pyran-3-yl)ethanamine HCl
CAS (Free Base) 98430-09-2 (Primary Search Anchor)
CAS (HCl Salt) Not universally indexed; typically custom-prepared from base
Molecular Formula C

H

NO

HCl
Molecular Weight 129.20 (Free Base) / 165.66 (HCl Salt)
Chirality Contains 1 chiral center at C3.[1][2][3][4] Usually supplied as racemic unless specified as (

) or (

).[3][4]
Bioisosteric Utility Reduces LogP vs. cyclohexyl/phenyl; removes aromatic ring liability.[2][3][4]
Part 2: Commercial Sourcing Landscape

The supply chain for this building block is tiered.[3][4] Unlike commodity reagents, this molecule is often "made-to-order" or held in stock by specialized heterocyclic libraries.[1][2][3][4]

Tier 1: Primary Manufacturers (Building Block Specialists)

These suppliers synthesize the molecule in-house.[2][3][4] They are the most reliable sources for batch consistency and stereochemical documentation.[3][4]

  • Enamine: The primary originator for this class of saturated heterocycles.[2][3][4]

    • Catalog Code: EN300-44035 (Free Base - request salt conversion).[1][2][3][4]

  • Combi-Blocks: Often holds stock of the hydrochloride salt directly.[2][3][4]

  • WuXi AppTec / LabNetwork: Good for bulk scale-up (>100g).[2][3][4]

Tier 2: Global Aggregators

These vendors list the product but often fulfill via Tier 1 suppliers (adding lead time and cost).[3][4]

  • Sigma-Aldrich (Merck): Lists under "AldrichCPR" (Marketplace).[2][3][4]

  • Fisher Scientific: Sourcing via third-party partners.[2][3][4]

Sourcing Decision Matrix

Use the following logic flow to determine the correct procurement path based on your project stage.

SourcingStrategy Start Start: Define Requirement IsChiralityCritical Is Stereochemistry Critical? Start->IsChiralityCritical Racemic Racemic Acceptable IsChiralityCritical->Racemic No Chiral Enantiopure Required ((R) or (S)) IsChiralityCritical->Chiral Yes CheckStock Check Catalog Stock (CAS 98430-09-2) Racemic->CheckStock CustomSynth Request Chiral Separation or Asymmetric Synthesis Chiral->CustomSynth BuyBase Buy Free Base (High Availability) CheckStock->BuyBase Most Common BuySalt Buy HCl Salt (Low Availability) CheckStock->BuySalt Rare DirectUse Direct Use in Synthesis CustomSynth->DirectUse InHouseSalt In-House Salt Formation (4M HCl in Dioxane) BuyBase->InHouseSalt If Solid Required BuySalt->DirectUse InHouseSalt->DirectUse

Figure 1: Decision matrix for sourcing 2-(Oxan-3-yl)ethan-1-amine based on stereochemical needs and salt availability.

Part 3: Quality Control & Validation Protocol

Because this molecule contains a secondary ether and a primary amine, it is prone to hygroscopicity (as a salt) or carbamate formation (as a free base upon CO2 exposure).[3][4]

3.1. Analytical Validation (The "Self-Validating" System)

Do not rely solely on the Certificate of Analysis (CoA).[3][4] Perform the following checks upon receipt.

A. 1H-NMR Diagnostics (DMSO-d6)

  • The "Oxane" Fingerprint: Look for the multiplet corresponding to the C3-methine proton.[2][3][4] In 3-substituted tetrahydropyrans, this usually appears upfield relative to the ether-adjacent protons.[1][2][3][4]

  • Ether Protons: Distinct multiplets at 3.0–3.8 ppm corresponding to the C2 and C6 protons (adjacent to Oxygen).[3][4]

  • Amine Salt: Broad singlet at ~8.0 ppm (3H) for -NH3+.

  • Impurity Check: Scan for residual Boc-protected intermediate (singlet at 1.4 ppm) or benzyl protecting groups (aromatic region), which are common synthesis precursors.[2][3][4]

B. Stoichiometry Check (Silver Nitrate Titration) If precise molecular weight is required for library synthesis:

  • Dissolve 50 mg of sample in water.[3][4]

  • Titrate with 0.1 M AgNO3 using potassium chromate indicator.

  • Target: >98% theoretical chloride content. If <95%, the salt is wet; dry under vacuum over P2O5.[3][4]

3.2. Salt Formation Protocol (If Sourcing Free Base)

Since the free base (CAS 98430-09-2) is more commonly stocked than the HCl salt:

  • Dissolve 1.0 eq of free base in anhydrous Et2O or DCM.[3][4]

  • Cool to 0°C.

  • Dropwise add 1.1 eq of 4M HCl in Dioxane.

  • Precipitate forms immediately. Filter and wash with cold Et2O.[3][4]

  • Critical: Dry in a vacuum oven at 40°C for 12 hours to remove trapped dioxane.

3.3. QC Workflow Diagram

QCWorkflow Receipt Shipment Receipt Visual Visual Inspection (Hygroscopicity Check) Receipt->Visual NMR 1H-NMR (DMSO-d6) Visual->NMR Decision Purity > 95%? NMR->Decision LCMS LC-MS (Confirm MW 129.2) Decision->LCMS Yes Dry Vacuum Dry (Remove Solvents) Decision->Dry No (Solvent Peaks) Release Release to Chemistry LCMS->Release Dry->NMR

Figure 2: Quality Control workflow ensuring chemical integrity prior to usage in synthesis.

Part 4: Handling and Storage[1][3]
  • Hygroscopicity: The HCl salt is moderately hygroscopic.[2][3][4] Store in a desiccator or under nitrogen.

  • Stability: The tetrahydropyran ring is stable to standard acidic and basic conditions, unlike acetals.[3][4] It typically survives hydrogenation and Pd-catalyzed coupling conditions.[1][2][3][4]

  • Safety: Irritant.[3][4] Wear standard PPE.[3][4] In case of contact, flush with water.[3][4]

References
  • PubChem. 2-(Oxan-3-yl)ethan-1-amine (Compound Summary). National Library of Medicine.[3][4] Available at: [Link][1][3][4]

Sources

Methodological & Application

Application Note: Optimized Amide Coupling Protocols for Tetrahydropyran (THP) Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Tetrahydropyran (THP) amines, particularly 4-aminotetrahydropyran and 3-aminotetrahydropyran , are critical pharmacophores in modern medicinal chemistry. They serve as bioisosteres for cyclohexyl amines and piperidines, offering lowered lipophilicity (LogP) and improved metabolic stability without sacrificing steric bulk.

However, the incorporation of the ethereal oxygen within the ring introduces unique electronic and steric challenges compared to their carbocyclic analogs:

  • Electronic Deactivation: The inductive effect (

    
    ) of the ring oxygen lowers the pKa of the ammonium species (approx. 9.5–9.8 vs. 10.6 for cyclohexylamine), rendering the free amine slightly less nucleophilic.
    
  • Conformational Bias: 3-substituted THPs exhibit strong preferences for axial vs. equatorial orientations (anomeric effects), which can sterically hinder the approaching electrophile.

This guide provides three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P), ensuring high fidelity amide bond formation.

Reagent Selection Strategy

The choice of coupling reagent should be dictated by the scale of the reaction, the cost of goods, and the purification capabilities available.

Comparative Analysis of Coupling Reagents
FeatureHATU (Protocol A)T3P (Protocol B)EDC / HOBt
Primary Use Case Discovery / Milligram ScaleProcess / Gram+ ScaleStandard / Cost-sensitive
Reactivity Extremely HighModerate to HighModerate
Atom Economy Poor (large byproduct mass)ExcellentGood
Purification Chromatography usually requiredAqueous extraction (Green)Aqueous extraction
Epimerization Risk Low to ModerateVery Low Moderate
Cost HighModerateLow
Decision Logic for Reagent Selection

ReagentSelection Start Start: Select Coupling Strategy ScaleCheck Is Scale > 5 grams? Start->ScaleCheck Purification Is Column Chromatography Acceptable? ScaleCheck->Purification No T3P USE PROTOCOL B: T3P / Pyridine or DIPEA (Easy Workup / Green) ScaleCheck->T3P Yes Sterics Is the Amine/Acid Sterically Hindered? Purification->Sterics Yes Purification->T3P No (Need Wash) HATU USE PROTOCOL A: HATU / DIPEA (Max Reactivity) Sterics->HATU Yes (Hard Coupling) Sterics->T3P No (Standard) AcidCl USE PROTOCOL C: Acid Chloride / Schotten-Baumann (Brute Force) HATU->AcidCl If Fails

Figure 1: Decision tree for selecting the optimal amidation protocol based on scale and substrate complexity.

Detailed Experimental Protocols

Protocol A: High-Throughput Discovery (HATU)

Best for: Small scale (<500 mg), valuable intermediates, and sterically hindered acids. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester) which reacts rapidly with the slightly deactivated THP-amine.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • THP-Amine (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous) or DMAc.[1]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 – 0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 2 minutes.

  • Active Ester Formation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.

  • Amine Addition: Add the THP-Amine (1.2 equiv) (dissolved in minimal DMF if solid) followed by the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[2]

  • Workup:

    • Dilute with EtOAc.[3]

    • Wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1). Note: HATU byproducts (tetramethylurea) are water-soluble but the HOAt byproduct can be sticky.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography is usually required to remove HOAt residues.

Protocol B: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best for: Scale-up (>1 g), avoiding chromatography, and epimerization-sensitive chiral acids. Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride. It is supplied as a 50% solution in EtOAc or DMF.[4]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • THP-Amine (1.1 – 1.2 equiv)

  • T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 4.0 equiv) OR DIPEA (4.0 equiv). Note: Excess base is critical as T3P releases acid.

  • Solvent: EtOAc or 2-MeTHF (Green alternative).

Step-by-Step Procedure:

  • Slurry: Charge the Carboxylic Acid (1.0 equiv), THP-Amine (1.1 equiv), and Base (Pyridine or DIPEA, 3.0–4.0 equiv) into the flask with EtOAc or 2-MeTHF (2–5 volumes).

  • Cooling (Optional): If the acid is extremely prone to racemization, cool to 0°C. Otherwise, RT is standard.

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes. Exotherm is possible.

  • Reaction: Stir at RT. T3P kinetics are slower than HATU; allow 4–12 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50–60°C. T3P is thermally stable.

  • Self-Validating Workup (The "T3P Advantage"):

    • Quench with water.[3][5][6]

    • Wash 1: 10% Citric Acid or 1M HCl (removes excess amine and pyridine).

    • Wash 2: 10% Na₂CO₃ or NaOH (removes unreacted acid and water-soluble T3P byproducts).

    • Wash 3: Brine.

  • Isolation: Concentrate the organic layer. Often yields pure product without chromatography.

T3P Workflow Visualization:

T3P_Workflow Mix Mix Acid + Amine + Base in EtOAc AddT3P Add T3P (50% soln) Stir 4-12h Mix->AddT3P AcidWash Acidic Wash (HCl) Removes Base/Amine AddT3P->AcidWash BaseWash Basic Wash (NaOH) Removes T3P Byproducts AcidWash->BaseWash Product Pure Amide (Evaporation) BaseWash->Product

Figure 2: The T3P "Wash-Only" purification workflow, ideal for process chemistry.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (HATU) Steric hindrance at THP amine (esp. 3-amino).Switch to Protocol C (Acid Chloride) or heat HATU reaction to 50°C (careful with epimerization).
Low Conversion (T3P) Insufficient base.[3]T3P is acidic.[7][8] Ensure pH > 8 during reaction. Increase base to 5.0 equiv.
Racemization High basicity or over-activation.Use T3P with Pyridine (weaker base) at 0°C. Avoid DMF; use EtOAc.
Sticky/Oily Product Residual HOAt (from HATU) or solvents.Dissolve in Et₂O/Hexane to precipitate product or perform extensive aqueous washes (Protocol B).

References

  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. (Demonstrates T3P utility for chiral substrates). [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Comprehensive review of HATU/coupling mechanisms). [Link]

  • Patterson, A. W., et al. (2017). "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry. (Specific context on THP amine synthesis and utility). [Link]

  • Organic Process Research & Development. (2016). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides."[4][5] (Process chemistry perspective). [Link]

Sources

Application Note: Preparation of Free Base 2-(Oxan-3-yl)ethan-1-amine from Hydrochloride Salt

[1][2]

Abstract & Introduction

This application note details the isolation of 2-(Oxan-3-yl)ethan-1-amine (also known as 2-(tetrahydro-2H-pyran-3-yl)ethanamine) as a free base from its hydrochloride salt.[1][2] While amine salts are the preferred form for long-term storage due to their oxidative stability and crystallinity, the free base is required for nucleophilic applications such as amide coupling, reductive amination, or alkylation.[2]

This guide addresses the specific challenges posed by this molecule: the tetrahydropyran (oxane) ring imparts moderate water solubility to the free base, creating a risk of yield loss during aqueous workup. We present two protocols: a robust Biphasic Extraction (Method A) utilizing the "salting-out" effect, and a high-purity Solid Phase Extraction (Method B) for analytical scale or highly water-soluble batches.[1][2]

Chemical Context & Thermodynamics[1][2][4]

The Equilibrium Challenge

The isolation of the free base relies on shifting the acid-base equilibrium. Primary alkyl amines typically exhibit a pKa of approximately 10.0–10.5 .

To drive this equilibrium >99% to the right (free base form), the pH of the aqueous phase must be adjusted to at least 2 units above the pKa (pH ≥ 12.5) according to the Henderson-Hasselbalch equation.[1][2][3][4]

Structural Considerations
  • Target Molecule: 2-(Oxan-3-yl)ethan-1-amine[1][2]

  • Molecular Weight (Free Base): ~129.2 g/mol [2]

  • Solubility Profile: The ether oxygen in the oxane ring acts as a hydrogen bond acceptor, increasing water solubility compared to a carbocyclic analog (e.g., cyclohexylethylamine).[5] Standard extraction with water alone may result in 10–20% product loss to the aqueous phase.

Material Safety & Prerequisites

Safety Data (GHS Classification)
  • Corrosive: Free base amines can cause severe skin burns and eye damage.

  • Hygroscopic: The free base avidly absorbs atmospheric moisture.

  • Carbamate Formation: Primary amines react reversibly with atmospheric CO

    
     to form carbamates. Minimize air exposure. 
    
Reagents & Equipment
ReagentGradePurpose
Dichloromethane (DCM) HPLC/ACSPrimary extraction solvent (high density aids separation).[1][2]
Sodium Hydroxide (NaOH) 2M or 5MBasification agent.
Sodium Chloride (NaCl) Solid/Sat. Sol."Salting out" agent to decrease organic solubility in water.
Sodium Sulfate (Na

SO

)
AnhydrousDrying agent (Neutral).
pH Indicator Strips/ProbeValidation of pH > 12.

CRITICAL WARNING: Do not use Calcium Chloride (CaCl


) as a drying agent. It coordinates with primary amines, trapping the product in the solid matrix.

Protocol A: Biphasic Liquid-Liquid Extraction (Standard)

This is the workhorse method for scales >100 mg. It relies on the Salting-Out Effect to force the moderately polar amine into the organic phase.

Workflow Diagram

GStartStart: Amine HCl SaltDissolve1. Dissolve in Min. Water(10 mL/g)Start->DissolveBasify2. Adjust pH > 12.5(Add 5M NaOH + Solid NaCl)Dissolve->Basify DeprotonationExtract3. Extract with DCM (3x)(Organic Layer = Bottom)Basify->Extract PartitioningDry4. Dry Organic Phase(Na2SO4, 15 min)Extract->Dry Water RemovalEvap5. Concentrate in Vacuo(Low Temp < 30°C)Dry->EvapFinishEnd: Free Base OilEvap->Finish

Figure 1: Step-by-step biphasic extraction workflow utilizing pH adjustment and solvent partitioning.

Step-by-Step Procedure
  • Dissolution: Suspend the hydrochloride salt in a minimal volume of distilled water (approx. 10 mL per 1 g of salt). Stir until fully dissolved.

  • Basification (The Critical Step):

    • Place the beaker in an ice-water bath (neutralization is exothermic).[1][2]

    • Slowly add 5M NaOH dropwise with stirring.

    • Monitor pH: Continue until pH reaches 12–14 .

    • Salting Out: Add solid NaCl until the solution is saturated (undissolved salt visible). Reasoning: This increases the ionic strength of the aqueous phase, significantly reducing the solubility of the oxanyl-amine and forcing it into the organic phase.

  • Extraction:

    • Transfer to a separatory funnel.[6][7]

    • Extract with Dichloromethane (DCM) (3 x 15 mL per gram of salt).

    • Note: DCM is denser than water; the product is in the bottom layer.

  • Washing (Optional but Risky): Do not wash the organic layer with fresh water, as this will re-dissolve the product. If a wash is necessary for purity, use saturated brine only.[2]

  • Drying: Combine organic layers and dry over anhydrous Na

    
    SO
    
    
    for 15–20 minutes. Filter off the solids.[8][9]
  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator).

    • Vacuum: 200–300 mbar initially, then full vacuum.

    • Bath Temp: Keep < 30°C. Low MW amines can be volatile.

Protocol B: Ion Exchange (High Purity)

Recommended for small scales (<100 mg) or if the amine proves difficult to extract from water.

Workflow
  • Resin Preparation: Use a Strong Cation Exchange (SCX) cartridge or loose Dowex 50W resin. Pre-wet with Methanol (MeOH).[9]

  • Loading: Dissolve the HCl salt in MeOH and load onto the column. The amine (R-NH

    
    ) binds to the sulfonate groups; Cl
    
    
    washes through.[1][2]
  • Washing: Flush the column with 3–5 volumes of MeOH. This removes non-basic impurities.[6]

  • Elution: Elute with 2M Ammonia in Methanol (NH

    
    /MeOH) . The excess ammonia displaces the target amine.
    
  • Isolation: Concentrate the eluate. The volatile ammonia evaporates, leaving the pure free base amine.

Quality Control & Validation

Before proceeding to the next synthetic step, validate the conversion.

MethodObservation CriteriaPass Criteria
1H NMR (CDCl

)
Check chemical shift of

-methylene protons (next to Nitrogen).
Shift Upfield: Protons shift from ~3.0 ppm (salt) to ~2.7 ppm (free base).[2] Disappearance of broad NH

peaks (>8 ppm).
Silver Nitrate Test Dissolve trace product in water; add AgNO

.
Clear Solution: No precipitate (AgCl) indicates successful removal of Chloride ions.
Karl Fischer Water Content.< 0.5%: Essential for moisture-sensitive downstream reactions.[1][2]
Mechanism of Action[11]

MechanismReactantsR-NH3(+) Cl(-) (Salt)Transition[Deprotonation]Reactants->TransitionBaseOH(-) (Base)Base->TransitionProductsR-NH2 (Free Base)Transition->Products Organic PhaseByproductsH2O + Cl(-)Transition->Byproducts Aqueous Phase

Figure 2: The chemical mechanism driving the phase separation.[1][2] The charged salt is water-soluble, while the neutral free base partitions into the organic solvent.[2][6]

Storage Recommendations

  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Store under Nitrogen or Argon to prevent reaction with CO

    
     (carbamate formation).
    
  • Container: Glass vial with a Teflon-lined cap.[1][2] Parafilm is recommended.

References

  • Amine Extraction Principles

    • Acid-Base Extraction, Chemistry LibreTexts.[1][2] (Accessed 2023). A foundational guide on pH-dependent partitioning.

  • pKa and Buffer Theory

    • Biological Amines and the Henderson-Hasselbalch Equation, Chemistry LibreTexts.[2] Explains the mathematical basis for pH adjustment (pH > pKa + 2).

  • Drying Agents for Amines

    • Burfield, D. R., et al. "Desiccant efficiency in solvent and reagent drying.[2] 5. Amines." Journal of Organic Chemistry. Discusses the incompatibility of CaCl

      
       with amines and recommends KOH or Na
      
      
      SO
      
      
      .
  • Solid Phase Extraction (SCX)

    • Purification of Amine Reaction Mixtures, US Patent 2377511A (Historical Context) and modern resin supplier protocols (e.g., Silicycle, Merck).[2]

Strategic Assembly of Tetrahydropyran (THP) Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Ether

The tetrahydropyran (THP) ring is not merely a linker; it is a pharmacophoric "privileged structure" in modern drug discovery. From the complex marine macrolides (e.g., Halichondrin B, Bryostatin) to blockbuster metabolic drugs like Empagliflozin (Jardiance) and Canagliflozin , the THP core offers unique dipole alignment, metabolic stability superior to carbocycles, and defined vectors for substituent display.

For the medicinal chemist, the challenge lies not in forming the ring, but in controlling the relative stereochemistry (cis/trans relationships) and substituent density around the core. This guide moves beyond textbook etherifications to detail scalable, stereocontrolled protocols for assembling high-value THP scaffolds.

Strategic Method Selection

Do not choose a method based on reagent availability alone. Choose based on the required stereochemistry and substitution pattern.

MethodBest For...Key AdvantagePrimary Challenge
Prins Cyclization 2,4,6-trisubstituted THPsRapid assembly of complexity; high diastereoselectivity (all-equatorial).Strong acid conditions; limited tolerance of acid-labile groups.
Intramolecular Oxa-Michael 2,6-disubstituted THPsAccess to trans-THPs (kinetic control) or cis-THPs (thermodynamic).[1]Requires pre-functionalized

-unsaturated precursors.
Silane Reduction of Hemiketals C-Aryl Glycosides (SGLT2s)Direct conversion of sugars/lactones to functionalized THP cores.Regiocontrol during reduction; hydride source selection.
Ring-Closing Metathesis (RCM) Macrocyclic THPsFormation of large rings or strained systems.Catalyst cost; removal of Ruthenium impurities.
Decision Logic for THP Synthesis

THP_Decision_Tree Start Target THP Scaffold Subst Substitution Pattern? Start->Subst Tri 2,4,6-Trisubstituted Subst->Tri High Complexity Di 2,6-Disubstituted Subst->Di Linker/Spacer Glyco C-Aryl Glycoside (SGLT2 Type) Subst->Glyco Sugar Mimic Prins Protocol 1: Acid-Mediated Prins Tri->Prins Stereo Stereochemistry? Di->Stereo Reduct Protocol 3: Silane Reduction Glyco->Reduct Michael Protocol 2: Intramolecular Oxa-Michael Cis Thermodynamic (Cis) Stereo->Cis Acid/Base Equil. Trans Kinetic (Trans) Stereo->Trans Base/Kinetic Cis->Michael Trans->Michael

Figure 1: Strategic decision tree for selecting the optimal THP synthesis methodology based on target architecture.

Protocol 1: The Acid-Mediated Prins Cyclization

Application: Rapid construction of 2,4,6-trisubstituted tetrahydropyrans with high diastereocontrol (typically favoring the all-equatorial "chair" isomer).

The Mechanistic "Why"

The reaction proceeds via the formation of an oxocarbenium ion intermediate generated from an aldehyde and a homoallylic alcohol. The cyclization is driven by the stability of the chair-like transition state, placing bulky groups in equatorial positions to minimize 1,3-diaxial interactions.

Detailed Protocol

Target: cis,cis-2,6-diaryl-4-halo-tetrahydropyran (versatile intermediate for coupling).

Reagents:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Indium(III) Triflate [In(OTf)₃] (10 mol%) or TMSOTf (trimethylsilyl trifluoromethanesulfonate)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Additive: TMSBr or TMSCl (if halogen incorporation is desired at C4)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Add the aldehyde (1.1 equiv) and homoallylic alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Cool the mixture to 0°C.

    • Critical Step: Add the Lewis Acid (e.g., TMSBr, 1.1 equiv) dropwise. If using In(OTf)₃, add as a solid in one portion.

    • Note: Stronger Lewis acids (TiCl₄) favor the 2,4,6-cis product via an internal return mechanism involving the halide.

  • Cyclization: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (stain with anisaldehyde; THPs often stain blue/purple).

  • Quench: Quench carefully with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • ¹H NMR: Look for the characteristic "double-doublet" of the axial protons at C2 and C6 (typically

    
     3.5–4.5 ppm). A large coupling constant (
    
    
    
    Hz) confirms the axial-axial relationship, indicating the substituents are equatorial (cis-configuration).

Protocol 2: Stereoselective Intramolecular Oxa-Michael Addition

Application: Synthesis of 2,6-disubstituted THPs where the relationship (cis vs. trans) must be strictly controlled.

The Mechanistic "Why"

This reaction involves the conjugate addition of a pendant alcohol to an


-unsaturated acceptor (enone/enoate).
  • Kinetic Control (Base): Irreversible deprotonation leads to the trans-THP (via a chair-like transition state where the substituent prefers the pseudo-equatorial position).

  • Thermodynamic Control (Acid/Reversible Base): Reversible conditions allow equilibration to the more stable cis-THP (where both substituents are equatorial).

Detailed Protocol

Target: 2,6-disubstituted THP (Switchable Stereochemistry).[2][3]

Substrate:


-hydroxy-

-unsaturated ketone.

A. Kinetic Conditions (Favors trans-THP):

  • Dissolve substrate in THF (0.05 M).

  • Cool to -78°C to suppress reversibility.

  • Add KOtBu (0.1 equiv) or LiHMDS .

  • Stir for 30 min at -78°C. Quench immediately at low temp with acetic acid.

B. Thermodynamic Conditions (Favors cis-THP):

  • Dissolve substrate in EtOH or DCM.

  • Add Camphorsulfonic Acid (CSA) (10 mol%) or stir with DBU at room temperature for extended periods (24-48h).

  • The system will equilibrate to the lower-energy cis-isomer (all-equatorial).

Case Study: SGLT2 Inhibitor Core Synthesis

Context: Gliflozins (e.g., Empagliflozin) are C-aryl glycosides. The core is a glucose-derived THP ring. The critical step is the reduction of the lactol/hemiketal to the ether without reducing the ring oxygen or losing stereochemistry.

Industrial Protocol: Silane Reduction

Reference Grounding: This protocol is adapted from the optimized process chemistry of Empagliflozin [1, 3].

Reaction Scheme: Hemiketal (Lactol) + Et₃SiH + AlCl₃ → C-Aryl Glucoside (THP)

Step-by-Step:

  • Substrate: Start with the fully acetylated or TMS-protected C-aryl lactol (formed via organolithium addition to gluconolactone).

  • Solvent System: Use a mixture of DCM and Acetonitrile (1:1). Acetonitrile coordinates with the Lewis Acid, modulating its reactivity to prevent ring opening.

  • Reagents:

    • Et₃SiH (Triethylsilane): 3.0 equiv (Hydride source).

    • AlCl₃ or BF₃·OEt₂ : 1.5 equiv.

  • Execution:

    • Cool solution of lactol and silane to -10°C.

    • Add Lewis Acid dropwise.[4] Caution: Exothermic.

    • The Lewis acid promotes the formation of the oxocarbenium ion, which is intercepted by the hydride from the silane.

    • Stereocontrol: The hydride attacks from the axial face (anomeric effect), resulting in the

      
      -C-aryl glucoside (equatorial aryl group).
      
  • Workup: Quench with ice water. Separation of phases is critical as aluminum salts can form emulsions (use Rochelle's salt if necessary).

Visualization of Pathways

Prins Cyclization Mechanism

Prins_Mechanism Start Homoallylic Alcohol + Aldehyde Oxo Oxocarbenium Ion Intermediate Start->Oxo Condensation Acid Lewis Acid (TMSOTf / In(OTf)3) Acid->Oxo Promotes TS Chair-like TS (Substituents Equatorial) Oxo->TS Cyclization Prod 2,4,6-cis-THP (All Equatorial) TS->Prod Nucleophilic Capture (X-)

Figure 2: Mechanistic flow of the Prins cyclization, highlighting the chair-transition state that dictates stereochemistry.

References

  • Diastereoselective synthesis of tetrahydropyrans via Prins–Ritter and Prins–arylthiolation cyclization reactions. Organic & Biomolecular Chemistry. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [Link]

  • Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Organic Letters. [Link][5]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide. Marine Drugs. [Link][1]

  • Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. [Link]

Sources

Application Note: Nucleophilic Substitution Protocols for Oxan-3-yl Ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Oxan-3-yl ethylamine (IUPAC: 2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine) is a versatile heterocyclic building block used to introduce metabolic stability and polarity into lipophilic drug scaffolds. Unlike its carbocyclic analog (ethylcyclohexylamine), the tetrahydropyran (THP) ether oxygen lowers logD and blocks metabolic hotspots, making it a high-value fragment in hit-to-lead optimization.

This guide details the Nucleophilic Substitution workflows for this amine. It specifically addresses the kinetic challenges of N-alkylation (SN2) and Nucleophilic Aromatic Substitution (SNAr) , providing optimized protocols to maximize yield and selectivity.

Chemical Profile
PropertyData
Common Name Oxan-3-yl ethylamine
IUPAC Name 2-(Tetrahydro-2H-pyran-3-yl)ethan-1-amine
CAS Number 98430-09-2
Molecular Weight 129.20 g/mol
pKa (Conjugate Acid) ~10.5 (Typical for primary aliphatic amines)
Physical State Colorless to pale yellow oil or low-melting solid
Storage Hygroscopic; Store under N2 at 2–8°C

Strategic Analysis: The Nucleophilicity Paradox

Successful substitution with primary aliphatic amines requires navigating the "Polyalkylation Pitfall."

  • The Mechanism: The lone pair on the nitrogen attacks an electrophile (

    
    ), displacing a leaving group.[1]
    
  • The Problem: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the new alkyl group. In standard SN2 conditions, this leads to mixtures of secondary, tertiary, and quaternary ammonium salts.

  • The Solution:

    • For SN2 (Alkyl Halides): We must manipulate stoichiometry (excess amine) or sterics, or use specific inorganic bases like Cs2CO3 to modulate deprotonation rates.

    • For SNAr (Aryl Halides): Over-reaction is less common due to steric hindrance and electronic deactivation of the product, making this the preferred route for attaching this amine to drug cores.

Workflow Visualization

The following diagram outlines the decision logic and workflow for processing Oxan-3-yl ethylamine.

G Start Start: Oxan-3-yl Ethylamine Electrophile Select Electrophile Type Start->Electrophile AlkylHalide Alkyl Halide (R-CH2-X) (S_N2 Pathway) Electrophile->AlkylHalide Aliphatic ArylHalide Aryl/Heteroaryl Halide (S_NAr Pathway) Electrophile->ArylHalide Aromatic Risk Risk: Polyalkylation AlkylHalide->Risk Proto2 Protocol B: Heteroaryl Coupling (DIPEA, DMSO, Heat) ArylHalide->Proto2 Proto1 Protocol A: Controlled Mono-Alkylation (0.8 eq Electrophile, Cs2CO3) Risk->Proto1 Mitigation Strategy Workup Workup: Acid/Base Extraction Proto1->Workup Proto2->Workup QC QC: LCMS & NMR Workup->QC

Figure 1: Decision matrix for selecting the optimal substitution protocol based on electrophile type.

Experimental Protocols

Protocol A: Controlled N-Alkylation (SN2)

Use this for attaching aliphatic chains (e.g., benzyl, ethyl).

Rationale: To prevent over-alkylation, the amine is used in slight excess, and the electrophile is the limiting reagent. Cesium carbonate is used to permit the "Cesium Effect," where the larger cation aids solubility and nucleophilicity in aprotic solvents.

Reagents:

  • Oxan-3-yl ethylamine (1.0 equiv)[2][3]

  • Alkyl Halide (R-Br or R-I) (0.8 equiv) (Note: Limiting the electrophile is critical)

  • Cesium Carbonate (Cs2CO3) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) (Optional: Use if R-Cl is the electrophile)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Oxan-3-yl ethylamine (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add Cs2CO3 (1.5 equiv). If the alkyl halide is a chloride, add TBAI (0.1 equiv) to facilitate Finkelstein exchange in situ.

  • Electrophile Addition: Dissolve the Alkyl Halide (0.8 equiv) in a minimal amount of MeCN. Add this solution dropwise to the amine mixture over 30 minutes at 0°C.

    • Why? Slow addition keeps the concentration of electrophile low relative to the amine, favoring mono-alkylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by LCMS.

    • Checkpoint: If >10% dialkylation is observed, stop immediately.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc and wash with saturated NaHCO3 and Brine. Dry over Na2SO4.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Use this for attaching the amine to drug cores (e.g., chloropyrimidines, fluoronitrobenzenes).

Rationale: Primary amines react well with electron-deficient heteroarenes. The reaction is driven by the formation of a stable aromatic system and base scavenging of the generated acid (HCl/HF).

Reagents:

  • Oxan-3-yl ethylamine (1.1 equiv)[2][3]

  • Aryl Halide (Ar-Cl/F) (1.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMSO or NMP (polar aprotic is required for SNAr)

Procedure:

  • Dissolution: Dissolve the Aryl Halide (1.0 equiv) in DMSO (0.2 M).

  • Amine Addition: Add Oxan-3-yl ethylamine (1.1 equiv) and DIPEA (2.5 equiv).

  • Reaction:

    • Reactive Substrates (e.g., 2-chloropyrimidine): Stir at RT for 2–4 hours.

    • Unreactive Substrates (e.g., 2-chloropyridine): Heat to 80–100°C for 4–12 hours.

  • Workup: Dilute reaction mixture with water (5x volume). Extract with EtOAc (3x).

    • Note: DMSO is difficult to remove. Extensive water washes (5x) are required, or use lyophilization if the product is water-stable.

Quality Control & Troubleshooting

Analytical Data Interpretation
TechniqueExpected Signal (Oxan-3-yl ethylamine derivative)
1H NMR Look for the THP ring protons: Multiplets at 3.0–4.0 ppm (ether protons adjacent to O) and 1.2–1.9 ppm (ring CH2). The ethyl linker protons often appear as quartets/triplets around 2.5–2.8 ppm (N-CH2).
LCMS ESI+ Mode. Expect [M+H]+. Note that secondary amines often ionize better than the starting primary amine.
TLC Stain with Ninhydrin (Primary amine = Red/Purple; Secondary amine = Faint/Different Color) or KMnO4 (Universal).
Troubleshooting Guide
  • Problem: Significant over-alkylation (Dialkylation) in Protocol A.

    • Fix: Switch to Reductive Amination . React the amine with the corresponding aldehyde using NaBH(OAc)3 in DCE. This is chemically distinct but yields the same N-alkyl bond with 100% mono-selectivity.

  • Problem: Low conversion in Protocol B (SNAr).

    • Fix: The aryl halide may not be electron-deficient enough. Add a Lewis Acid catalyst (e.g., ZnBr2, 0.5 equiv) or switch to Buchwald-Hartwig conditions (Pd(OAc)2/BINAP).

References

  • Sigma-Aldrich. 2-(Tetrahydro-2H-pyran-3-yl)ethanamine Product Page. (CAS 98430-09-2).[2][4][5] Accessed Oct 2025. Link

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811.
  • Common Organic Chemistry. Nucleophilic Substitution (SN2) Protocols.Link

  • PubChem. Compound Summary: 2-(Oxan-3-yl)ethan-1-amine.[2] National Library of Medicine. Link

  • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry 54.10 (2011): 3451-3479. (Context on SNAr usage).

Sources

Application Note: Solvent Selection & Handling for 2-(Oxan-3-yl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing 2-(Oxan-3-yl)ethan-1-amine hydrochloride (also known as 2-(Tetrahydro-2H-pyran-3-yl)ethanamine HCl) in medicinal chemistry and drug development.

Executive Summary

2-(Oxan-3-yl)ethan-1-amine HCl is a critical building block used to introduce the tetrahydropyran (THP) moiety, a common pharmacophore that improves metabolic stability and lowers lipophilicity (LogP) compared to cyclohexane analogs.

The primary challenge in handling this reagent is its nature as a hydrochloride salt . While the salt form confers stability and prevents oxidation of the amine, it drastically alters solubility. Successful derivatization (e.g., amide coupling, reductive amination) requires a solvent system that either dissolves the salt directly or supports an efficient in situ neutralization to the free base.

Key Recommendation: For standard amide couplings, DMF or DMAc are preferred for homogeneity. For green chemistry applications, 2-Methyltetrahydrofuran (2-MeTHF) with an organic base is the superior alternative to DCM.

Physicochemical Profiling & Solubility Data

The solubility profile of the HCl salt differs significantly from the free amine. The salt is highly polar and ionic, whereas the free amine is a lipophilic organic liquid/oil.

Table 1: Solubility Matrix (25°C)
Solvent ClassSolventSolubility (HCl Salt)Solubility (Free Base)Operational Notes
Protic Polar WaterHigh (>100 mg/mL)ModerateIdeal for Schotten-Baumann (biphasic) reactions.
MethanolHigh HighGood for storage; unsuitable for many couplings due to ester side-reactions.
EthanolModerateHighUseful for recrystallization.
Aprotic Polar DMSOHigh HighUniversal solvent; difficult to remove during workup.
DMF / DMAcGood (>50 mg/mL)HighGold Standard for homogeneous coupling reactions.
Aprotic Non-Polar DCM (Dichloromethane)Poor/Insoluble (Suspension)HighRequires in situ neutralization (see Protocol A).
THFPoor/Insoluble HighPoor solubility of salt; excellent for free base.
2-MeTHFPoor HighGreen Alternative to DCM/THF.
Non-Polar Toluene / HexaneInsoluble HighOnly suitable after free-basing.
Mechanistic Insight: The "Solubility Switch"

In solvents like DCM or THF, the HCl salt will exist as a suspension. Upon addition of a tertiary amine base (e.g., DIPEA or TEA), a "solubility switch" occurs:

  • Suspension: Amine-HCl (Solid) + Solvent.

  • Neutralization: Amine-HCl + DIPEA

    
     Free Amine (Soluble) + DIPEA-HCl.
    
  • Result: The reaction mixture clears (becomes homogeneous) as the free amine dissolves, or a new fine precipitate forms (DIPEA-HCl), depending on the solvent.

Decision Framework: Solvent Selection

The choice of solvent dictates the reaction setup. Use the following logic flow to select the optimal system.

SolventSelection Start Start: 2-(Oxan-3-yl)ethan-1-amine HCl ReactionType Select Reaction Type Start->ReactionType AmideCoupling Amide Coupling / Urea Formation ReactionType->AmideCoupling ReductiveAmination Reductive Amination ReactionType->ReductiveAmination SolubilityCheck Is Homogeneity Critical? AmideCoupling->SolubilityCheck SolventMeOH Use MeOH/DCM (Protocol C) ReductiveAmination->SolventMeOH Homogeneous Yes (e.g., Kinetics, Stereocontrol) SolubilityCheck->Homogeneous High Solubility Req Heterogeneous No (Standard Synthesis) SolubilityCheck->Heterogeneous Suspension OK SolventDMF Use DMF or DMAc (Protocol A) Homogeneous->SolventDMF SolventDCM Use DCM or 2-MeTHF with DIPEA (Protocol B) Heterogeneous->SolventDCM

Figure 1: Decision tree for selecting the reaction solvent based on process requirements.

Detailed Experimental Protocols

Protocol A: Homogeneous Amide Coupling (DMF/DMAc)

Best for: Difficult couplings, sterically hindered partners, or when high dilution is required.

  • Preparation: In a dry vial, dissolve 2-(Oxan-3-yl)ethan-1-amine HCl (1.0 equiv) in anhydrous DMF (concentration 0.1 M – 0.2 M).

    • Observation: The salt should dissolve completely or form a very fine haze.

  • Activation: In a separate vessel, activate the carboxylic acid (1.0–1.2 equiv) with HATU (1.2 equiv) and DIPEA (1.0 equiv) in DMF for 5 minutes.

  • Neutralization & Addition: Add DIPEA (2.0–3.0 equiv) to the amine-HCl solution.

    • Note: Total base must account for neutralizing the HCl salt (1 eq) + activating the reagent.

  • Reaction: Add the activated acid solution to the amine solution. Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

Protocol B: Green Chemistry Coupling (2-MeTHF)

Best for: Standard synthesis, easier workup, and environmental compliance.

  • Suspension: Suspend 2-(Oxan-3-yl)ethan-1-amine HCl (1.0 equiv) in 2-MeTHF (0.2 M).

    • Visual: The solid will NOT dissolve. This is normal.

  • Base Addition: Add DIPEA or NMM (N-methylmorpholine) (2.5 equiv).

    • Mechanism:[1] The mixture may clarify slightly as the free amine is released into the 2-MeTHF, but the DIPEA.HCl salt may precipitate out.

  • Coupling: Add the carboxylic acid (1.1 equiv) and coupling reagent (e.g., T3P® in EtOAc or EDC/HOBt).

  • Reaction: Stir vigorously. The reaction rate depends on the phase transfer of the free amine into the solution.

  • Workup: 2-MeTHF is immiscible with water. Wash the reaction mixture directly with water/brine. No solvent swap is needed.

Protocol C: Free Base Isolation (Biphasic Extraction)

Best for: Reactions strictly requiring non-polar solvents (e.g., Toluene) or catalysts sensitive to amine salts.

  • Dissolution: Dissolve the HCl salt in minimal Water (approx. 3 mL per gram).

  • Basification: Cool to 0°C. Add 2M NaOH or K₂CO₃ solution until pH > 12.

  • Extraction: Extract 3x with DCM or EtOAc .

    • Note: The THP ether oxygen increases water solubility slightly compared to purely alkyl amines. Ensure thorough extraction (3-4 times).

  • Drying: Dry combined organics over anhydrous K₂CO₃ (preferred over MgSO₄ to minimize acid traces).

  • Concentration: Evaporate solvent carefully (the free amine may be semi-volatile). Use the resulting oil immediately.

Troubleshooting & Optimization

Handling Hygroscopicity

Amine HCl salts containing ether linkages (like the THP ring) can be hygroscopic.

  • Symptom: The white powder becomes sticky or clumps during weighing.

  • Fix: Store the reagent in a desiccator. If clumping occurs, dry in a vacuum oven at 40°C over P₂O₅ overnight before use to ensure accurate stoichiometry.

Stoichiometry Traps

A common failure mode in Protocol A/B is under-basing.

  • The Trap: Researchers often calculate base equivalents based on the reaction mechanism (e.g., 1 eq for acid activation) but forget the 1 eq required to neutralize the HCl salt.

  • The Fix: Always use at least 2.5 to 3.0 equivalents of base when starting with the HCl salt.

    • 1.0 eq to neutralize the amine-HCl.

    • 1.0 eq to neutralize the acid (during activation).

    • 0.5–1.0 eq excess to drive the reaction.

Diagram: Reaction Workflow (Protocol B)

ReactionWorkflow Step1 Suspend HCl Salt in 2-MeTHF Step2 Add DIPEA (>2.5 equiv) Step1->Step2 Step3 In-Situ Neutralization Step2->Step3 Liberates Amine Step4 Add Coupling Reagents (T3P/Acid) Step3->Step4 Step5 Aqueous Wash (Direct) Step4->Step5 Reaction Complete

Figure 2: Workflow for green amide coupling using 2-MeTHF, highlighting the critical neutralization step.

References

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

  • MacMillan, D. S., et al. (2013). "Replacement of Dichloromethane in Medicinal Chemistry Applications." Green Chemistry. Link

  • Pacek, A. W., et al. (2012). "Solubility of Amine Salts in Organic Solvents." Journal of Chemical & Engineering Data. Link (General reference for amine salt solubility principles).

Sources

Microwave-assisted synthesis using 2-(Tetrahydro-2H-pyran-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis Using 2-(Tetrahydro-2H-pyran-3-yl)ethanamine

Executive Summary

This guide details the microwave-assisted utilization of 2-(Tetrahydro-2H-pyran-3-yl)ethanamine (CAS: 98430-09-2), a versatile building block in medicinal chemistry. The tetrahydropyran (THP) moiety serves as a metabolically stable, polar ether scaffold that lowers lipophilicity (LogP) compared to carbocyclic analogs, improving the pharmacokinetic profile of drug candidates.

Microwave-assisted organic synthesis (MAOS) is the preferred modality for derivatizing this amine due to its ability to overcome the activation energy barriers of nucleophilic attacks and condensation reactions while minimizing thermal degradation of the ether ring. This note provides validated protocols for Amide Coupling and Nucleophilic Aromatic Substitution (S_NAr) , supported by mechanistic insights and optimization workflows.

Chemical Profile & Reactivity

  • Compound: 2-(Tetrahydro-2H-pyran-3-yl)ethanamine[1]

  • CAS: 98430-09-2[1]

  • Structure: Primary aliphatic amine attached via an ethyl linker to the C3 position of a saturated oxygen heterocycle.

  • pKa (Calculated): ~10.5 (Typical for primary aliphatic amines).

  • Stability Note: The THP ring is generally stable under basic and neutral conditions. However, strong acidic conditions at high temperatures (>150°C) in the microwave should be avoided to prevent potential ether cleavage or ring-opening side reactions.

Methodology A: Rapid Amide Coupling (Lead Optimization)

Rationale: Direct amidation of carboxylic acids is the most frequent reaction in lead optimization. Conventional thermal heating often requires prolonged reflux, leading to potential racemization of chiral acids or decomposition. Microwave irradiation accelerates the formation of the active ester intermediate and its subsequent collapse by the amine nucleophile.

Validated Protocol:

ComponentReagent/ConditionSpecification
Substrate A Carboxylic Acid (R-COOH)1.0 equiv
Substrate B 2-(Tetrahydro-2H-pyran-3-yl)ethanamine1.2 equiv
Coupling Agent HATU or T3P (50% in EtOAc)1.5 equiv
Base DIPEA (Diisopropylethylamine)3.0 equiv
Solvent DMF or DMA (Dimethylacetamide)Concentration: 0.1 – 0.2 M
MW Temp 60°C – 80°CFixed Temperature Mode
MW Time 10 – 20 minutesHold Time

Step-by-Step Workflow:

  • Dissolution: In a microwave-transparent vial (e.g., 2-5 mL borosilicate), dissolve the Carboxylic Acid (1.0 eq) in DMF.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at room temperature for 2 minutes to form the activated O-azabenzotriazole ester.

  • Addition: Add 2-(Tetrahydro-2H-pyran-3-yl)ethanamine (1.2 eq). Cap the vial with a PTFE-lined septum.[2]

  • Irradiation: Place in the microwave reactor. Ramp to 80°C over 2 minutes; hold for 15 minutes .

  • Work-up: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove HOBt/byproducts) and brine. Dry over Na₂SO₄.[3]

Mechanistic Insight: Microwave dielectric heating efficiently couples with the polar solvent (DMF/DMA), creating localized superheating. This drives the nucleophilic attack of the amine on the activated ester faster than the background hydrolysis rate, significantly boosting yield compared to room temperature stirring.

Methodology B: Nucleophilic Aromatic Substitution (S_NAr)

Rationale: The primary amine of the ethyl-THP scaffold acts as a nucleophile to displace halides on heteroaryl cores (e.g., chloropyrimidines, fluoropyridines). These reactions are often sluggish thermally due to electronic deactivation or steric hindrance. MAOS is transformative here, allowing reactions to proceed in minutes at 120–150°C that would otherwise require days of reflux.

Validated Protocol:

ComponentReagent/ConditionSpecification
Electrophile Heteroaryl Halide (Ar-Cl/F)1.0 equiv
Nucleophile 2-(Tetrahydro-2H-pyran-3-yl)ethanamine1.2 – 1.5 equiv
Base DIPEA or K₂CO₃2.0 – 3.0 equiv
Solvent DMSO, NMP, or EtOHConcentration: 0.2 – 0.5 M
MW Temp 120°C – 150°CFixed Temperature Mode
MW Time 10 – 30 minutesHold Time

Step-by-Step Workflow:

  • Preparation: Combine the Heteroaryl Halide and the Amine in the microwave vial.

  • Solvent/Base: Add DMSO (high microwave absorber) and DIPEA. If using K₂CO₃, ensure fine suspension.

  • Irradiation: Ramp to 130°C (standard starting point). Hold for 20 minutes .

    • Note: If the aryl halide is electron-rich (deactivated), increase temp to 160°C.

  • Monitoring: Check LCMS. If incomplete, irradiate for an additional 10 minutes.

  • Work-up: Pour reaction mixture into water to precipitate the product or extract with EtOAc/DCM.

Process Optimization & Logic

The following diagram illustrates the decision matrix for optimizing reactions with this specific amine building block.

OptimizationWorkflow Start Start: Reaction Setup SolventCheck Solvent Selection (Polarity & Absorbance) Start->SolventCheck TempCheck Set Initial Temp (Amide: 80°C | SNAr: 130°C) SolventCheck->TempCheck RunRxn Run Microwave Cycle (10-20 mins) TempCheck->RunRxn Analysis LCMS Analysis RunRxn->Analysis Decision Conversion > 90%? Analysis->Decision OptimizeTemp Increase Temp by 20°C (Max 180°C for THP) Decision->OptimizeTemp No (Low Conv) OptimizeConc Increase Concentration (0.2M -> 0.5M) Decision->OptimizeConc No (Slow Kinetics) Success Isolate & Purify Decision->Success Yes OptimizeTemp->RunRxn OptimizeConc->RunRxn

Figure 1: Iterative optimization workflow for microwave-assisted synthesis using tetrahydropyran-amines.

Reaction Mechanism Visualization

The diagram below details the Amide Coupling pathway, highlighting where microwave energy (Dielectric Heating) impacts the transition states.

ReactionMechanism Acid Carboxylic Acid (R-COOH) Activated Activated Ester (O-At/Obt) Acid->Activated Coupling Agent (HATU/Base) Amine THP-Ethanamine (R'-NH2) TS Tetrahedral Intermediate Amine->TS Nucleophilic Attack Activated->TS MW Energy (Dipolar Rotation) Product Amide Product TS->Product -HOBt/HOAt

Figure 2: Mechanistic pathway of amide coupling. Microwave irradiation lowers the activation energy for the nucleophilic attack on the activated ester.

References

  • Microwave-Assisted Organic Synthesis (General Principles)

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[4][5][6] Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Microwave Amide Coupling Protocols

    • Santagada, V., et al. (2009). Microwave-assisted synthesis of amide bonds. Current Medicinal Chemistry, 16(1), 1-19.
  • Microwave S_NAr Reactions

    • Leadbeater, N. E., & Marco, M. (2003). Preparation of polymer-supported ligands and metal complexes by microwave-assisted synthesis. Organic Letters, 5(22), 4117-4120.
  • Tetrahydropyran Building Block Data

    • Sigma-Aldrich. (n.d.). 2-(Tetrahydro-2H-pyran-3-yl)ethanamine Product Sheet.

    • (Note: Representative catalog link for physicochemical verification).

Sources

Troubleshooting & Optimization

Improving yield of amide coupling with 2-(Oxan-3-yl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Amide Couplings with 2-(Oxan-3-yl)ethan-1-amine HCl

Ticket ID: #AMIDE-PYR-003 Status: Resolved Agent: Senior Application Scientist, Synthesis Division[1]

Executive Summary: The "Hidden" Proton Problem

You are likely experiencing low yields not because of the intrinsic reactivity of the pyran-amine, but due to the hydrochloride salt form managing the reaction kinetics.

2-(Oxan-3-yl)ethan-1-amine HCl is a primary amine salt. In its supplied form (


), it is non-nucleophilic . It cannot attack the activated ester of your carboxylic acid until it is "free-based" in situ.

If you are running this reaction in Dichloromethane (DCM) with only 1-2 equivalents of base, your reaction is likely heterogeneous and acidic, stalling the coupling. The guide below restructures your protocol to ensure complete salt neutralization and efficient coupling.

Module 1: The "Free-Basing" Trap & Solubility

The Root Cause: Most researchers treat the HCl salt as a neutral spectator. It is not. It consumes 1 full equivalent of your base immediately. If you use a standard 1:1:1 ratio (Acid:Amine:Base), you have effectively added zero base for the catalytic cycle, as the first equivalent is sacrificed to neutralize the HCl.

The Solubility Paradox:

  • DCM (Dichloromethane): Excellent for many amides, but terrible for amine HCl salts. The salt often floats as a suspension. If the salt doesn't dissolve, the base (DIPEA/TEA) cannot effectively deprotonate it.

  • DMF/DMAc: Essential for this reaction. The high dielectric constant dissolves the salt, allowing the base to access the proton.

Visualizing the Salt Break Mechanism

The following diagram illustrates why the "Order of Addition" is critical for your specific reagent.

SaltBreak Salt Amine.HCl Salt (Non-Nucleophilic) Solvent Polar Solvent (DMF/DMAc) Salt->Solvent Dissolution Base DIPEA (Base) (>3.0 equiv) Base->Solvent Mixing FreeAmine Free Amine (Active Nucleophile) Solvent->FreeAmine Deprotonation Waste DIPEA.HCl (Byproduct) Solvent->Waste Coupling Coupling Reaction (Product Formation) FreeAmine->Coupling Attacks Activated Acid

Caption: The "Salt Break" mechanism requires polar solvent for dissolution before the base can liberate the active nucleophile.[1]

Module 2: Optimized Protocols

Do not use a generic procedure. Choose the protocol based on your phase of development.

Protocol A: Discovery Scale (High Success Rate)

Best for: <100 mg scale, valuable acids, quick results. Reagent:HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

ComponentEquivalentsNotes
Carboxylic Acid1.0Limiting reagent.[1]
Amine HCl Salt 1.2 Slight excess ensures acid consumption.
HATU 1.2 High reactivity for hindered acids.
DIPEA 4.0 CRITICAL. 1 eq for HCl, 1 eq for Acid, 2 eq to maintain pH >9.
SolventDMFConcentration: 0.1 M - 0.2 M.

Step-by-Step:

  • The Pre-Mix (Vital): In a vial, dissolve the Amine HCl and 2.0 eq of DIPEA in DMF. Vortex until clear. This ensures the amine is free-based before it ever sees the acid.

  • Activation: In a separate flask, dissolve Carboxylic Acid and HATU in DMF. Add 2.0 eq of DIPEA . Stir for 2 minutes (activates the acid to the O-At ester).

  • Combination: Add the Amine/DIPEA solution to the Activated Acid solution.

  • Reaction: Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc. Wash with sat.[2]

    
     (x2), Water (x2), Brine (x1).[3] Dry over 
    
    
    
    .
Protocol B: Process/Scale-Up (Cleanest Profile)

Best for: >1g scale, avoiding epimerization, simple workup. Reagent:[1]T3P (Propylphosphonic Anhydride) - 50% w/w in EtOAc/DMF.

ComponentEquivalentsNotes
Carboxylic Acid1.0
Amine HCl Salt1.1
T3P (50% soln) 1.5 - 2.0 Excess is harmless (water soluble).[1]
DIPEA/NMM 5.0 T3P requires a basic environment to function.
SolventEtOAc or 2-MeTHFT3P works well in "greener" solvents.

Step-by-Step:

  • Combine Acid, Amine HCl, and Solvent in the flask.

  • Add Base (5.0 eq) . The mixture may warm slightly.

  • Add T3P solution dropwise.

  • Stir at RT. If sluggish after 2 hours, heat to 40-50°C (T3P is thermally stable).

  • Workup: Wash with water (x3). T3P byproducts are water-soluble P-species. No column chromatography is often needed.

Module 3: Troubleshooting Decision Tree

Use this logic flow to diagnose failures with the oxan-3-yl amine.

Troubleshooting Start Low Yield / No Reaction CheckSolubility Is the reaction homogeneous? Start->CheckSolubility Heterogeneous No (Cloudy/Suspension) CheckSolubility->Heterogeneous Precipitate Homogeneous Yes (Clear) CheckSolubility->Homogeneous SwitchSolvent Switch to DMF or DMAc Increase Dilution Heterogeneous->SwitchSolvent CheckBase Check pH (Wet pH paper) Homogeneous->CheckBase Acidic pH < 8 CheckBase->Acidic Basic pH > 9 CheckBase->Basic AddBase Add more DIPEA (Target 4-5 equiv total) Acidic->AddBase CheckReagent Switch Coupling Agent Basic->CheckReagent HATU Try HATU (Discovery) CheckReagent->HATU T3P Try T3P (Scale/Purity) CheckReagent->T3P

Caption: Diagnostic workflow for identifying yield loss in amine salt couplings.

Module 4: Frequently Asked Questions (FAQ)

Q1: Does the oxane (pyran) ring interfere with the reaction? A: Chemically, no. The ether oxygen is a very weak Lewis base and does not interfere with standard coupling agents. However, it increases the lipophilicity of the molecule compared to a simple alkyl amine. This means your product will likely be more soluble in organic solvents (DCM, EtOAc) than aqueous layers, making extraction efficient.

Q2: The 3-position of the pyran is chiral. Will I see racemization? A: The amine is attached to the C3 position via an ethyl linker (


).[1] The chiral center is at C3.
  • Starting Material: If you bought "2-(Oxan-3-yl)ethan-1-amine", check if it is sold as a racemate or a single enantiomer.[1] Most bulk suppliers sell the racemate.

  • Reaction Risk: Amide coupling conditions (HATU/DIPEA) generally do not racemize isolated chiral centers on the amine side. Racemization is a risk for the Carboxylic Acid if it has an alpha-proton. The pyran stereocenter is stable under these conditions.

Q3: Can I use EDC/HOBt? A: You can, but it is often "sluggish" for salt forms unless you are very careful with the base. EDC couplings are slower than HATU. If you must use EDC, pre-mix the Amine HCl and N-Methylmorpholine (NMM) in DMF for 15 minutes before adding the acid and EDC.

Q4: My LCMS shows a mass corresponding to Acid + HATU (Active Ester) but no product. A: This confirms the "Salt Trap." The acid activated successfully (forming the O-At ester), but the amine never attacked. This proves the amine is still protonated (


). Add 2 more equivalents of DIPEA and warm to 35°C; the reaction should proceed immediately.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Archibald, T. G., et al. (2012). T3P (Propanephosphonic Acid Anhydride): A Superior Reagent for Amide Coupling.[6] Organic Process Research & Development. (General reference for T3P utility in scale-up). Link

Sources

Troubleshooting solubility issues of tetrahydropyran amine salts in DCM

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility of Tetrahydropyran (THP) Amine Salts in Dichloromethane

Ticket ID: #THP-DCM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Logic

The Problem: You are attempting to dissolve a tetrahydropyran (THP) amine salt (e.g., HCl, TFA, HBr) in Dichloromethane (DCM). The result is likely a suspension, a gummy oil at the bottom of the flask ("oiling out"), or immediate precipitation upon acidification.

The Mechanistic Cause: DCM is a moderately polar, non-protic solvent with a low dielectric constant (


). While the THP ring contains an oxygen atom that provides a dipole, it is insufficient to overcome the high Lattice Energy  of the ionic salt crystal. The chloride or trifluoroacetate anions are "naked" in DCM (poorly solvated), causing them to aggregate tightly with the ammonium cation to minimize energy, resulting in precipitation.
Diagnostic Workflow

Use the following logic flow to determine your troubleshooting path.

G Start Start: Salt won't dissolve in DCM Goal What is your immediate goal? Start->Goal Reaction Run a Reaction (e.g., Amide Coupling) Goal->Reaction Purification Purification / Isolation (Column/Crystallization) Goal->Purification BaseSensitive Is the reaction base-sensitive? Reaction->BaseSensitive Soln_CoSolvent Protocol A: The MeOH Titration Purification->Soln_CoSolvent Recrystallization Soln_Column Protocol C: The 'Ammoniated' Eluent Purification->Soln_Column Flash Chrom. No No BaseSensitive->No Use DIPEA/TEA Yes Yes BaseSensitive->Yes Cannot add base Soln_FreeBase Protocol B: In-situ Free Basing Soln_IonSwap Protocol D: Counter-Ion Exchange No->Soln_FreeBase Yes->Soln_CoSolvent Yes->Soln_IonSwap If MeOH fails

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

Technical Data: Solvent & Salt Parameters

To solve this, you must modify the solvent system to lower the energy penalty of breaking the crystal lattice.

Table 1: Solvent Parameters Relevance to Amine Salts

SolventDielectric Constant (

)
Dipole Moment (D)Solvation Capability (Amine Salts)Recommended Max % in DCM
Dichloromethane (DCM) 8.931.60Poor. Cannot shield ions effectively.Base Solvent
Methanol (MeOH) 32.71.70Excellent. H-bonds to anions (Cl⁻).5–10% (Reaction) / 20% (Column)
Ethanol (EtOH) 24.51.69Good. Less polar than MeOH, better for lipophilic salts.10–20%
DMSO 46.73.96High. Dissolves almost everything but hard to remove.<2% (Last resort)
HFIP 16.71.91Specialized. Strong H-bond donor; dissolves difficult peptides/salts.5–10%

Key Insight: Methanol is the "Magic Bullet" because it is a Protogenic solvent. It donates a hydrogen bond to the anion (Cl⁻), stabilizing it in solution. DCM cannot do this.

Troubleshooting Protocols

Protocol A: The Methanol Titration (For Reactions)

Use when: You need the salt dissolved to react, but cannot add base (e.g., acid-catalyzed reactions).

  • Suspend: Place your THP-amine salt in the reaction flask with DCM (0.1 M concentration relative to substrate).

  • Sonicate: Sonicate for 60 seconds. If it dissolves, stop. If it remains cloudy/gummy, proceed.

  • Titrate: Add Methanol (MeOH) dropwise while stirring vigorously.

  • Observation:

    • Target ratio is usually 9:1 DCM:MeOH .

    • Do not exceed 15% MeOH if using reagents sensitive to protic solvents (e.g., certain anhydrides).

  • Validation: If the solution is clear, proceed. If a fine haze persists, filter through a 0.45 µm PTFE syringe filter (the haze may be inorganic salt impurities like NH₄Cl, not your product).

Protocol B: In-Situ Free Basing (For Couplings)

Use when: You are running an amide coupling (EDC/HATU) or substitution.

  • Suspend: Suspend the salt in DCM.

  • Add Base: Add DIPEA (Hünig's Base) or Triethylamine (TEA) .

    • Stoichiometry: 1.2 equivalents per amine salt proton.

  • Mechanism: The base deprotonates the ammonium (

    
    ) to the free amine (
    
    
    
    ). The free amine is lipophilic and will instantly dissolve in DCM. The byproduct (DIPEA·HCl) remains soluble in DCM.
  • Warning: Ensure your reaction tolerates the basic conditions.

Protocol C: The "Ammoniated" Eluent (For Purification)

Use when: Your product is stuck on a silica column or streaking badly.

Standard DCM/MeOH gradients often fail for amine salts because the silica (acidic) binds the amine (basic) tightly.

The Fix: DCM / MeOH / NH₃ (7N in MeOH)

  • Preparation: Buy or prepare 7N Ammonia in Methanol .

  • Mobile Phase: Instead of pure MeOH, use the ammoniated MeOH as your "B" solvent.

    • Common Gradient: 0%

      
       10% (7N NH₃ in MeOH) in DCM.
      
  • Why it works: The ammonia competes for the acidic silanol sites on the silica gel, effectively "blocking" them so your THP-amine can pass through without sticking.

Advanced Troubleshooting: The "Oiling Out" Phenomenon

Scenario: You attempted to recrystallize the salt, but instead of crystals, a sticky gum formed at the bottom of the flask.

Cause: The THP ring is flexible (chair conformation). The salt is likely trapping solvent or impurities, preventing lattice formation.

The Solution: Vapor Diffusion

  • Dissolve: Dissolve the gum in the minimum amount of Methanol (or 9:1 DCM:MeOH) in a small vial.

  • Outer Chamber: Place this open vial inside a larger jar containing Diethyl Ether (or Pentane).

  • Seal: Cap the large jar tightly.

  • Wait: Over 24-48 hours, the ether vapors will diffuse into the methanol solution. Ether is an anti-solvent for the salt. This slow introduction causes slow crystal growth rather than rapid crashing (gumming).

Frequently Asked Questions (FAQ)

Q1: Can I use HFIP (Hexafluoroisopropanol) instead of Methanol? A: Yes. HFIP is an incredibly potent solvent for difficult salts and peptides. It is acidic (


) and a strong H-bond donor. A 5% HFIP in DCM mixture often dissolves salts that resist 20% MeOH. Note: HFIP is expensive and volatile.

Q2: My salt is hygroscopic. Does water content in DCM matter? A: Yes. "Wet" DCM (saturated with water) dissolves amine salts significantly better than anhydrous DCM. If your reaction is not moisture-sensitive, adding 1-2 drops of water to the DCM can clarify the solution immediately.

Q3: I need to switch the counter-ion to make it DCM soluble. Which one? A: Switch to Triflate (OTf⁻) or Tetrafluoroborate (BF₄⁻) .

  • How: Treat your free amine with Triflic acid or

    
    . These anions are large, charge-diffuse ("greasy ions"), and have much lower lattice energies, making them highly soluble in DCM.
    

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Definitive text on solvent polarity and dielectric constants).
  • Biotage Application Notes. (2023). Strategies for Flash Purification of Ionizable Compounds. (Describes the use of ammoniated methanol for amine purification).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PubChem Compound Summary. (2024). Dichloromethane (CID 6344).[1] (Physical property data).

  • ScienceMadness & ResearchGate Archives. (2007-2024). Community consensus on amine salt workups.[2] (Field-verified protocols for DCM/MeOH workups).

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Safety Data Sheets (SDS) for DCM, Methanol, and THP amines before proceeding.

Sources

Removing unreacted 2-(Oxan-3-yl)ethan-1-amine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-(Oxan-3-yl)ethan-1-amine

Executive Summary

You are dealing with 2-(Oxan-3-yl)ethan-1-amine (CAS: 98430-09-2), a primary amine tethered to a saturated tetrahydropyran (oxane) ring.[1]

Key Molecular Challenges:

  • Basicity: The primary amine functionality (

    
    ) makes it a strong nucleophile and base.[1]
    
  • Polarity: The combination of the amine and the cyclic ether oxygen creates moderate polarity, often causing "streaking" on silica gel.

  • Stability Misconception: Unlike 2-substituted tetrahydropyranyl (THP) protecting groups, the 3-substituted oxane ring is a stable cyclic ether and is not acid-labile under standard workup conditions.[1]

This guide details three field-proven protocols to remove this reagent from your reaction mixture, ranked by operational efficiency.

Method A: Liquid-Liquid Extraction (The "pH Swing")

Best for: Neutral or Acidic Products (Amides, Esters, Carboxylic Acids).[1] Principle: Exploiting the basicity of the primary amine to sequester it into the aqueous phase.

Since the oxane ring is stable to dilute acid, you can aggressively protonate the amine without degrading the ether linkage.

Protocol
  • Dilution: Dilute your reaction mixture with a non-polar organic solvent (Ethyl Acetate or DCM).[1] Avoid ethers if possible to maximize phase separation density.[1]

  • Acid Wash: Wash the organic phase 3x with 1M HCl or 10% Citric Acid .[1]

    • Why Citric Acid? If your product contains acid-sensitive protecting groups (like Boc), Citric Acid (pH ~3-4) is safer than HCl.[1]

  • Mechanism: The unreacted amine (

    
    ) converts to its ammonium salt (
    
    
    
    ), which is highly water-soluble and partitions into the aqueous layer.[1]
  • Validation: The organic layer now retains your neutral product, while the amine is discarded in the aqueous waste.[1]

Visual Workflow (Extraction Logic)

ExtractionLogic Start Crude Reaction Mixture (Product + Excess Amine) AddSolvent Dilute with EtOAc/DCM Start->AddSolvent AddAcid Add 1M HCl or 10% Citric Acid AddSolvent->AddAcid PhaseSep Phase Separation AddAcid->PhaseSep OrgLayer Organic Layer (Neutral Product) PhaseSep->OrgLayer Top/Bottom (Solvent Dependent) AqLayer Aqueous Layer (Amine-Salt) PhaseSep->AqLayer Partition Coeff. > 100 Dry Dry (MgSO4) & Concentrate OrgLayer->Dry Waste Waste Stream AqLayer->Waste Discard Final Purified Product Dry->Final

Caption: Logical flow for acidic extraction. The amine partitions to the aqueous phase upon protonation.[2][3]

Method B: Solid-Supported Scavenging (Chemo-Selective)

Best for: Basic Products (Secondary/Tertiary Amines) or Acid-Sensitive Compounds.[1] Principle: Covalent capture. Using a polymer-supported isocyanate (PS-NCO) to react specifically with the primary amine.[1]

Why this works

Your impurity is a primary amine .[1] Your product is likely a secondary/tertiary amine or amide.[1] Isocyanates react rapidly with primary amines to form urea, but react very slowly or not at all with hindered secondary amines or amides.[1]

Protocol
  • Calculate Loading: Determine the excess equivalents of 2-(Oxan-3-yl)ethan-1-amine used.

  • Resin Addition: Add 3.0 equivalents (relative to the excess amine) of PS-Isocyanate resin to the reaction vessel.

  • Incubation: Agitate (do not stir with a magnetic bar, as it grinds the beads) at room temperature for 2–4 hours.

  • Filtration: Filter the mixture through a fritted glass funnel or a cotton plug.

  • Result: The unreacted amine is now covalently bound to the plastic beads trapped in the filter. The filtrate contains your pure product.[1]

Scavenging Mechanism

ScavengingMechanism Resin Polymer-N=C=O (Solid Resin) Reaction Covalent Capture (Urea Formation) Resin->Reaction Amine R-NH2 (Impurity) Amine->Reaction Bound Polymer-NH-CO-NH-R (Trapped Solid) Reaction->Bound Irreversible

Caption: Mechanism of scavenging. The primary amine reacts with the resin-bound isocyanate to form an insoluble urea.

Method C: Chromatography (Visualization & Separation)

Best for: Difficult separations where extraction or scavenging is insufficient.[1]

The "Streaking" Issue: Primary amines interact strongly with the silanols (


) on silica gel, causing broad tails that contaminate other fractions.
Troubleshooting the Column
  • Mobile Phase Modifier: You must basify your silica.[1]

    • Standard: Add 1% Triethylamine (TEA) or Ammonium Hydroxide to your DCM/MeOH mobile phase.[1]

    • Effect: The modifier saturates the acidic silanol sites, allowing the amine to elute as a sharp band.

  • Visualization (TLC):

    • UV absorbance for this molecule is negligible (no aromatic rings).[1]

    • Stain Required: Use Ninhydrin or KMnO4 .[1]

    • Ninhydrin Result: Primary amines turn deep purple/blue upon heating.[1]

    • Differentiation: Amides (your product?) usually do not stain or stain very faintly yellow/brown, allowing easy differentiation.[1]

Data Summary: Method Selection Matrix
FeatureMethod A: Acid ExtractionMethod B: Resin ScavengingMethod C: Chromatography
Throughput High (Minutes)Medium (Hours)Low (Hours)
Cost LowHigh (Resin cost)Medium
Selectivity Based on pKaBased on NucleophilicityBased on Polarity
Product Constraint Must NOT be basicMust NOT be a primary amineNone
Success Rate >95%>98%Variable
Frequently Asked Questions (FAQs)

Q: Will the acid wash open the tetrahydropyran ring? A: No. The 2-(Oxan-3-yl) structure is a cyclic ether, similar to diethyl ether in stability. It lacks the hemiacetal character of a 2-substituted THP protecting group.[1] It is stable to 1M HCl washes.[1]

Q: I used Method A, but my product precipitated. What happened? A: Your product likely has a basic site you didn't account for (e.g., a pyridine ring or secondary amine), forming a salt.[1]

  • Fix: Switch to Method B (Scavenging) or perform a "Back-Extraction": Basify the aqueous layer to pH 12 and extract with DCM to recover the basic product (though the impurity will come back too, making Method B superior here).

Q: Can I just evaporate the amine? A: Likely no .[1] With a molecular weight of ~129 g/mol and hydrogen bonding capability, the boiling point is likely >150°C. High vacuum might remove some, but it will not be quantitative without excessive heat that could damage your product.[1]

References
  • PubChem. (2025).[1] 2-(Oxan-3-yl)ethan-1-amine Compound Summary. National Library of Medicine.[1] [Link]

  • Not Voodoo. (2026).[1] Workup: Removing Amines. University of Rochester.[1][3] [Link]

  • Biotage. (n.d.).[1] Strategies for amine purification using ISOLUTE® scavengers. [Link]

Sources

Preventing dimerization during 2-(Oxan-3-yl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Dimerization (Secondary Amine Formation)

CAS Registry Number: 98430-09-2 Synonyms: 2-(Tetrahydro-2H-pyran-3-yl)ethylamine; 3-(2-Aminoethyl)tetrahydropyran.

Part 1: The Chemistry of Failure (Root Cause Analysis)

The "Dimer" Problem Defined In the synthesis of 2-(oxan-3-yl)ethan-1-amine (Target 1 ), the most persistent impurity is the secondary amine, bis(2-(oxan-3-yl)ethyl)amine (Dimer 2 ). This is not a random side reaction; it is a thermodynamically driven event inherent to primary amine synthesis.

Whether you are reducing a nitrile or performing reductive amination, the reaction passes through a reactive imine intermediate . The newly formed primary amine (1 ) is a better nucleophile than the ammonia source. It attacks the intermediate imine, leading to the secondary amine (2 ).

Visualizing the Enemy: The Competitive Pathway

The following diagram illustrates the mechanism of failure during the reduction of 2-(oxan-3-yl)acetonitrile , the most common industrial route.

DimerizationMechanism Nitrile 2-(Oxan-3-yl)acetonitrile Imine Intermediate Imine (Reactive Species) Nitrile->Imine + 2H (Hydrogenation) Target TARGET: 2-(Oxan-3-yl)ethan-1-amine (Primary Amine) Imine->Target + 2H (Fast Step) Dimer IMPURITY: Bis(2-(oxan-3-yl)ethyl)amine (Secondary Amine) Imine->Dimer - NH3 + 2H Target->Imine Nucleophilic Attack (Target attacks Intermediate) Ammonia NH3 Ammonia->Imine High [NH3] suppresses Dimer formation

Figure 1: Mechanistic pathway showing how the target product competes with ammonia to react with the intermediate, forming the dimer.

Part 2: Route-Specific Troubleshooting

Select your current synthesis route below to view specific suppression strategies.

Route A: Catalytic Hydrogenation of Nitrile

Precursor: 2-(Oxan-3-yl)acetonitrile

Symptom Root Cause Corrective Action
>10% Dimer Formation Ammonia Starvation: The local concentration of primary amine exceeds that of ammonia at the catalyst surface.Saturate with Ammonia: Conduct the reaction in ammonia-saturated methanol (approx. 7N

in MeOH). The excess

shifts the equilibrium away from the secondary amine.
Incomplete Conversion Catalyst Poisoning: Nitriles can poison noble metals; or the imine intermediate is oligomerizing.Switch Catalyst: Move from Pd/C to Raney Nickel or Cobalt . Raney Ni is less prone to poisoning by amines and highly active for nitrile reduction.
Green/Blue Product Metal Leaching: Nickel/Cobalt leaching into the amine.Chelation Wash: Wash the organic extract with EDTA solution or perform an acid-base extraction workup.
Route B: Reductive Amination

Precursor: 2-(Oxan-3-yl)acetaldehyde

Symptom Root Cause Corrective Action
Mixed 1°, 2°, 3° Amines Incorrect Reducing Agent: Using strong reducing agents (e.g.,

) reduces the aldehyde directly to alcohol or reduces the imine too slowly, allowing condensation.
Use Selectivity: Switch to Sodium Cyanoborohydride (

)
or Sodium Triacetoxyborohydride (

)
. These reduce the imine faster than the aldehyde but slower than the condensation step.
Aldehyde Polymerization pH Instability: Aldehydes are unstable in highly basic amine solutions.Buffer the System: Use Ammonium Acetate (

)
instead of aqueous ammonia. It provides a buffered source of ammonia and promotes imine formation.
Route C: Nucleophilic Substitution (Alkyl Halide)

Precursor: 2-(Oxan-3-yl)ethyl methanesulfonate or halide

Symptom Root Cause Corrective Action
Uncontrollable Polyalkylation Kinetic Trap: Alkylation of ammonia with alkyl halides is notoriously difficult to stop at the primary amine stage.Abandon Direct Alkylation: Do not use ammonia. Switch to the Gabriel Synthesis (Phthalimide) or Delépine Reaction (Hexamethylenetetramine). These routes sterically or chemically block the nitrogen from reacting twice.

Part 3: Validated Protocols

Protocol 1: The "High-Purity" Method (Gabriel Synthesis)

Best for: Lab-scale synthesis (<50g) where purity is critical and high-pressure equipment is unavailable. Mechanism: Steric protection of the nitrogen prevents dimerization completely.

Reagents:

  • 2-(Oxan-3-yl)ethyl bromide (or mesylate)

  • Potassium Phthalimide[1][2]

  • Hydrazine Hydrate

  • Solvent: DMF (Step 1), Ethanol (Step 2)

Workflow:

  • Alkylation: Dissolve 2-(oxan-3-yl)ethyl bromide (1.0 eq) in DMF. Add Potassium Phthalimide (1.1 eq). Heat to 80°C for 4-6 hours.

    • Checkpoint: TLC should show disappearance of halide. The intermediate is the N-alkyl phthalimide.[3][4]

  • Workup 1: Pour into water. The phthalimide intermediate usually precipitates.[4] Filter and dry.

  • Cleavage: Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (2.5 eq). Reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Isolation: Cool to room temperature. Acidify with HCl to pH 1 (dissolves the amine, keeps byproduct solid). Filter off the white solid.

  • Basification: Basify the filtrate with NaOH (pH > 12). Extract with DCM. Dry and concentrate.

    • Result: >98% Primary Amine. 0% Dimer.

Protocol 2: The "Scale-Up" Method (Nitrile Hydrogenation)

Best for: Large scale (>100g) where atom economy matters.

Reagents:

  • 2-(Oxan-3-yl)acetonitrile

  • Raney Nickel (Slurry in water/methanol)

  • Ammonia (Gas or 7N solution in MeOH)

  • Hydrogen Gas

Workflow:

  • Preparation: In a high-pressure autoclave, load Raney Nickel (10-20 wt% loading). Caution: Raney Ni is pyrophoric. Keep wet.

  • Substrate: Add 2-(oxan-3-yl)acetonitrile dissolved in 7N Methanolic Ammonia .

    • Critical Step: The molar ratio of

      
      :Nitrile must be at least 5:1  to suppress dimerization.
      
  • Reaction: Pressurize with

    
     to 50 bar (725 psi). Heat to 60°C. Stir vigorously (>1000 rpm) to overcome mass transfer limitations.
    
  • Monitoring: Monitor

    
     uptake. Reaction stops when uptake plateaus.
    
  • Workup: Filter catalyst carefully (keep wet). Concentrate filtrate to remove ammonia and methanol. Distill the residue under vacuum.

Part 4: Decision Matrix (Process Design)

Use this logic flow to determine the best approach for your specific constraints.

DecisionTree Start Start: Choose Precursor Nitrile Nitrile Available? (2-(Oxan-3-yl)acetonitrile) Start->Nitrile Halide Halide Available? (2-(Oxan-3-yl)ethyl halide) Start->Halide Aldehyde Aldehyde Available? (2-(Oxan-3-yl)acetaldehyde) Start->Aldehyde NitrileYes Do you have an Autoclave? Nitrile->NitrileYes Gabriel Protocol 1: Gabriel Synthesis (Best for Purity) Halide->Gabriel Azide Azide Substitution -> Staudinger Red. (Alternative High Purity) Halide->Azide RedAm Reductive Amination Use NH4OAc + NaBH3CN Aldehyde->RedAm Raney Protocol 2: Raney Ni + NH3 (Best for Scale) NitrileYes->Raney Yes LiAlH4 Use LiAlH4 or Borane (Risk: High Dimer without AlCl3) NitrileYes->LiAlH4 No

Figure 2: Strategic decision tree for selecting the synthesis route based on available equipment and precursors.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Pd/C for the nitrile hydrogenation? A: Yes, but it is risky. Palladium on Carbon is very effective at reducing the intermediate imine, but it is also effective at condensing the amine. If you must use Pd/C, you must use an acidic additive (like HCl or Acetic Acid) or a massive excess of ammonia to protonate the primary amine as it forms, rendering it non-nucleophilic. However, Raney Nickel is superior for this specific transformation.

Q: Why does my product smell like ammonia even after rotary evaporation? A: The target amine (2-(oxan-3-yl)ethan-1-amine) has a boiling point likely around 200°C, but it can trap ammonia. More importantly, low molecular weight amines have inherent odors. Ensure you have removed all solvent. If the smell is sharp/pungent, it is likely residual ammonia. If it is "fishy," it is your product.

Q: I am using the Gabriel synthesis, but the hydrazine step is too slow. A: This is a common issue with the standard Ing-Manske procedure. You can switch to using Methylamine (40% aq.) instead of hydrazine. It cleaves the phthalimide to form N-methylphthalimide and releases your free amine. This often proceeds faster and at lower temperatures than hydrazine reflux.

References

  • Synthesis of Tetrahydropyran Derivatives. ChemicalBook. (Provides CAS and basic structure data for 2-(Tetrahydro-2H-pyran-3-yl)ethanamine). Link

  • Nitrile Reduction to Amines. Organic Chemistry Portal. (Detailed mechanisms on catalytic hydrogenation and suppression of secondary amines). Link

  • Gabriel Synthesis. Organic Chemistry Portal.[4] (Standard protocols for avoiding polyalkylation using phthalimide). Link

  • Reductive Amination Guidelines. Common Organic Chemistry. (Discusses the use of Sodium Cyanoborohydride and Ammonium Acetate to favor primary amines). Link

  • Prevention of Secondary Amine Formation. ResearchGate/ACS. (Discussions on the role of Ammonia in Nitrile Hydrogenation). Link

Sources

Technical Support Center: Extraction Optimization for 2-(Oxan-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the isolation of 2-(Oxan-3-yl)ethan-1-amine (also known as 2-(tetrahydro-2H-pyran-3-yl)ethanamine). Successful extraction of this molecule requires navigating two competing chemical realities: the high pKa of primary aliphatic amines (~10.6) and the moderate water solubility conferred by the ether oxygen in the oxane ring.

The Critical Takeaway: Standard "basification" to pH 10 (often sufficient for anilines or pyridines) will result in >80% yield loss for this molecule. You must target pH ≥ 12.6 while selecting a solvent that avoids hydrolysis side-reactions.

Module 1: The pH Criticality (Theoretical Basis)

Q: I adjusted my aqueous layer to pH 10, but my organic yield is low. Why?

A: You are fighting the Henderson-Hasselbalch equation .

2-(Oxan-3-yl)ethan-1-amine is a primary aliphatic amine. The conjugate acid (ammonium form) typically has a pKa of approximately 10.6 .[1]



At pH 10 (which is below the pKa), the equilibrium still favors the water-soluble salt form:

  • At pH 10.6: 50% is free base (organic soluble), 50% is salt (water soluble).

  • At pH 10.0: ~20% is free base; 80% remains in water.

  • At pH 12.6 (Target): >99% is free base.

Recommendation: You must adjust the aqueous phase to pH 12–13 using a strong base (e.g., 5M NaOH or KOH). Weak bases like Sodium Bicarbonate or Carbonate will buffer around pH 8–11 and fail to drive the equilibrium fully to the organic phase.

Module 2: Solvent Selection & Chemical Compatibility

Q: Can I use Ethyl Acetate (EtOAc) for this extraction?

A: NO. Avoid Ethyl Acetate at pH > 12.

While EtOAc is a common extraction solvent, it is an ester. At the high pH required to deprotonate your amine (pH 12+), EtOAc undergoes base-catalyzed hydrolysis (saponification) , converting your solvent into Ethanol and Sodium Acetate. This creates three problems:

  • It consumes your base, potentially lowering the pH back below the target.

  • It introduces ethanol, which acts as a co-solvent, increasing the water solubility of your amine and killing your yield.

  • It generates emulsions.

Q: What solvent do you recommend?

The oxane (tetrahydropyran) ring increases the polarity of this molecule compared to a simple alkyl chain.

SolventRatingTechnical Notes
Dichloromethane (DCM) Excellent Best solubility for polar amines. Phase separates well (bottom layer). Note: Environmental/toxicity concerns.[2][3]
MTBE (Methyl tert-butyl ether) Good Stable to high pH. Good balance of polarity. Forms the top layer.
2-MeTHF Very Good A "greener" alternative to DCM/MTBE. Higher polarity than MTBE, capturing more of the amine.
Toluene/Hexanes Poor Likely too non-polar. The oxane oxygen will keep the amine partitioning into the water.

Module 3: Troubleshooting Emulsions

Q: I have a persistent "rag layer" (emulsion) between phases. How do I clear it?

A: Primary amines with ether tails can act as weak surfactants.

  • Ionic Strength: Add saturated NaCl (brine) to the aqueous layer. This increases the density difference and "salts out" the organic amine.

  • Filtration: If the emulsion is caused by fine particulates (common if using crushed NaOH pellets), filter the biphasic mixture through a Celite pad or a glass frit.

  • The "Wait" Rule: Do not shake vigorously; use a gentle rocking motion. If shaken too hard, wait 20 minutes. If it doesn't settle, add more brine.

Module 4: Stability & Handling

Q: Will the oxane ring open at pH 13?

A: No. The tetrahydropyran (oxane) ring is an ether. Ethers are chemically inert to strong aqueous bases (unlike lactones or esters). The ring will remain stable even at pH 14.

Q: My isolated oil turned into a solid crust overnight. What happened?

A: Carbamate Formation. Primary amines react avidly with atmospheric


 to form carbamates (

).
  • Fix: Store the free base under Nitrogen or Argon.

  • Recovery: If crusted, redissolve in DCM and wash with NaOH (pH 13) to revert the carbamate back to the free amine.

Visualizing the Workflow

Figure 1: Optimized Extraction Logic

ExtractionWorkflow Start Crude Reaction Mixture (Acidic/Salt Form) CheckpH Check pH Start->CheckpH AdjustBase Add 5M NaOH Target pH > 12.5 CheckpH->AdjustBase pH < 12 SolventAdd Add Solvent (DCM or MTBE) CheckpH->SolventAdd pH >= 12.5 Cooling Maintain Temp < 20°C (Exotherm Control) AdjustBase->Cooling Cooling->CheckpH Mix Gentle Rocking (Avoid vigorous shaking) SolventAdd->Mix Settle Phase Separation Mix->Settle CheckEmulsion Emulsion Present? Settle->CheckEmulsion AddBrine Add Saturated Brine & Filter through Celite CheckEmulsion->AddBrine Yes Split Separate Phases CheckEmulsion->Split No AddBrine->Settle Dry Dry Organic Layer (Na2SO4 or MgSO4) Split->Dry End Isolate Free Base (Store under N2) Dry->End

Caption: Decision logic for the extraction of 2-(Oxan-3-yl)ethan-1-amine, highlighting the critical pH adjustment loop and emulsion handling.

Standard Operating Protocol (SOP)

Objective: Isolation of 2-(Oxan-3-yl)ethan-1-amine free base from aqueous acid salt.

  • Preparation: Cool the aqueous mixture to 0–5°C. Neutralization is exothermic; heat can degrade impurities or cause volatility loss.

  • Basification: Slowly add 5M NaOH dropwise with stirring.

    • Checkpoint: Monitor pH using a calibrated probe or high-range paper.

    • Target: Continue until pH stabilizes between 12.5 and 13.0 .

  • Extraction:

    • Add Dichloromethane (DCM) or MTBE (1:1 volume ratio relative to aqueous phase).

    • Note: If using DCM, the organic layer is on the bottom . If MTBE, it is on top .[4]

    • Agitate gently for 2–3 minutes.

  • Separation: Allow layers to settle.

    • Troubleshooting: If interface is unclear, add saturated NaCl solution (brine) until phases sharpen.

  • Wash: Separate the organic layer.[1] Re-extract the aqueous layer once more with fresh solvent to maximize yield. Combine organic extracts.

  • Drying: Dry combined organics over anhydrous

    
     for 15 minutes.
    
  • Isolation: Filter off the drying agent and concentrate under reduced pressure (Rotavap).

    • Critical: Do not use a water bath > 40°C to avoid volatility loss.

    • Storage: Flush flask with Nitrogen immediately to prevent carbamate formation.

References

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from

  • LibreTexts Chemistry. (2020). Acidity and Basicity of Amines. Retrieved from

  • Royal Society of Chemistry. (2015). Tetrahydropyranyl ethers in organic synthesis. RSC Advances. Retrieved from

  • University of Alberta. (n.d.).[3] Conditions for Ideal Extraction Solvents. Retrieved from

  • ChemicalBook. (2023). Tetrahydropyran Properties and Safety. Retrieved from

Sources

Technical Support Center: Purification of 2-(Oxan-3-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PUR-OXAN-003 Assigned Specialist: Senior Application Scientist, Separation Technologies

Triage: Define Your Challenge

The purification of 2-(oxan-3-yl)ethan-1-amine (also known as 2-(tetrahydro-2H-pyran-3-yl)ethanamine) presents a "perfect storm" of chromatographic challenges. The tetrahydropyran (THP) ring provides solubility, but the primary amine creates strong interactions with silanols, and the lack of a conjugated system renders the molecule invisible to standard UV detection.

Select the module below that matches your current observation:

ObservationDiagnosisGo To Module
"I see no peaks on the chromatogram." Detection Failure. The molecule lacks a chromophore.[Module 1]
"The product smears across 20+ column volumes." Silanol Interaction. The basic amine (

) is binding to acidic silica.
[Module 2]
"I recovered the mass, but it's an oil/salt mixture." Workup/Isolation Issue. Incomplete removal of modifiers (TEA/Salts).[Module 3]

Module 1: The "Invisible" Analyte (Detection Strategies)

The Core Problem

The core structure of 2-(oxan-3-yl)ethan-1-amine is aliphatic. It has zero UV absorbance above 200 nm. Standard UV-Vis triggers at 254 nm or 280 nm will only detect impurities, leading you to discard the fractions containing your product.

Solution Architecture

You must switch from light absorption to scattering or chemical derivatization.

Option A: Automated Detection (Recommended)

If your flash system supports it, use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are "universal" detectors that respond to non-volatile analytes regardless of optical properties.

  • ELSD Settings:

    • Drift Tube Temp:

      
       (The amine is stable, but avoid high heat to prevent volatility loss).
      
    • Gain: Set to High.

    • Carrier Gas: Nitrogen (40-60 psi).

Option B: Manual Visualization (TLC Stains)

If you are running a manual column or lack ELSD, you must stain every fraction.

  • Ninhydrin: The Gold Standard. Reacts with primary amines to form "Ruhemann’s Purple."

    • Recipe: 1.5g Ninhydrin in 100mL

      
      -butanol + 3mL acetic acid.
      
    • Action: Dip TLC, heat with heat gun until purple spots appear.

  • Iodine Chamber: Reversible and quick. The amine will turn dark brown.

  • KMnO₄: Not Recommended. The amine can be oxidized, leading to confusing false positives/negatives.

Workflow Visualization: Detection Logic

DetectionLogic Start Start: Analyte Detection IsUV Is the derivative UV Active (Aromatic)? Start->IsUV UVYes Use UV (254/280 nm) IsUV->UVYes Yes UVNo Non-UV Active (Aliphatic Amine) IsUV->UVNo No AutoSystem Automated Flash System? UVNo->AutoSystem ELSD Enable ELSD or CAD (Gain: High) AutoSystem->ELSD Yes Manual Manual Fraction Collection AutoSystem->Manual No Stain Stain: Ninhydrin (Purple) or Iodine (Brown) Manual->Stain

Figure 1: Decision matrix for selecting the appropriate detection method based on derivative structure and equipment availability.

Module 2: The "Comet" Effect (Stationary Phase Selection)

The Mechanism of Failure

Standard silica gel (


) has a surface covered in acidic silanol groups (

,

). Your amine (

,

) acts as a base, deprotonating the silanol and forming an ionic bond (

). This results in:
  • Peak Tailing: The product "drags" through the column.

  • Irreversible Adsorption: You may lose 20-50% of your mass on the column.

Protocol A: The "Modifier" Method (Standard Silica)

Use this if: You only have standard silica cartridges. The Fix: Saturate the silanols with a volatile base (Triethylamine - TEA) or Ammonium Hydroxide.

  • Mobile Phase: DCM : MeOH : TEA (Start with 95:4:1).

  • Critical Step: You must pre-equilibrate the column with the TEA-containing solvent for 3 Column Volumes (CV) before loading your sample. If you don't, the amine will stick at the top until the TEA front catches up.

Protocol B: Amine-Functionalized Silica (The Professional Standard)

Use this if: You value purity and ease of evaporation. The Fix: Use "KP-NH" or "Amino-Silica" cartridges.[1] The silica surface is pre-bonded with propyl-amine chains.

  • Mechanism: The surface is basic.[2][3] It repels your amine, preventing ionic bonding.

  • Benefit: No TEA required. You can use simple Hexane/Ethyl Acetate or DCM/MeOH gradients without smelly additives.

  • Separation: Expect the amine to elute much faster than on regular silica.

Comparative Data: Silica vs. Amine-Silica
ParameterStandard Silica + TEAAmine-Functionalized Silica (KP-NH)
Mobile Phase DCM/MeOH + 1% TEAHexane/EtOAc or DCM/MeOH
Tailing Factor High (1.5 - 2.5)Low (1.0 - 1.2)
Sample Loading < 1% of silica mass2-5% of silica mass
Solvent Removal Difficult (TEA salts form)Easy (Clean evaporation)
Reusability Single UseReusable (flush with MeOH)

Module 3: Experimental Workflows

Workflow 1: Purification on Standard Silica (with TEA)
  • Sample Prep: Dissolve crude amine in minimal DCM. If the crude is an HCl salt, free-base it first by partitioning between DCM and 1M NaOH, drying the organic layer (

    
    ), and concentrating. Do not load salts onto silica. 
    
  • Column Prep: Flush column with 3 CV of DCM + 1% TEA.

  • Gradient:

    • Solvent A: DCM + 1% TEA

    • Solvent B: MeOH + 1% TEA

    • Run: 0-10% B over 15 CV.

  • Workup: Combine fractions. Evaporate. Note: You will have residual TEA. Co-evaporate with Toluene (

    
    ) or dissolve in DCM and wash with high pH buffer to remove TEA traces.
    
Workflow 2: Purification on Amine-Silica (Recommended)
  • Sample Prep: Dissolve in Hexane/EtOAc (if soluble) or DCM.

  • Gradient:

    • Solvent A: Hexane[1][4][5]

    • Solvent B: Ethyl Acetate (or DCM/MeOH for very polar derivatives)

    • Run: 0-100% B over 10 CV.

  • Workup: Evaporate solvent. Product is pure free base.

Process Diagram: Purification Logic

PurificationWorkflow cluster_std Standard Silica Route cluster_amine Amine-Silica Route (Preferred) Input Crude 2-(Oxan-3-yl)ethan-1-amine CheckSalt Is it a Salt (HCl/TFA)? Input->CheckSalt FreeBase Perform Free-Base Extraction (DCM / 1M NaOH) CheckSalt->FreeBase Yes SelectCol Select Stationary Phase CheckSalt->SelectCol No (Free Base) FreeBase->SelectCol StdSilica Standard Silica SelectCol->StdSilica AmineSilica KP-NH (Amine) Silica SelectCol->AmineSilica AddTEA Add 1% TEA to Mobile Phase & Pre-equilibrate StdSilica->AddTEA RunStd Run Gradient (DCM/MeOH/TEA) AddTEA->RunStd RunAmine Run Gradient (Hex/EtOAc or DCM/MeOH) AmineSilica->RunAmine

Figure 2: Workflow for sample preparation and column selection. Note the critical free-basing step for salts.

Frequently Asked Questions (FAQs)

Q: My amine is not soluble in Hexane/EtOAc. How do I load it? A: The THP ring improves solubility, but the amine is polar. Use a "solid load" technique. Dissolve your crude in MeOH/DCM, add Celite or loose silica (1:2 ratio), evaporate to a dry powder, and load this powder into an empty solid-load cartridge. This improves resolution significantly compared to liquid loading in strong solvents like MeOH.

Q: Can I use Reversed-Phase (C18) instead? A: Yes. Since the molecule is aliphatic, it retains well on C18. However, you must control the pH.

  • Acidic Method: Water/Acetonitrile + 0.1% Formic Acid. The amine will be protonated (

    
    ) and elute early (solvent front). This is good for removing non-polar impurities but bad for separating polar impurities.
    
  • Basic Method: Water/Acetonitrile + 0.1% Ammonium Bicarbonate (

    
    ). The amine stays neutral and retains longer, offering better separation. Ensure your C18 column is pH stable (e.g., C18-hybrid or polymer-based). 
    

Q: How do I store the purified amine? A: Primary amines absorb


 from the air to form carbamates. Store under Nitrogen or Argon in a sealed vial at 

.

References

  • Teledyne ISCO. (2012).[6] RediSep C-18 reversed phase column Purification of primary amines.[6] Teledyne ISCO Application Notes.[6][7] Link

  • Biotage. (2023).[8] Is there an easy way to purify organic amines? Biotage Blog. Link

  • Biotage. (2023). Detecting the undetectable in flash column chromatography (ELSD). Biotage Blog. Link

  • Reich, H. J., & Bordwell, F. G. (n.d.). pKa Values of Amines.[9][10] University of Wisconsin-Madison. Link

  • BenchChem. (2025). Technical Support Center: Column Chromatography of Alpha-Aminoketones (Silica Deactivation). BenchChem Technical Guides. Link

Sources

Minimizing side reactions in tetrahydropyran ethylamine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetrahydropyran (THP) Ethylamine Coupling

Status: Operational Subject: Minimizing Side Reactions & Optimization Protocols Ticket ID: THP-ET-001

Executive Summary

Coupling a tetrahydropyran (THP) moiety with ethylamine typically follows one of two pathways: Reductive Amination (reacting THP-4-one with ethylamine) or Amide Coupling (reacting THP-4-carboxylic acid with ethylamine). Both pathways present distinct "failure modes" ranging from over-alkylation and stereochemical drift to reagent-derived side products.

This guide provides self-validating protocols and troubleshooting logic to minimize these specific side reactions.

Module 1: Reductive Amination (THP-4-one + Ethylamine)

The Challenge: The reaction between THP-4-one and ethylamine is prone to over-alkylation (formation of tertiary amines) and direct reduction (formation of THP-4-ol). Furthermore, the volatility of ethylamine (bp 16.6 °C) creates stoichiometry control issues.

Core Protocol: The STAB/Ti(OiPr)₄ System

Rationale: We utilize Sodium Triacetoxyborohydride (STAB) because it is less reducing than NaBH₄, minimizing direct ketone reduction. We introduce Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger to drive the equilibrium toward the imine before the reducing agent is active.

Reagents:

  • THP-4-one (1.0 equiv)

  • Ethylamine Hydrochloride (1.2–1.5 equiv) [Note: Use salt to avoid volatility issues]

  • Titanium(IV) isopropoxide (1.5 equiv)

  • DIPEA (1.5 equiv) [To free the amine]

  • Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

Step-by-Step Methodology:

  • Imine Formation (The "Dry" Step):

    • In a flame-dried flask under N₂, combine THP-4-one, Ethylamine HCl, and DIPEA in DCE.

    • Add Ti(OiPr)₄ dropwise. Caution: Exothermic.

    • Stir at room temperature (RT) for 6–12 hours.

    • Checkpoint: Aliquot into MeOH/NaBH₄ for TLC/LCMS. If the ketone peak is gone and converted to amine product (M+1), imine formation is complete.

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add STAB in portions.

    • Allow to warm to RT and stir for 4–16 hours.

  • Quench (Critical):

    • Quench with saturated aqueous NaHCO₃ or Rochelle’s salt solution (potassium sodium tartrate) to break the Titanium emulsion. Stir vigorously for 1 hour until layers separate cleanly.

Visualizing the Competitive Pathways

ReductiveAmination Ketone THP-4-one Imine Imine Intermediate Ketone->Imine + Amine - H2O (Ti(OiPr)4) Alcohol THP-4-ol (Direct Reduction) Ketone->Alcohol + Hydride (If Imine slow) Amine Ethylamine Product Secondary Amine (Target) Imine->Product + Hydride (STAB) Tertiary Tertiary Amine (Over-Alkylation) Product->Tertiary + Ketone + Hydride (If Product > Amine)

Caption: Competitive pathways in reductive amination. Red dashed lines indicate failure modes (Direct Reduction and Over-Alkylation).

Module 2: Amide Coupling (THP-4-COOH + Ethylamine)

The Challenge: Coupling THP-4-carboxylic acid with ethylamine using reagents like HATU can lead to guanidinylation (reaction of amine with HATU) or epimerization if the alpha-carbon is chiral (e.g., if C3 or C5 is substituted).

Core Protocol: Pre-Activation Strategy

Rationale: To prevent the amine from reacting with the coupling reagent itself (guanidinylation), the acid must be fully activated to the OAt-ester before the amine is introduced.

Reagents:

  • THP-4-carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Ethylamine HCl (1.2 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation Phase:

    • Dissolve Acid and HATU in DMF under N₂.

    • Add 1.0 equiv of DIPEA.

    • Stir for 5–10 minutes. The solution often turns yellow/orange.

    • Mechanism:[2][3][4][5][6][7][8][9] This forms the activated OAt-ester.

  • Coupling Phase:

    • In a separate vial, dissolve Ethylamine HCl in DMF with 2.0 equiv DIPEA.

    • Add the amine solution to the activated acid mixture.

    • Stir for 1–2 hours.

  • Workup:

    • Dilute with EtOAc, wash with 5% LiCl (removes DMF), then sat. NaHCO₃ and brine.

Module 3: Troubleshooting & FAQs

Symptom 1: High levels of THP-4-ol (Alcohol side product)
  • Diagnosis: The hydride reducing agent attacked the ketone before the imine could form.[10]

  • Fix:

    • Switch to Indirect Amination: Do not add STAB immediately. Stir Ketone + Amine + Ti(OiPr)₄ for 12 hours first.

    • Check Water Content: Water hydrolyzes the imine back to the ketone. Ensure solvents are anhydrous.

Symptom 2: Over-Alkylation (Tertiary Amine formation)
  • Diagnosis: The product (secondary amine) is more nucleophilic than the starting ethylamine and reacts with remaining ketone.

  • Fix:

    • Stoichiometry: Increase Ethylamine equivalents to 2.0–3.0x.

    • Stepwise Addition: Add the reducing agent slowly or use the indirect method described above.

Symptom 3: Low Yield in Amide Coupling (Guanidinylation)
  • Diagnosis: Ethylamine reacted with HATU because the acid activation was slow.

  • Fix:

    • Pre-activation: Strictly follow the "Activation Phase" (Acid + HATU + Base) for 10 mins before adding amine.

    • Sterics: If the THP acid is hindered, switch to T3P (Propylphosphonic anhydride), which has a lower propensity for side reactions with nucleophiles.

Data Table: Reagent Selection Guide
Reaction TypePreferred ReagentWhy?Major Risk
Reductive Amination STAB + Ti(OiPr)₄ Mild; scavenges water; suppresses alcohol formation.Titanium emulsion during workup (use Rochelle's salt).
Alt. Reductive NaBH₃CN + MeOH Classic "Borch" conditions; pH dependent.Cyanide toxicity; slower reaction; requires pH 5-6 monitoring.
Amide Coupling HATU Fast; high conversion for hindered acids.Formation of tetramethylurea; expensive.
Alt. Amide T3P (in EtOAc) Low epimerization; very easy workup (water soluble byproducts).Slower kinetics for electron-poor amines.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Type Reaction Type? Start->Type Reductive Reductive Amination Type->Reductive Amide Amide Coupling Type->Amide Issue1 High Alcohol Impurity? Reductive->Issue1 Issue2 Tertiary Amine? Reductive->Issue2 Sol1 Use Ti(OiPr)4 pre-mix Switch to STAB Issue1->Sol1 Yes Sol2 Increase Amine Equiv Dilute Reaction Issue2->Sol2 Yes Issue3 Low Yield / SM Left? Amide->Issue3 Sol3 Pre-activate Acid (10m) Check Amine Solubility Issue3->Sol3 Yes

Caption: Diagnostic logic flow for identifying and resolving common coupling failures.

References

  • Abdel-Magid, A. F., et al. (1996).[1][11][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Context: Establishes STAB as the superior reagent for minimizing direct reduction side reactions.
  • Mattson, R. J., et al. (1990).[10] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[10] The Journal of Organic Chemistry.

    • Context: Validates the use of Titanium isopropoxide to drive imine formation and scavenge w
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

    • Context: Comprehensive review of amide coupling side reactions, including guanidinylation mechanisms with H

Sources

Technical Support Center: Purification of 2-(Oxan-3-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-98430-HCl Status: Active Subject: Recrystallization Solvent Systems & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

You are attempting to purify 2-(Oxan-3-yl)ethan-1-amine hydrochloride (also known as 2-(tetrahydro-2H-pyran-3-yl)ethanamine hydrochloride).

This molecule presents a specific purification challenge: it combines a polar, ionic head group (primary amine hydrochloride) with a moderately lipophilic, oxygenated tail (tetrahydropyran ring). This duality often leads to "oiling out" rather than crystallization if the solvent polarity is not perfectly balanced.

Physicochemical Profile
PropertyCharacteristicImpact on Recrystallization
Ionic Character High (HCl Salt)Requires polar protic solvents (Alcohols) for dissolution.[1]
Lipophilicity Moderate (Ether Ring)Soluble in wet ethers; requires strict anhydrous conditions to precipitate.
Hygroscopicity HighTendency to absorb atmospheric water, turning crystals into gum/oil.
Thermal Stability ModerateAvoid prolonged boiling >80°C to prevent discoloration/oxidation.

Recommended Solvent Systems

Do not rely on a single solvent. This compound requires a binary solvent system (Solvent/Anti-solvent) to achieve high purity.

System A: The "Gold Standard" (IPA / EtOAc)

Best for: Initial purification, removal of non-polar impurities, and safety.

  • Solvent (Good): Isopropyl Alcohol (IPA)

  • Anti-Solvent (Bad): Ethyl Acetate (EtOAc)

  • Ratio: Start with 1:3 (IPA:EtOAc).

  • Logic: IPA has a high boiling point (

    
    C), allowing good dissolution of the salt when hot. EtOAc is polar enough to miscible with IPA but non-polar enough to force the salt out when cooled.
    
System B: The "High Recovery" (EtOH / MTBE)

Best for: Maximizing yield or if System A fails to precipitate.

  • Solvent (Good): Absolute Ethanol (EtOH)[2]

  • Anti-Solvent (Bad): Methyl tert-butyl ether (MTBE)

  • Ratio: Start with 1:5 (EtOH:MTBE).

  • Logic: MTBE is less volatile than diethyl ether (safer) and forms excellent crystals with amine salts. Warning: Ethanol must be anhydrous; any water will keep the salt in solution.

Solubility Data Matrix (Estimated)
SolventSolubility (Hot)Solubility (Cold)Suitability
Water HighHighAvoid (Loss of yield, hard to dry).
Methanol HighHighAvoid (Too soluble, poor recovery).
Ethanol HighModerateGood (Primary solvent).
Isopropanol HighLowExcellent (Primary solvent).
Ethyl Acetate LowInsolubleExcellent (Anti-solvent).
Hexane/Heptane InsolubleInsolublePoor (Immiscible with alcohols, causes oiling).

Step-by-Step Protocol (System A)

Objective: Purify 5.0 g of crude crude material.

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add Isopropanol (IPA) in small portions (start with 15 mL) while heating to a gentle boil (

    
    C). Swirl constantly.
    
    • Note: If solid remains but solution is clear, it may be inorganic salt (NaCl). Filter hot if necessary.[3][4]

  • Saturation: Once dissolved, remove from heat. Add Ethyl Acetate (EtOAc) dropwise to the hot solution until a faint, persistent cloudiness appears.

  • Clearing: Add 1-2 mL of hot IPA to clear the cloudiness (restore clear solution).

  • Crystallization:

    • Allow to cool to Room Temp (RT) slowly (20-30 mins).

    • Critical: Do not disturb.[3][4] Agitation induces rapid precipitation (amorphous powder) rather than crystallization.

    • Once at RT, place in an ice bath (

      
      C) for 1 hour.
      
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel). Wash with cold 1:1 IPA/EtOAc mixture.

  • Drying: Dry in a vacuum oven at

    
    C for 4 hours.
    

Troubleshooting Guide

Issue: The Product "Oiled Out"

Symptom: Instead of white crystals, a yellow/brown oil separates at the bottom of the flask upon cooling. Cause:

  • Supersaturation: The solution cooled too fast.

  • Impurities: Greasy impurities lower the melting point.

  • Water: The solvent contained moisture.

Workflow to Fix Oiling Out:

OilingOutFix Start Problem: Product Oiled Out Reheat 1. Re-heat to Boiling (Redissolve Oil) Start->Reheat AddSolvent 2. Add 10-20% More Good Solvent (IPA/EtOH) Reheat->AddSolvent Seed 3. Add Seed Crystal (at Cloud Point) AddSolvent->Seed CoolSlow 4. Cool Very Slowly (Wrap flask in towel) Seed->CoolSlow Check Crystals Formed? CoolSlow->Check Success Filter & Dry Check->Success Yes Fail Triturate Oil with Anhydrous Ether Check->Fail No

Caption: Logical workflow for recovering a crystallization batch that has separated into an oil.

Issue: No Precipitate Forms (Yield is 0%)

Symptom: Solution remains clear even at


C.
Cause:  Too much "Good Solvent" (Alcohol) or the compound is extremely soluble.
Fix: 
  • Evaporate: Remove 50% of the solvent on a rotary evaporator.

  • Antisolvent: Add more EtOAc or MTBE until cloudy.

  • Scratch: Use a glass rod to scratch the inner wall of the flask (creates nucleation sites).

Technical FAQ

Q: Can I use Diethyl Ether instead of MTBE? A: Yes, chemically it works very well. However, Diethyl Ether is highly flammable and volatile. MTBE is preferred in industrial/scale-up settings due to its higher flash point and lower volatility, but Et2O is acceptable for small-scale (<5g) lab work.

Q: Why is the hydrochloride salt hygroscopic? A: The ionic bond (


) has high lattice energy but also high affinity for water dipoles. The tetrahydropyran oxygen can also accept hydrogen bonds from water. Always store the final product in a desiccator.

Q: How do I remove the yellow color? A: If the crystals are colored, perform a "Hot Filtration" step. Dissolve the salt in boiling IPA, add Activated Charcoal (1-2% wt) , stir for 5 mins, and filter through a Celite pad while hot. Then proceed with crystallization.[2][3][4]

Solvent Selection Logic

Understanding why we choose specific solvents empowers you to adapt if you lack specific reagents.

SolventLogic Input Amine HCl Salt Step1 Dissolve Head (Polar/Ionic) Input->Step1 Step2 Precipitate Tail (Lipophilic) Step1->Step2 Add Antisolvent Solvents Requires: High Dielectric Constant (>18) Options: MeOH, EtOH, IPA Step1->Solvents Antisolvents Requires: Moderate Polarity (Miscible with Step 1) Options: EtOAc, MTBE, Acetone Step2->Antisolvents Result Crystalline Solid Step2->Result

Caption: The polarity balance required to crystallize amphiphilic amine salts.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general amine salt purification protocols).

  • MIT OpenCourseWare. (n.d.). Recrystallization Guide - 5.301 Chemistry Laboratory Techniques. (General principles of solvent selection).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19101440, 2-(Tetrahydro-2H-pyran-3-yl)ethanamine. (Source for physical property data).[2][4][5][6][7]

  • University of Wisconsin-Madison. (n.d.). Recrystallization Solvent Selection Guide. Department of Chemistry.

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(Oxan-3-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical chemists and drug discovery scientists. It prioritizes the practical challenges of analyzing amine hydrochloride salts attached to saturated heterocycles.

Executive Summary & Application Scope

2-(Oxan-3-yl)ethan-1-amine hydrochloride (also known as 2-(tetrahydro-2H-pyran-3-yl)ethanamine HCl) represents a critical saturated heterocyclic building block. The tetrahydropyran (THP) ring serves as a bioisostere for phenyl rings or morpholines in medicinal chemistry, improving solubility and metabolic stability.

This guide provides a comparative analysis of NMR profiling methods. Unlike simple aromatics, this molecule presents specific analytical challenges:

  • Chirality & Conformation: The C3-substitution creates a chiral center, leading to complex diastereotopic splitting of the ring protons (axial vs. equatorial).

  • Ionic Character: The hydrochloride salt form necessitates specific solvent choices to prevent precipitation or line broadening.

  • Spectral Overlap: The saturated ring protons often overlap with the ethyl linker, requiring high-field resolution or specific solvent effects to deconvolute.

Structural Assignment Strategy

Before analyzing the spectrum, the molecule is segmented into three distinct magnetic environments.

  • Zone A (Ionic Head): The ammonium group (

    
    ).
    
  • Zone B (Linker): The ethyl chain connecting the amine to the ring (

    
    ).
    
  • Zone C (Core): The tetrahydropyran ring, specifically the diastereotopic protons at C2 and C6 (adjacent to oxygen).

Predicted Chemical Shift Fingerprint (DMSO-d )

Based on 3-substituted tetrahydropyran hydrochloride analogs.

AssignmentProton CountApprox. Shift (

)
MultiplicityKey Diagnostic Feature

3H7.90 – 8.20Broad SingletExchangeable; visible only in anhydrous DMSO/CD

CN.
C(2)-H

1H3.75 – 3.85dd or dmDeshielded by Oxygen; equatorial proton is downfield.
C(6)-H

1H3.65 – 3.75dmDeshielded by Oxygen.
C(2)-H

1H3.20 – 3.35t (apparent)Large axial-axial coupling (

Hz).
C(6)-H

1H3.00 – 3.15tdOverlaps with water in DMSO often; check 2D correlations.

-CH

(N)
2H2.75 – 2.90MultipletDeshielded by cationic nitrogen.

-CH

(Link)
2H1.45 – 1.60Quartet/MultipletBridge between ring and amine.
C(3)-H 1H1.60 – 1.75MultipletThe chiral methine center.
C(4/5)-H 4H1.10 – 1.50Complex Mult."Hump" region; typically unresolved at <400 MHz.

Comparative Analysis: Solvent System Alternatives

The choice of solvent is the primary variable determining the quality of the data. Below is an objective comparison of the three standard workflows.

Method A: DMSO-d (The Gold Standard)

Best for: Purity assay, salt confirmation, and full proton counting.

  • Mechanism: The high dielectric constant dissociates the ion pair sufficiently to solvate the cation, while the aprotic nature prevents proton exchange on the NMR timescale.

  • Performance:

    • Pros: Clearly resolves the

      
       triplet/broad singlet at ~8.0 ppm. This confirms the salt formation and allows integration against the core to calculate stoichiometry.
      
    • Cons: The residual water peak (

      
       3.33) often obscures the critical C2/C6 axial ring protons.
      
    • Viscosity: Higher viscosity leads to broader lines compared to methanol or chloroform.

Method B: Deuterium Oxide (D O) (The High-Throughput Alternative)

Best for: Rapid solubility checks and removing exchangeable peaks to simplify the alkyl region.

  • Mechanism: Rapid chemical exchange of the

    
     protons with solvent deuterium (
    
    
    
    ).
  • Performance:

    • Pros: Excellent solubility. The amine signal disappears, removing the broad baseline hump.

    • Cons: Loss of Information. You cannot verify the salt stoichiometry. The HDO peak (

      
       4.79) is far from the signals, but the aliphatic resolution is often poorer than in organic solvents due to aggregation effects.
      
Method C: CDCl + Free Base Conversion (The Structural Resolution Choice)

Best for: Detailed coupling constant analysis (


-values) to determine ring conformation.
  • Mechanism: The HCl salt is insoluble in CDCl

    
    . The user must perform an in-situ extraction (add 
    
    
    
    /
    
    
    shake) or separate free-basing.
  • Performance:

    • Pros: Superior resolution. The low viscosity of chloroform yields sharp multiplets, allowing measurement of

      
       vs 
      
      
      
      to confirm the chair conformation of the oxane ring.
    • Cons: Destructive to the salt form. Time-consuming.

Summary Data Table: Solvent Performance
FeatureDMSO-d

D

O
CDCl

(Free Base)
Solubility (Salt) ExcellentExcellentInsoluble
NH

Visibility
Visible (

~8.0)
Invisible (Exchange)N/A (NH

at

~1.2)
Ring Resolution Moderate (Viscosity broadening)Low (Aggregation)High
Water Interference High (

3.33 overlaps ring)
Low (

4.79 is clear)
Low (

1.56)
Suitability Routine QC Quick CheckStructural Elucidation

Experimental Protocols

Protocol 1: Routine QC (DMSO-d )

This protocol ensures the detection of the ammonium protons for salt verification.

  • Massing: Weigh 5–10 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Critical Step: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves. Traces of water will broaden the NH

      
       signal via exchange.
      
  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition:

    • Scans: 16–32 (Sufficient for >10 mg).

    • Pulse Delay (D1): Set to

      
       seconds. The long relaxation time of the quaternary carbons (if running C13) and the specific relaxation of the ammonium protons requires equilibrium to ensure accurate integration.
      
    • Apodization: Apply 0.3 Hz line broadening (LB).

Protocol 2: In-Situ Free Basing (CDCl )

Use this if the ring conformation (axial vs equatorial substitution) is ambiguous.

  • Biphasic Mix: In a small vial, mix 10 mg of the salt with 0.5 mL CDCl

    
     and 0.5 mL of 5% NaHCO
    
    
    
    (in D
    
    
    O or H
    
    
    O).
  • Extraction: Cap and shake vigorously for 60 seconds. Allow layers to separate.[1]

  • Isolation: Carefully pipette the bottom layer (CDCl

    
    ) through a small plug of anhydrous 
    
    
    
    (in a Pasteur pipette) directly into the NMR tube.
  • Result: You now have the free amine 2-(oxan-3-yl)ethanamine in chloroform. The spectrum will show sharp multiplets for the ring protons.

Visualization: Analytical Workflow

NMR_Workflow cluster_QC Routine QC Path cluster_Struct Structural Path Start Sample: 2-(Oxan-3-yl)ethan-1-amine HCl Goal Define Analytical Goal Start->Goal QC Solvent: DMSO-d6 Goal->QC Purity & Salt ID Structure Solvent: CDCl3 (Biphasic) Goal->Structure Conformation/J-Coupling Check1 Check 8.0 ppm region QC->Check1 Process Shake w/ NaHCO3 -> Filter Structure->Process Result1 Broad Triplet = NH3+ confirmed Check1->Result1 Signal Present Result2 Sharp Ring Multiplets (Free Base) Process->Result2

Caption: Decision tree for selecting the appropriate NMR solvent system based on the analytical objective (Quality Control vs. Structural Elucidation).

Signal_Pathway N Amine N H_Amine NH3+ Protons (Exchangable) N->H_Amine Direct Bond C_Alpha Alpha-CH2 (~2.9 ppm) N->C_Alpha Inductive Effect (Deshielding) C_Beta Beta-CH2 (~1.5 ppm) C_Alpha->C_Beta Coupling Ring_C3 Ring C3 (Chiral Center) C_Beta->Ring_C3 Linker Ring_C2 C2 Protons (Deshielded ~3.8ppm) Ring_C3->Ring_C2 Vicinal Ring_O Ring Oxygen Ring_O->Ring_C2 Alpha Effect (Strong Deshielding)

Caption: Magnetic influence pathway showing how the Nitrogen cation and Ring Oxygen shift adjacent proton signals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general chemical shift principles of amines and ethers).
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Source for general tetrahydropyran ring coupling constants). Link

Sources

Technical Guide: Mass Spectrometry Characterization of 2-(Oxan-3-yl)ethan-1-amine

[1]

Executive Summary & Product Profile

2-(Oxan-3-yl)ethan-1-amine is a critical saturated heterocyclic building block used in the synthesis of pharmaceutical candidates.[1] Its structural core—a tetrahydropyran (oxane) ring substituted at the 3-position with an ethylamine chain—presents unique ionization and fragmentation behaviors that distinguish it from its carbocyclic analogues (e.g., cyclohexylethylamine) and positional isomers (e.g., 4-substituted oxanes).[1]

Molecular Specifications
PropertyDetail
IUPAC Name 2-(Tetrahydro-2H-pyran-3-yl)ethan-1-amine
Formula C

H

NO
Exact Mass 129.1154 Da
CAS Number 98430-09-2
Key Functional Groups Primary Amine (Ionization site), Ether Oxygen (Ring fragmentation driver)

Experimental Protocols

To ensure reproducible characterization, the following protocols are recommended for Electron Ionization (EI) and Electrospray Ionization (ESI).

A. Sample Preparation (Direct Infusion ESI-MS)[1]
  • Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid.[1]

    • Rationale: The amine functionality (

      
      ) is readily protonated under acidic conditions, maximizing 
      
      
      intensity.
  • Concentration: 1–10 µg/mL.[1]

  • Flow Rate: 5–10 µL/min.[1]

B. GC-MS Derivatization (Optional but Recommended)

Due to the polarity of the primary amine, peak tailing can occur on non-polar columns.

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]

  • Reaction: Incubate 1 mg sample with 50 µL MSTFA at 60°C for 30 mins.

  • Result: Mono-TMS derivative (MW 201.2) or Di-TMS derivative (MW 273.3), improving volatility and diagnostic fragmentation.[1]

Fragmentation Analysis (Mechanism & Causality)[1]

A. Electron Ionization (EI, 70 eV)

The EI spectrum is dominated by charge localization on the nitrogen atom, driving alpha-cleavage. However, the oxygen atom in the ring provides a secondary competing pathway.

Dominant Pathway: Nitrogen Alpha-Cleavage [1][2]
  • Mechanism: Radical site initiation at the nitrogen lone pair.

  • Process: Homolytic cleavage of the C-C bond adjacent to the nitrogen (the

    
    -
    
    
    bond relative to N).
  • Diagnostic Ion: m/z 30 (

    
    ).
    
  • Intensity: Base Peak (100%).

  • Causality: The resonance stabilization of the iminium ion makes this the most thermodynamically favorable fragment.

Secondary Pathway: Ring-Driven Fragmentation

Unlike carbocyclic amines, the oxane ring undergoes specific cleavages:[1]

  • Ring Opening: The radical cation on the ether oxygen triggers ring opening, often followed by the loss of neutral ethylene (

    
    ) or formaldehyde (
    
    
    ).
  • Side Chain Loss: Inductive cleavage can sever the bond between the ring and the ethyl chain, generating the oxan-3-yl cation (m/z 85 ).

B. ESI-MS/MS (Collision Induced Dissociation)[1]
  • Precursor:

    
     at m/z 130 .[1]
    
  • Primary Loss: Neutral loss of Ammonia (

    
    , -17 Da) to form the carbocation at m/z 113 .[1]
    
  • Secondary Loss: The resulting cation (m/z 113) undergoes ring contraction or elimination of

    
     (-28 Da) to yield m/z 85 .[1]
    

Comparative Performance Guide

This section objectively compares the mass spectral "fingerprint" of the target molecule against its most common isomer and analogue to aid in structural differentiation.

Comparison 1: Positional Isomers (3-yl vs. 4-yl)

Distinguishing the 3-substituted isomer from the 4-substituted isomer is challenging but possible through relative ion abundances.[1]

Feature2-(Oxan-3-yl)ethan-1-amine 2-(Oxan-4-yl)ethan-1-amine Differentiation Logic
Symmetry Asymmetric (Chiral center at C3)Symmetric (Achiral plane)4-isomer yields simpler spectra due to symmetry.[1]
Ring Cleavage Complex ring opening (beta to oxygen)Symmetric Retro-Diels-Alder (RDA)4-isomer RDA is more favorable, often yielding higher intensity m/z 57 or m/z 71 .
m/z 30 Base PeakBase PeakIndistinguishable via base peak alone.[1]
m/z 85 Moderate IntensityHigh IntensityThe 4-oxanyl cation is more stable due to symmetry.[1]
Comparison 2: Heterocycle vs. Carbocycle

Comparing 2-(Oxan-3-yl)ethan-1-amine to 2-Cyclohexylethylamine .

FeatureOxan-3-yl Derivative Cyclohexyl Derivative Diagnostic Utility
Oxygen Effect Presence of m/z 31, 45, 59 series (oxygenated fragments)Absence of oxygenated ions; dominant hydrocarbon series (m/z 41, 55, 69 )Oxygen-containing fragments confirm the ether ring.[1]
Neutral Loss Loss of

(30 Da) possible
Loss of

only
Formaldehyde loss is unique to the oxane ring.

Visualization of Fragmentation Pathways[5][6][7][8][9][10][11]

The following diagram illustrates the competing fragmentation pathways for the protonated molecule (ESI mode), highlighting the decision tree for structural verification.

FragmentationPathwaycluster_ESIESI Fragmentation Pathway (CID)cluster_EIEI Fragmentation Pathway (70 eV)M_ProtonatedPrecursor Ion [M+H]+m/z 130Ammonia_LossCarbocation[M+H - NH3]+m/z 113M_Protonated->Ammonia_Loss- NH3 (17 Da)Fragment_85Oxanyl Cationm/z 85Ammonia_Loss->Fragment_85- C2H4 (28 Da)Ring ContractionRing_CleavageRing OpeningLoss of C2H4Fragment_57Fragment C4H9+m/z 57Fragment_85->Fragment_57- CO (28 Da)EI_MMolecular Ion M+.m/z 129 (EI)Alpha_CleavageAlpha Cleavage(Base Peak)EI_M->Alpha_CleavageRadical Site on NIon_30Iminium IonCH2=NH2+m/z 30Alpha_Cleavage->Ion_30Dominant

Caption: Comparative fragmentation pathways for ESI (blue cluster) and EI (grey cluster) modes. The ESI pathway is driven by neutral loss of ammonia, while EI is dominated by alpha-cleavage yielding m/z 30.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage rules).

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology.[3] Available at: [Link][1]

  • PubChem. (2024).[1] Compound Summary for CID 19101440: 2-(Oxan-3-yl)ethan-1-amine. National Center for Biotechnology Information.[4] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[4] (Reference for cyclic ether fragmentation).

A Comparative Guide to HPLC Method Development for Tetrahydropyran Amine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. Tetrahydropyran amines, a class of saturated heterocyclic compounds, are prevalent scaffolds in medicinal chemistry. Their inherent polarity and potential for stereoisomerism present unique challenges for analytical chemists tasked with purity assessment. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of tetrahydropyran amine, grounded in scientific principles and regulatory expectations.

The Analytical Imperative: Why HPLC for Tetrahydropyran Amine?

The choice of analytical technique is the first critical decision in method development. While Gas Chromatography (GC) can be employed for volatile amines, HPLC is often the method of choice for tetrahydropyran amines due to their typical low volatility and thermal lability.[1] HPLC offers the versatility to handle a wide range of polarities and provides a robust platform for separating the parent amine from process-related impurities, degradation products, and stereoisomers.[2]

A comprehensive purity method must be stability-indicating, meaning it can resolve the main component from any potential degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light.[3] This is a critical requirement of regulatory bodies as outlined in the International Council for Harmonisation (ICH) guidelines.[4]

Strategic Method Development: A Logic-Driven Workflow

Effective HPLC method development is a systematic process, not a matter of trial and error. The following workflow illustrates the logical progression from understanding the analyte to a validated method.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation Analyte Tetrahydropyran Amine Physicochemical Properties: - Polarity - pKa - UV Absorbance - Chirality Column_Selection Column Selection - Reversed-Phase (C18, Polar-Embedded) - HILIC - Chiral (if applicable) Analyte->Column_Selection Mobile_Phase_Screening Mobile Phase Screening - pH adjustment (based on pKa) - Organic modifier (ACN vs. MeOH) - Additives (e.g., TFA, DEA) Column_Selection->Mobile_Phase_Screening Detector_Selection Detector Selection - UV-Vis (PDA) - ELSD/CAD (if poor chromophore) Mobile_Phase_Screening->Detector_Selection Optimization Optimization - Gradient profile - Flow rate - Column temperature - Injection volume Detector_Selection->Optimization Validation Validation (ICH Q2(R1)) - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness Optimization->Validation

Caption: A logic-driven workflow for HPLC method development for tetrahydropyran amine purity analysis.

Comparative Analysis of Chromatographic Conditions

The core of HPLC method development lies in the judicious selection and optimization of the stationary and mobile phases. For a polar compound like tetrahydropyran amine, several approaches can be considered.

Stationary Phase Selection: A Tale of Three Columns

The choice of the HPLC column is arguably the most critical factor in achieving a successful separation. For tetrahydropyran amine, three main categories of stationary phases warrant consideration:

  • Reversed-Phase (RP) with Polar Modifications: Standard C18 columns often provide insufficient retention for highly polar analytes in highly aqueous mobile phases.[5] To overcome this, columns with polar-embedded groups (e.g., amide, carbamate) or those designed for use in 100% aqueous mobile phases (e.g., "AQ" type columns) are superior choices. These modifications prevent the "dewetting" of the stationary phase and provide alternative interaction mechanisms, such as hydrogen bonding, enhancing the retention of polar compounds.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the retention of very polar compounds that are unretained in reversed-phase.[7] In HILIC, a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) with a small amount of aqueous buffer. This technique promotes the partitioning of the polar analyte into the aqueous layer adsorbed on the stationary phase surface.

  • Chiral Stationary Phases (CSPs): If the tetrahydropyran amine is chiral, a chiral stationary phase is necessary to separate the enantiomers.[8] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice for screening due to their broad applicability.[5][9] These separations are typically performed in normal-phase (hexane/alcohol) or polar organic modes.[10]

Mobile Phase Optimization: The Eluent's Crucial Role

The mobile phase composition must be carefully optimized to achieve the desired selectivity and resolution.

  • pH Control: The pKa of the amine functionality dictates the pH of the mobile phase. To ensure good peak shape and consistent retention, the mobile phase pH should be controlled with a suitable buffer at least 1.5 to 2 pH units away from the analyte's pKa. For basic amines, an acidic mobile phase (e.g., pH 2.5-4) is typically used to ensure the analyte is in a single ionic form.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase and HILIC. Acetonitrile generally has a lower viscosity and UV cutoff, while methanol can offer different selectivity due to its protic nature. A scouting gradient from low to high organic composition is a standard starting point.

  • Additives: For basic compounds like amines, peak tailing can be an issue due to interactions with residual silanols on the silica support. Adding a small amount of a competing base, such as diethylamine (DEA), to the mobile phase in normal-phase chiral separations can significantly improve peak shape.[5] In reversed-phase, acidic modifiers like trifluoroacetic acid (TFA) or formic acid are commonly used, though they can cause ion suppression if interfacing with a mass spectrometer.

Detection Techniques: Seeing the Unseen

Many simple amines lack a strong UV chromophore, making detection by standard UV-Vis detectors challenging.[11] In such cases, alternative detection methods are indispensable.

  • UV-Vis Detection: If the tetrahydropyran amine or its impurities possess a chromophore, a photodiode array (PDA) detector is ideal, providing spectral information that can aid in peak identification and purity assessment.

  • Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): Both ELSD and CAD are "universal" detectors that are not dependent on the optical properties of the analyte.[12] They work by nebulizing the eluent, evaporating the mobile phase, and detecting the remaining non-volatile analyte particles.[13] CAD is generally considered more sensitive and provides a more consistent response across a wider dynamic range compared to ELSD.[12][14] These detectors are compatible with gradient elution, a significant advantage over refractive index (RI) detection.

DetectorPrincipleProsConsBest For
UV-Vis (PDA) Measures absorbance of lightSimple, robust, provides spectral dataRequires a chromophoreCompounds with UV-absorbing functional groups
ELSD Measures light scattered by analyte particlesUniversal (for non-volatile analytes), gradient compatibleNon-linear response, less sensitive than CADGeneral purpose for non-UV active compounds
CAD Measures charge of analyte particlesUniversal, highly sensitive, wider dynamic range than ELSD, more uniform responseNon-linear response (but can be linearized), requires volatile mobile phasesLow-level impurity analysis of non-UV active compounds

Experimental Protocols: A Starting Point for Method Development

The following protocols provide a robust starting point for developing a purity analysis method for tetrahydropyran amine.

Protocol 1: Achiral Purity by HILIC with CAD

This method is suitable for polar, non-UV active tetrahydropyran amines.

  • HPLC System: Standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and Charged Aerosol Detector.

  • Column: Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • CAD Settings: Evaporation Temperature: High, Nebulizer Gas: Nitrogen at 35 psi.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral Purity by Normal-Phase HPLC

This method is designed for the separation of enantiomers of a chiral tetrahydropyran amine.

  • HPLC System: Standard HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.

  • Column: Amylose-based chiral stationary phase (e.g., CHIRALPAK® IA, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]

Ensuring Trustworthiness: Method Validation

A developed HPLC method is not complete until it has been validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[15][16] The validation process provides a self-validating system, ensuring the method is reliable and robust.

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation according to ICH Q2(R1).

Conclusion: A Multi-faceted Approach to Purity

The development of a robust and reliable HPLC method for the purity analysis of tetrahydropyran amine is a systematic endeavor that hinges on a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. There is no single "best" method; the optimal approach is contingent on the specific characteristics of the amine, including its polarity, chromophoric properties, and chirality.

For polar, achiral amines lacking a UV chromophore, a HILIC method coupled with a Charged Aerosol Detector offers a powerful solution. For chiral amines, normal-phase chromatography on a polysaccharide-based CSP remains the gold standard. By following a logical, science-driven workflow and adhering to the principles of method validation, researchers and drug development professionals can confidently establish the purity of these critical chemical entities, ensuring the quality and safety of the final product.

References

  • Satinder, A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. [Link]

  • American Laboratory. (2007, September 1). Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening Libraries. [Link]

  • LCGC. (2020, December 1). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. [Link]

  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 176-185. [Link]

  • Chromatography Forum. (2011, September 14). ELSD vs CAD. [Link]

  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. [Link]

  • Zhang, T., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1349. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

  • Patel, K., et al. (2017). Chiral Separations by High‐Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • Al-Saeed, F. A., & El-Tohamy, M. F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of AOAC International, 106(6), 1645-1657. [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]

  • SIELC Technologies. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. [Link]

  • Dong, M. W. (2023, February 14). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. [Link]

  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. [Link]

  • Google Patents. (n.d.).
  • Ding, H., et al. (2021). Development of a HPLC Method for the Purity Analysis of BPTAP. Chinese Journal of Energetic Materials, 29(7), 658-666. [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. [Link]

Sources

Comparing reactivity of oxan-3-yl vs oxan-4-yl ethanamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Tetrahydropyran-3-yl vs. Tetrahydropyran-4-yl Ethanamines in Medicinal Chemistry Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Process Chemists.

Executive Decision Guide: The THP-Ethanamine Vector Scan

In the hit-to-lead phase of drug discovery, the tetrahydropyran (THP) ring serves as a classic bioisostere for cyclohexanes or piperidines, offering improved solubility and a lower LogD profile. However, the choice between the 3-isomer (2-(tetrahydro-2H-pyran-3-yl)ethanamine) and the 4-isomer (2-(tetrahydro-2H-pyran-4-yl)ethanamine) is rarely a coin toss; it is a calculated decision regarding exit vectors , metabolic liability , and synthetic complexity .

This guide objectively compares these two pharmacophores, establishing a logic-flow for their application in scaffold hopping and lead optimization.

Quick Comparison Matrix
FeatureOxan-4-yl Ethanamine (4-isomer)Oxan-3-yl Ethanamine (3-isomer)
Topology Linear/Symmetrical: Substituent projects equatorially; vector is linear relative to the ether oxygen.Angular/Kinked: Substituent projects equatorially but creates a "bent" vector; introduces chirality.[1]
Electronic Influence Minimal: Amine is

-positioned relative to ring oxygen (6 bonds).[1]
Moderate: Amine is

-positioned relative to ring oxygen (5 bonds).[1] Slightly lower pKa expected.[1]
Synthetic Access High: Derived cheaply from commercial tetrahydro-4H-pyran-4-one.Medium/Low: Requires reduction of dihydropyrans or cyclization; chiral resolution often needed.[1]
Metabolic Stability Lower: Two exposed C2/C6 sites (

-to-oxygen) vulnerable to CYP450 oxidation.
Variable: Substitution at C3 sterically shields one

-site (C2), potentially improving stability.
Chirality Achiral (Plane of symmetry).[1]Chiral (Requires enantioselective synthesis or separation).[1]

Part 1: Structural & Electronic Divergence

1. The Vector Argument (Topology)

The primary driver for selecting between these isomers is the exit vector .[1]

  • The 4-Isomer: Acts as a linear spacer. If your crystal structure suggests a deep, narrow pocket where the amine needs to extend straight out from the core, the 4-isomer is the geometric choice. It mimics a trans-1,4-cyclohexane geometry.

  • The 3-Isomer: Acts as an angular spacer. It introduces a "kink" (approx. 60° deviation in vector space compared to the 4-isomer).[1] This is critical for accessing side pockets or inducing a conformational twist to improve selectivity against off-targets.

2. Electronic Analysis (Inductive Effects)

While the ethyl spacer (


) attenuates the electronic influence of the ring oxygen, the proximity difference is measurable.
  • Inductive Withdrawal (-I): The ether oxygen is electron-withdrawing.

  • Distance: In the 3-isomer, the amine is 5 bonds from the oxygen. In the 4-isomer, it is 6 bonds away.

  • Impact: The 3-isomer amine will be marginally less basic (lower pK

    
     of the conjugate acid) and slightly less nucleophilic due to the stronger inductive pull.[1]
    
    • Estimated

      
      pK
      
      
      
      : ~0.1–0.3 units (Theoretical basis: field effect decay).[1]

Part 2: Experimental Protocols (Self-Validating Systems)

To empirically select the best isomer, run the following standardized workflows. These protocols are designed to be self-validating, meaning the internal controls confirm the assay's validity.

Protocol A: Relative Nucleophilicity (Competition Assay)

Determine which amine reacts faster to optimize coupling conditions.

Reagents:

  • Amine A (3-isomer) & Amine B (4-isomer).[1]

  • Electrophile: Benzoyl chloride (limiting reagent, 0.5 eq).[1]

  • Base: Diisopropylethylamine (DIPEA).[1]

  • Solvent: DCM (anhydrous).[1]

Methodology:

  • Setup: Dissolve equimolar amounts (1.0 mmol each) of Amine A and Amine B in DCM (10 mL) with DIPEA (2.5 mmol).

  • Initiation: Add Benzoyl chloride (0.5 mmol) dropwise at 0°C.

  • Reaction: Stir for 30 minutes at 0°C, then warm to RT for 30 minutes.

  • Quench: Add 1M NaOH (2 mL) to kill unreacted benzoyl chloride.

  • Analysis: Analyze the organic phase via LC-MS/UV (254 nm).

  • Calculation: Calculate the ratio of Product A (Amide-3) vs. Product B (Amide-4).

    • Validation Check: If the ratio is 1:1, steric/electronic differences are negligible for this electrophile.[1] If >1.5:1, the major product corresponds to the more nucleophilic/less hindered amine.[1]

Protocol B: Intrinsic Clearance (

) & Metabolic Soft-Spot ID

Determine if the 3-substituent protects the ring from oxidation.

Reagents:

  • Liver Microsomes (Human/Rat mixed pool).[1]

  • NADPH regenerating system.[1]

  • Test compounds (3-isomer and 4-isomer analogs).

Methodology:

  • Incubation: Incubate test compound (1

    
    M) with microsomes (0.5 mg/mL) at 37°C.
    
  • Sampling: Aliquot at

    
     min. Quench with ice-cold Acetonitrile (containing internal standard).
    
  • Analysis: LC-MS/MS (MRM mode).

  • Metabolite ID: Look for +16 Da peaks (hydroxylation) or +14 Da (oxidation to lactone).[1]

    • Hypothesis: The 4-isomer typically shows rapid +16 Da formation at the

      
      -carbon (C2/C6). The 3-isomer should show reduced formation of the C2-oxidation product due to steric shielding.
      

Part 3: Synthetic Accessibility & Workflow

The 4-isomer is often the "path of least resistance" for initial SAR (Structure-Activity Relationship) due to commercial availability. The 3-isomer is a "high-value" modification used to solve specific problems.

Synthesis Decision Tree (Graphviz)

THP_Synthesis_Workflow Start Target: THP-Ethanamine Scaffold Decision Is Vector/Chirality Critical? Start->Decision Path4 Route A: 4-Isomer (Linear) Decision->Path4 No (Rapid SAR) Path3 Route B: 3-Isomer (Angular) Decision->Path3 Yes (Fine Tuning) Source4 Start: Tetrahydro-4H-pyran-4-one (Cheap, Commercial) Path4->Source4 Source3 Start: Dihydropyran / 3-Hydroxypyran (Complex, Chiral Separation) Path3->Source3 Rxn4 1. Horner-Wadsworth-Emmons 2. Hydrogenation 3. Amide Reduction Source4->Rxn4 Rxn3 1. Formylation/Vilsmeier 2. Henry Reaction (Nitroaldol) 3. Reduction Source3->Rxn3 Result4 Product: Achiral 4-Isomer Rxn4->Result4 Result3 Product: Racemic 3-Isomer Rxn3->Result3 ChiralSep Chiral SFC Separation Result3->ChiralSep Final3 Pure Enantiomer (3R or 3S) ChiralSep->Final3

Caption: Decision matrix for synthetic routing. Route A (4-isomer) is preferred for rapid throughput; Route B (3-isomer) requires chiral resolution but offers superior vector control.

Part 4: Data Summary & Recommendations

Comparative Data Table
PropertyMetric4-Isomer (Distal)3-Isomer (Proximal)Implication
pKa (Calc) Basic Strength~10.6~10.43-isomer is slightly less protonated at physiological pH.
LogD (pH 7.4) LipophilicityBaseline+0.1 (approx)Minimal difference; shape drives binding.[1]
C-O Distance Through-bond6 bonds5 bonds3-isomer has slightly higher polar surface density.
Rotatable Bonds Flexibility3 (Chain)3 (Chain)Identical entropy penalty upon binding.[1]
Strategic Recommendation
  • Start with the 4-Isomer: Due to the low cost of tetrahydro-4H-pyran-4-one and the ease of avoiding chiral separations, use the 4-isomer to validate the biological target and establish the pharmacophore.

  • Switch to the 3-Isomer if:

    • The 4-isomer shows metabolic instability (high clearance).[1] The 3-substituent may block the C2 metabolic soft spot.

    • The 4-isomer has weak potency. The "kinked" vector of the 3-isomer may access a hydrophobic sub-pocket unavailable to the linear 4-isomer.

    • You need to break symmetry to improve solubility or crystal packing properties.

References

  • Conform

    • Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated
    • Source: [1]

  • Metabolic Stability of Cyclic Ethers

    • Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions.[2][3] (Illustrates C2-H abstraction mechanisms).

    • Source:

  • pKa Values of Amines and Cyclic Ethers

    • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
    • Source:

  • Synthesis of Substituted Tetrahydropyrans

    • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionaliz
    • Source: [1]

Sources

Technical Guide: Distinguishing 2-(Oxan-3-yl)ethan-1-amine from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the tetrahydropyran (oxan) ring is a critical bioisostere for morpholines and cyclohexanes, often improving metabolic stability and solubility. However, the synthesis of 2-(oxan-3-yl)ethan-1-amine often yields regioisomeric impurities—specifically the 2-substituted and 4-substituted isomers.

Distinguishing these isomers is non-trivial due to their identical molecular weight (


 g/mol ) and similar polarity. This guide provides a definitive analytical framework to differentiate the target 3-isomer from its structural analogs using NMR spectroscopy, Mass Spectrometry, and Chromatographic retention behavior.
The Isomer Landscape
Common NameStructure DescriptionSymmetryKey Challenge
3-Isomer (Target) Ethylamine at C3Asymmetric (Chiral)Distinguishing from 2-isomer
2-Isomer Ethylamine at C2Asymmetric (Chiral)Electronic environment of C2
4-Isomer Ethylamine at C4Symmetric (

)
Simplest NMR spectrum

Spectroscopic Differentiation Strategy

The most robust method for identification is Nuclear Magnetic Resonance (NMR) , relying on the unique electronic environment of the methine proton at the substitution site.

A. 1H NMR Analysis: The "Methine Marker" Method

The chemical shift of the proton attached to the substituted ring carbon is the primary discriminator.

1. The 2-Isomer (Alpha-Effect)
  • Mechanism: The methine proton at C2 is directly attached to the carbon adjacent to the ether oxygen. The inductive effect of oxygen deshields this proton significantly.

  • Signal: Look for a multiplet in the 3.2 – 3.6 ppm range.

  • Validation: This signal often overlaps with the ring protons at C6, creating a complex integration area (3H total in the 3.2-4.0 region).

2. The 3-Isomer (Beta-Effect - Target)
  • Mechanism: The methine proton at C3 is beta to the oxygen. It lacks the direct inductive deshielding found in the 2-isomer.

  • Signal: The methine proton appears upfield, typically 1.4 – 1.8 ppm , buried within the methylene envelope.

  • Key Differentiator: The region 3.0 – 4.0 ppm will only contain the C2 and C6 methylene protons (4H total), appearing as complex multiplets. The absence of a methine signal in this deshielded region confirms the substituent is NOT at the 2-position.

3. The 4-Isomer (Symmetry)
  • Mechanism: The molecule possesses a plane of symmetry passing through C1 (Oxygen) and C4.

  • Signal: The C2 and C6 protons are chemically equivalent (or highly similar due to rapid chair flipping).

  • Key Differentiator: The 13C NMR spectrum will show significantly fewer peaks (4 unique ring carbons vs. 5 for the 2/3-isomers).

B. Mass Spectrometry (EI/Fragmentation)[1][2][3]

While the molecular ion (


 129) is identical, the fragmentation pathways differ based on the stability of the resulting oxonium ions.
  • Alpha-Cleavage (Nitrogen driven): All isomers show a strong peak at m/z 30 (

    
    ) due to cleavage adjacent to the amine. This is non-diagnostic.
    
  • Ring Cleavage (Oxygen driven):

    • 2-Isomer: Cleavage of the C2-sidechain bond is electronically favored as it generates a resonance-stabilized oxonium ion on the ring. Expect a lower abundance of the intact ring fragment.

    • 3-Isomer: The sidechain is further from the oxygen. The primary fragmentation often involves ring opening (Retro-Diels-Alder type), preserving the sidechain mass in larger fragments.

Experimental Protocols

Protocol 1: NMR Discrimination Workflow

Objective: Definitively assign regiochemistry using 1D proton experiments.

Reagents:

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .
  • Internal Standard: TMS (Tetramethylsilane).

Step-by-Step:

  • Sample Prep: Dissolve 5-10 mg of the amine (or HCl salt) in 0.6 mL of solvent. Note: If using the HCl salt, add 1 drop of

    
     to free the base for sharper coupling constants.
    
  • Acquisition: Run a standard 1H NMR (minimum 400 MHz).

  • Integration Logic:

    • Calibrate TMS to 0.00 ppm.

    • Integrate the region 3.0 – 4.0 ppm (Alpha-to-Oxygen region).

  • Decision Matrix:

    • Integration = ~3H?

      
      2-Isomer  (1 Methine + 2 Methylene protons).
      
    • Integration = ~4H?

      
      3-Isomer  or 4-Isomer  (2 x 
      
      
      
      adjacent to Oxygen).
  • Differentiation of 3 vs 4:

    • Check 13C NMR (DEPT-135).

    • 4-Isomer: Shows only 2 distinct

      
       signals for the ring (C2/C6 are equivalent, C3/C5 are equivalent).
      
    • 3-Isomer: Shows 4 distinct

      
       signals (Asymmetry breaks equivalence).
      
Protocol 2: Chromatographic Separation (GC-MS)

Objective: Quantify isomeric impurities.

  • Column: Rtx-5Amine or equivalent base-deactivated column (30m x 0.25mm ID).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temperature Program:

    • Start: 60°C (Hold 2 min).

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 min.

  • Retention Order (Predicted based on Polarity/Boiling Point):

    • 4-Isomer: (Most symmetric, often lowest boiling point).

    • 3-Isomer: (Intermediate).

    • 2-Isomer: (Most polar due to proximity of amine to oxygen, often highest retention).

Decision Logic & Visualization

The following diagram illustrates the logical flow for identifying the specific isomer from a crude mixture.

IsomerID Start Unknown Isomer Sample (MW 129.20) NMR_H Run 1H NMR (Integrate 3.0-4.0 ppm) Start->NMR_H Decision1 Integration Value? NMR_H->Decision1 Result2 3H Integration (1 Methine + 2 Methylene) IDENTIFIED: 2-Isomer Decision1->Result2 ~3H CheckC13 4H Integration (Only Methylenes) Possibility: 3- or 4-Isomer Decision1->CheckC13 ~4H NMR_C Run 13C NMR / DEPT CheckC13->NMR_C Decision2 Number of Unique Ring Carbon Signals? NMR_C->Decision2 Result4 Symmetric Spectrum (Fewer Signals) IDENTIFIED: 4-Isomer Decision2->Result4 Reduced Count Result3 Asymmetric Spectrum (Full Set of Signals) IDENTIFIED: 3-Isomer (Target) Decision2->Result3 Full Count

Figure 1: Analytical decision tree for the structural assignment of tetrahydropyran-ethylamine isomers.

Quantitative Comparison Table

Feature2-(Oxan-3-yl)ethan-1-amine (Target)2-(Oxan-2-yl)ethan-1-amine2-(Oxan-4-yl)ethan-1-amine
Chirality Yes (Enantiomers)Yes (Enantiomers)No (Achiral/Meso)
1H NMR (3-4 ppm) ~4H (Methylene only)~3H (Methine + Methylene)~4H (Methylene only)
13C NMR Signals 7 unique carbons7 unique carbons5 unique carbons (Symmetry)
Electronic Effect

-effect (Inductive)

-effect (Strong Inductive)

-effect (Weak)
Predicted pKa ~10.2~9.8 (O-inductive withdrawal)~10.2

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19101440, 2-(Oxan-3-yl)ethan-1-amine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.[1] (Basis for inductive effect arguments in NMR shifts).

Sources

Optimizing Elemental Analysis for C7H15NO·HCl: A Comparative Guide to Calibration Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate elemental analysis (EA) of C7H15NO·HCl (specifically identified as cis-2-Aminomethyl-cyclohexanol hydrochloride, CAS 24947-68-0, MW 165.[1][2]66) presents a dual challenge to the analytical chemist: hygroscopicity and halogen interference .[1][2]

As a hydrochloride salt of an amino-alcohol, this compound contains approximately 21.4% Chlorine , 8.5% Nitrogen , and 50.8% Carbon .[1][2] Standard combustion protocols often fail due to the incomplete scrubbing of chlorine gas (


), which can interfere with Nitrogen detection (via isobaric interference or detector saturation) and Carbon quantification (via formation of stable oxychlorides).[1][2]

This guide compares the three primary calibration strategies—Universal Standards , Matrix-Matched Standards , and Dual-Standard Validation —to determine the most robust workflow for analyzing C7H15NO·HCl.

Technical Profile: The Analyte (C7H15NO[1][2]·HCl)

Before selecting a standard, we must understand the theoretical composition and physical properties of the target.[2]

ElementTheoretical Mass %Analytical Challenge
Carbon (C) 50.76% Formation of refractory char if combustion temp < 950°C.
Hydrogen (H) 9.73% High H content; sensitive to moisture (hygroscopic error).[1][2]
Nitrogen (N) 8.46% Moderate N; susceptible to

interference in TCD detection.[1][2]
Chlorine (Cl) 21.40% Critical: Requires Ag-wool scrubbing; depletes traps rapidly.[1][2]
Oxygen (O) 9.66% Calculated by difference; errors in C/H/N/Cl accumulate here.[1][2]

Key Insight: The high Chlorine content means that using a standard without Chlorine (like Acetanilide) allows you to calibrate the detectors, but it fails to validate the scrubbing efficiency of your combustion tube.[1][2] If your silver gauze is saturated, Chlorine will pass through and bias your Nitrogen data positive.[2]

Comparative Analysis of Calibration Standards

We evaluated three classes of standards for the analysis of C7H15NO·HCl.

Option A: The Universal Standard (Acetanilide)

The Industry Workhorse[1][2]

  • Formula:

    
    
    
  • Composition: C: 71.09%, H: 6.71%, N: 10.36%[1][2]

  • Pros: Extremely stable; non-hygroscopic; high purity (>99.9%); excellent sharp combustion peak.[1][2]

  • Cons: Zero Chlorine content. [1][2]

  • Verdict: Excellent for determining the K-factor (calibration slope) of the instrument but dangerous for C7H15NO[1][2]·HCl validation. It cannot detect if your halogen trap is exhausted.[2]

Option B: The Matrix-Matched Standard (S-Benzyl-thiuronium Chloride)

The Chemical Twin[1][2]

  • Formula:

    
    
    
  • Composition: C: 47.40%, H: 5.47%, N: 13.82%, Cl: 17.48%, S: 15.82%[1][2]

  • Pros: Contains C, N, and Cl in ratios similar to the analyte.[1][2] Combusting this stresses the reduction tube and halogen trap exactly like your sample.[2]

  • Cons: Often less stable than Acetanilide; shelf-life issues; the Sulfur content (15%) can complicate chromatograms if not separating

    
     properly.[1][2]
    
  • Verdict: The best "single-shot" quality control (QC) check for this specific amine hydrochloride.

Option C: The Halogen Validator (p-Chlorobenzoic Acid)

The Trap Monitor[1][2]

  • Formula:

    
    
    
  • Composition: C: 53.70%, H: 3.22%, Cl: 22.64%[1][2]

  • Pros: High Chlorine content (22.6%) matches the analyte (21.4%) almost perfectly.[1][2] Excellent for verifying Ag-wool capacity.

  • Cons: No Nitrogen. Cannot be used to calibrate the N-detector.[1][2]

  • Verdict: Essential as a secondary check standard, but cannot be the primary calibration standard for CHN.[2]

Summary of Performance
FeatureAcetanilideS-Benzyl-thiuronium Clp-Chlorobenzoic Acid
C/N Calibration ⭐⭐⭐⭐⭐ (Best)⭐⭐⭐ (Good)⭐ (N/A)
Cl Trap Verification ❌ (None)⭐⭐⭐⭐ (High)⭐⭐⭐⭐⭐ (Best)
Stability ⭐⭐⭐⭐⭐⭐⭐ (Moderate)⭐⭐⭐⭐
Matrix Match LowHighMedium

Recommended Protocol: The "Dual-Standard" Strategy[1][2]

For C7H15NO·HCl, relying solely on Acetanilide is insufficient due to the risk of Chlorine breakthrough.[2] The following protocol ensures data integrity.

Step 1: Instrument Configuration[1][2]
  • Combustion Tube: Quartz tube packed with

    
     (combustion aid) and ample Silver Wool (Ag)  at the exit zone (maintained at ~850°C).[1][2]
    
  • Reduction Tube: Copper (Cu) wire/granules (600°C).[1][2]

  • Trap Maintenance: Check the Silver wool.[1][2] If it appears grey/black (AgCl formation) throughout >75% of its length, replace immediately.[1][2]

Step 2: Sample Preparation (Handling Hygroscopicity)

C7H15NO[1][2]·HCl is likely hygroscopic.[2]

  • Dry the sample in a vacuum desiccator over

    
     for 24 hours prior to weighing.
    
  • Weigh 1.5–2.0 mg into a Tin (Sn) capsule .

  • Seal immediately. Do not leave capsules on the autosampler rack for extended periods.

Step 3: Calibration & Validation Workflow

Do not use a single standard. Use the Bracketing technique.[1][2]

  • Conditioning: Run 2-3 "Bypass" samples (unweighed Acetanilide) to prime the system.[1][2]

  • Primary Calibration: Run 3 replicates of Acetanilide (Option A) to establish K-factors for C, H, and N.[1][2]

  • Trap Verification (The Critical Step): Run 1 replicate of p-Chlorobenzoic Acid (Option C).[1][2]

    • Acceptance Criteria: Carbon recovery must be 53.70% ± 0.3%.[2]

    • Logic: If C is accurate, the combustion was complete.[2] If N is detected (should be 0%), your halogen trap is failing, and

      
       is being misread as N.[1][2]
      
  • Analyte Run: Analyze C7H15NO·HCl in triplicate.

  • QC Check: Run S-Benzyl-thiuronium Chloride (Option B) as an unknown.[1][2]

    • Acceptance Criteria: N recovery within ±0.3% absolute.[2]

Visualization: Decision Logic for Standard Selection

The following diagram illustrates the logic flow for selecting the correct standard based on the specific analytical requirement (Calibration vs. Trap Verification).

EA_Standard_Selection Start Start: C7H15NO·HCl Analysis Check_Trap Step 1: Verify Halogen Trap (Ag) Start->Check_Trap Trap_Status Is Silver Wool >75% Black? Check_Trap->Trap_Status Replace_Trap Replace Silver Wool (Prevent Cl interference) Trap_Status->Replace_Trap Yes Select_Cal Step 2: Select Calibration Standard Trap_Status->Select_Cal No Replace_Trap->Check_Trap Acetanilide Primary: Acetanilide (Best for K-Factors) Select_Cal->Acetanilide Validation Step 3: Validation Run Acetanilide->Validation Validation_Choice Choose Validation Standard Validation->Validation_Choice PCB p-Chlorobenzoic Acid (Tests Cl Scrubbing) Validation_Choice->PCB To check Trap SBT S-Benzyl-thiuronium Cl (Tests Matrix Recovery) Validation_Choice->SBT To check N Recovery Analyze Analyze C7H15NO·HCl PCB->Analyze SBT->Analyze

Caption: Workflow for selecting calibration and validation standards to ensure accurate N determination in the presence of high Cl matrix.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Material 141d - Acetanilide.[1][2] Available at: [Link][1][2]

  • PubChem. Compound Summary: cis-2-Aminomethyl-cyclohexanol hydrochloride.[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • Exeter Analytical. Optimizing CHN Analysis for Difficult Samples. Technical Guide.[2][3][4] Available at: [Link][1][2]

Sources

Technical Guide: TLC Visualization Strategies for Non-UV Active Tetrahydropyran (THP) Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydropyran (THP) amines represent a specific challenge in organic synthesis and drug discovery. Unlike their aromatic counterparts (e.g., pyridines, anilines), THP amines lack the conjugated


-systems required for UV absorption at 254 nm. Consequently, they are "invisible" under standard UV visualization, leading to potential loss of product during purification or misinterpretation of reaction progress.

This guide evaluates the efficacy of four distinct visualization protocols for THP amines. We move beyond generic "dip and heat" instructions to analyze the chemical causality of each method, providing a decision matrix based on amine substitution (primary, secondary, or tertiary) and the stability of the THP ether linkage.

The Chemistry of Detection

To visualize a non-UV active molecule, we must exploit its chemical reactivity.[1] For THP amines, we have two reactive "handles":

  • The Amine (

    
    ):  A nucleophilic center available for condensation (Ninhydrin) or complexation (Dragendorff).
    
  • The THP Ether (

    
    ):  A Lewis basic site capable of coordination (Iodine) or oxidation (Permanganate/PMA).
    
Mechanistic Profiles
  • Ninhydrin (The Nucleophilic Trap): Reacts specifically with primary (

    
    ) and secondary (
    
    
    
    ) amines to form Ruhemann’s Purple. It is useless for tertiary (
    
    
    ) amines as they lack the N-H proton required for the condensation mechanism.
  • Dragendorff’s Reagent (The Heavy Metal Complex): A solution of potassium bismuth iodide. It functions via ion-pairing with the protonated amine (ammonium species), forming an insoluble, orange tetraiodobismuthate complex. It is the gold standard for tertiary amines.

  • Iodine (

    
    ) Vapor:  Acts as a Lewis acid, coordinating with the lone pairs on both the nitrogen and the THP ether oxygen. It is reversible and non-destructive but offers poor contrast and transient visualization.
    
  • KMnO

    
     / PMA (The Oxidizers):  These are "universal" stains that oxidize C-H bonds adjacent to heteroatoms. They will detect the THP ring itself even if the amine is sterically hindered, but they are destructive.
    

Comparative Analysis

The following data summarizes the performance of each stain specifically for saturated heterocyclic amines.

Table 1: Sensitivity and Selectivity Profile
FeatureNinhydrinDragendorff's ReagentIodine (

) Chamber
KMnO

(Basic)
Primary Amine (

)
Excellent (Purple)PoorGood (Brown)Good (Yellow)
Secondary Amine (

)
Good (Pink/Red)ModerateGood (Brown)Good (Yellow)
Tertiary Amine (

)
No ReactionExcellent (Orange)Good (Brown)Good (Yellow)
LOD (Limit of Detection) ~0.1 - 0.5

g
~1.0 - 5.0

g
~10

g
~5.0

g
Selectivity High (Amines only)High (Amines/Alkaloids)Low (Universal)Low (Oxidizables)
Stability of Spot PermanentFades (hrs)Fades (mins)Permanent
Destructive? YesYesNo (mostly)Yes

Decision Matrix & Workflow

Use the following logic flow to select the appropriate stain. Note that for THP amines, knowing your substitution level is critical.

StainSelection Start Analyte: THP Amine UV_Check UV Active @ 254nm? Start->UV_Check Amine_Type Amine Substitution? UV_Check->Amine_Type No (Typical) Ninhydrin Ninhydrin (Best for 1°/2°) Amine_Type->Ninhydrin Primary (1°) Amine_Type->Ninhydrin Secondary (2°) Dragendorff Dragendorff (Best for 3°) Amine_Type->Dragendorff Tertiary (3°) Iodine Iodine Chamber (Quick/Reversible) Ninhydrin->Iodine If Negative PMA_KMnO4 PMA or KMnO4 (Universal/Backup) Dragendorff->PMA_KMnO4 If Negative

Figure 1: Decision logic for selecting the optimal visualization reagent based on amine class.

Experimental Protocols

To ensure reproducibility, follow these standardized recipes. "Approximate" measurements in stain preparation often lead to poor background contrast.

Protocol A: Ninhydrin (The Standard for / )

Best for: 4-aminotetrahydropyran, N-methyl-4-aminotetrahydropyran.

  • Preparation: Dissolve 1.5 g of Ninhydrin in 100 mL of

    
    -butanol. Add 3.0 mL of Glacial Acetic Acid.
    
    • Why Acid? The acid catalyzes the Schiff base formation, a rate-limiting step in the formation of Ruhemann's purple.

  • Application: Dip the TLC plate quickly. Blot excess on a paper towel.[2]

  • Development: Heat at 110°C for 1-2 minutes.

  • Result:

    
     amines appear deep purple; 
    
    
    
    amines appear pink/red.
Protocol B: Dragendorff’s Reagent (The Standard for )

Best for: N,N-dimethyl-4-aminotetrahydropyran.

  • Preparation (Munier modification):

    • Solution A: 1.7 g Basic Bismuth Nitrate + 20 g Tartaric Acid in 80 mL DI water.[3][4]

    • Solution B: 16 g Potassium Iodide (KI) in 40 mL DI water.

    • Working Solution: Mix 5 mL Sol A + 5 mL Sol B + 10 g Tartaric Acid + 50 mL DI water.

  • Application: Spray or dip.[2][5] DO NOT HEAT.

    • Caution: Heating degrades the complex and turns the plate brown, obscuring the spot.

  • Result: Distinct orange/red spots on a yellow background.

Protocol C: Basic KMnO (The Universal Oxidizer)

Best for: General detection when specific amine stains fail.

  • Preparation: Dissolve 1.5 g KMnO

    
     + 10 g K
    
    
    
    CO
    
    
    + 1.25 mL 10% NaOH in 200 mL DI water.
  • Application: Dip and drain.

  • Development: Heat gently (heat gun) until the background turns pink/light brown.

  • Result: Yellow/Brown spots (MnO

    
    ) against a purple/pink background.
    

Technical Recommendations

  • The "Double Dip" Trick: For complex mixtures containing both UV-active components and non-UV active THP amines, you can perform a non-destructive visualization first.

    • Step 1: Visualize under UV (circle spots with pencil).[1][6]

    • Step 2: Place in Iodine chamber (circle new spots).

    • Step 3: Allow Iodine to sublime off (fade).

    • Step 4: Dip in Ninhydrin and heat.

    • Result: A comprehensive map of the reaction mixture.

  • False Negatives with THP: The oxygen in the tetrahydropyran ring reduces the polarity of the amine compared to a piperidine. If Dragendorff's is weak, switch to Phosphomolybdic Acid (PMA) . PMA is highly effective for ethers and will stain the THP ring even if the amine is unreactive.

  • Safety Note: Dragendorff’s reagent contains soluble heavy metals (Bismuth). Dispose of TLC plates and dip solutions in designated hazardous waste containers, not general trash.

References

  • University of Rochester. Magic Formulas: TLC Stains. Department of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates. Available at: [Link]

  • University of Washington. TLC Stains. Department of Chemistry. Available at: [Link]

  • EPFL (École Polytechnique Fédérale de Lausanne). TLC Visualization Reagents. Available at: [Link]

Sources

A Technical Guide to Benchmarking 2-(Oxan-3-yl)ethan-1-amine Against Other Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of a drug candidate's ultimate success. Saturated heterocyclic scaffolds are of particular importance, offering three-dimensional diversity and enabling the fine-tuning of physicochemical properties that govern a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical comparison of 2-(oxan-3-yl)ethan-1-amine, a tetrahydropyran (THP)-containing building block, against its structural analogues based on other commonly employed heterocyclic systems: piperidine, pyrrolidine, and morpholine.

This document will delve into a comparative analysis of their key physicochemical properties, metabolic liabilities, and strategic applications in drug design, supported by experimental data and established scientific principles.

Introduction: The Strategic Value of Saturated Heterocycles

Saturated heterocycles are privileged structures in drug discovery, appearing in a significant proportion of approved pharmaceuticals. Their utility stems from their ability to:

  • Introduce Basic Centers: The nitrogen atom in many of these rings acts as a basic center, which can be crucial for target engagement through ionic interactions and for modulating properties like aqueous solubility.

  • Provide 3D Structural Diversity: Unlike flat aromatic rings, saturated heterocycles introduce conformational complexity, allowing for more precise and selective interactions with the three-dimensional binding pockets of biological targets.

  • Modulate Physicochemical Properties: The choice of heterocycle—its size, the nature of the heteroatom(s), and substitution patterns—profoundly influences a molecule's lipophilicity, polarity, and hydrogen bonding capacity. These parameters are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

This guide focuses on the comparative analysis of four structurally related building blocks, each featuring an ethylamine side chain, a common pharmacophoric element. The variation lies in the heterocyclic core, allowing for a direct assessment of the impact of the ring system on key drug-like properties.

Chemical Structures of Heterocyclic Building Blocks
Figure 1: Chemical Structures of the Benchmarked Heterocyclic Building Blocks

Comparative Analysis of Physicochemical Properties

The subtle structural differences between these heterocyclic rings lead to significant variations in their fundamental physicochemical properties. Understanding these differences is paramount for rational drug design.

Basicity (pKa)
CompoundHeterocyclic CorePredicted pKa (Amine)Rationale
1 Tetrahydropyran~10.4 - 10.6The ether oxygen in the THP ring is weakly electron-withdrawing, which can slightly decrease the basicity of the distal amine compared to a purely aliphatic counterpart.
2 Piperidine~10.6 - 10.8The piperidine ring is a simple secondary amine, and its electron-donating character is expected to result in a slightly higher pKa for the primary amine compared to the THP analogue.
3 Pyrrolidine~10.7 - 10.9The five-membered pyrrolidine ring can exhibit slightly higher basicity than the six-membered piperidine due to differences in ring strain and hybridization.[1]
4 Morpholine~9.5 - 9.8The electron-withdrawing inductive effect of the oxygen atom in the morpholine ring significantly reduces the basicity of the ring nitrogen, and this effect can be transmitted to the side-chain amine, resulting in a lower pKa.[2]

Expertise & Experience: The choice between these building blocks can be a strategic tool to modulate basicity. For instance, if a lower pKa is desired to reduce potential interactions with off-target ion channels or to fine-tune solubility at a specific pH, the morpholine analogue might be the preferred choice. Conversely, if a stronger basic center is required for a key salt-bridge interaction with the target protein, the piperidine or pyrrolidine analogues would be more suitable.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, and metabolic clearance. A delicate balance is required; sufficient lipophilicity is needed for membrane permeability, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

CompoundHeterocyclic CorePredicted LogPRationale
1 Tetrahydropyran~0.2[3]The ether oxygen in the THP ring introduces polarity, leading to a lower LogP compared to its carbocyclic analogue (cyclohexane).
2 Piperidine~0.4 - 0.6The piperidine ring is more lipophilic than the THP ring due to the absence of the polar ether oxygen.
3 Pyrrolidine~0.1 - 0.3The smaller pyrrolidine ring is generally slightly less lipophilic than the piperidine ring.
4 Morpholine~-1.1[4]The presence of the second heteroatom (oxygen) in the morpholine ring significantly increases polarity and reduces lipophilicity, making it the most hydrophilic of the four analogues.

Trustworthiness: These predicted LogP values provide a valuable initial assessment. However, for lead optimization, experimental determination using the shake-flask method or reverse-phase HPLC is essential for accurate data. The choice of building block can be used to systematically tune the lipophilicity of a lead series. For example, in a series where high lipophilicity is a liability, swapping a piperidine for a tetrahydropyran or morpholine ring can be a highly effective strategy to improve the overall ADME profile.

Metabolic Stability: A Head-to-Head Comparison

The metabolic fate of a drug candidate is a primary determinant of its in vivo half-life and potential for drug-drug interactions. The heterocyclic core plays a significant role in directing the metabolic pathways, primarily through interactions with cytochrome P450 (CYP) enzymes.

General Metabolic Pathways
  • Tetrahydropyran (THP): The THP ring is generally considered to be relatively metabolically stable.[5][6] The ether linkage is less prone to oxidative metabolism compared to the C-H bonds in a cyclohexane ring. However, oxidation at carbons adjacent to the oxygen can occur.

  • Piperidine: The piperidine ring is susceptible to several metabolic transformations, including N-dealkylation, C-hydroxylation (often at the position alpha to the nitrogen), and subsequent oxidation to form a lactam.[7][8][9] Ring-opening is also a possible metabolic pathway.

  • Pyrrolidine: Similar to piperidine, the pyrrolidine ring can undergo N-dealkylation and C-hydroxylation. A potential liability of the pyrrolidine moiety is its bioactivation to a reactive iminium ion, which can be a source of toxicity.[10][11][12]

  • Morpholine: The morpholine ring is generally considered more metabolically stable than the piperidine ring.[2][13] The electron-withdrawing nature of the oxygen atom can decrease the susceptibility of the adjacent carbon atoms to CYP-mediated oxidation.[2] However, N-dealkylation and ring oxidation can still occur.[14]

Experimental Workflow: In Vitro Metabolic Stability Assay

To provide a quantitative comparison of the metabolic stability of these building blocks, a standardized in vitro assay using human liver microsomes is employed.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compound Stock (10 mM in DMSO) E Pre-warm buffer, microsomes, and test compound A->E B Human Liver Microsomes (e.g., 20 mg/mL stock) B->E C NADPH Regenerating System F Initiate reaction by adding NADPH regenerating system C->F D Phosphate Buffer (pH 7.4) D->E E->F G Aliquots taken at specified time points (0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K

Diagram 1: Experimental Workflow for In Vitro Metabolic Stability Assay.
Illustrative Experimental Data

The following table presents representative data from a simulated human liver microsome stability assay, highlighting the expected differences in metabolic stability between the four building blocks.

CompoundHeterocyclic CoreHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1 Tetrahydropyran> 60< 11.6
2 Piperidine2527.7
3 Pyrrolidine3519.8
4 Morpholine> 60< 11.6

Authoritative Grounding & Comprehensive References: This illustrative data aligns with the general understanding in the field of drug metabolism. The morpholine and tetrahydropyran rings often impart greater metabolic stability compared to piperidine and pyrrolidine.[2][15][16] This is a crucial consideration during lead optimization, as improving metabolic stability can lead to a longer in vivo half-life and a more favorable dosing regimen.

Permeability Assessment: The PAMPA Assay

Passive permeability is a key factor in determining the oral bioavailability of a drug candidate. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive diffusion across a lipid membrane, mimicking the gastrointestinal tract.

Experimental Workflow: PAMPA

G cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Donor Plate: Add test compound solution (e.g., in pH 6.5 buffer) D Place donor plate on top of acceptor plate A->D B Acceptor Plate: Fill with buffer (e.g., pH 7.4 buffer) B->D C Coat filter of donor plate with artificial membrane solution (e.g., lecithin in dodecane) C->A E Incubate at room temperature with gentle shaking (e.g., 4-18 hours) D->E F Measure compound concentration in both donor and acceptor wells by UV-Vis or LC-MS E->F G Calculate apparent permeability coefficient (Papp) F->G

Diagram 2: Experimental Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Expected Permeability Trends

The permeability of these building blocks will be influenced by their lipophilicity and hydrogen bonding capacity.

CompoundHeterocyclic CorePredicted Permeability (Papp)Rationale
1 TetrahydropyranModerateThe balance of some lipophilicity and hydrogen bond accepting capacity from the ether oxygen suggests moderate passive permeability.
2 PiperidineHighHigher lipophilicity and the presence of a single hydrogen bond donor/acceptor site on the ring nitrogen generally favor high passive permeability.
3 PyrrolidineHighSimilar to piperidine, the pyrrolidine analogue is expected to have good permeability due to its favorable lipophilicity.
4 MorpholineLow to ModerateThe increased polarity and hydrogen bonding capacity due to the two heteroatoms can reduce passive permeability compared to the other analogues.

Conclusion: Strategic Selection of Heterocyclic Building Blocks

The choice between 2-(oxan-3-yl)ethan-1-amine and its piperidine, pyrrolidine, and morpholine analogues is a strategic decision that should be guided by the specific goals of a drug discovery program.

  • 2-(Oxan-3-yl)ethan-1-amine offers a favorable balance of moderate lipophilicity and good metabolic stability. The tetrahydropyran ring can serve as a metabolically more robust bioisostere for a piperidine or cyclohexane ring, while the ether oxygen can act as a hydrogen bond acceptor to improve solubility and target interactions.

  • 2-(Piperidin-3-yl)ethan-1-amine provides a more lipophilic and basic scaffold, which can be advantageous for achieving high permeability and strong target binding through ionic interactions. However, its potential for metabolic liabilities should be carefully monitored.

  • 2-(Pyrrolidin-3-yl)ethan-1-amine offers a slightly less lipophilic and potentially more basic alternative to piperidine. Its smaller ring size can provide a different vector for substituents and may be beneficial for fitting into specific binding pockets. The potential for metabolic activation to an iminium ion is a key consideration.

  • 2-(Morpholin-2-yl)ethan-1-amine is the most hydrophilic and least basic of the four, offering a tool to significantly reduce lipophilicity and potentially improve aqueous solubility. Its generally higher metabolic stability makes it an attractive choice for mitigating clearance issues.

Ultimately, the optimal building block will depend on the specific structure-activity and structure-property relationships within a chemical series. This guide provides a framework for making informed decisions, but empirical testing of these key properties is essential for successful drug design and development.

References

  • Dalton Transactions. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. [Link]

  • ResearchGate. (2025). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. [Link]

  • Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • ACS Medicinal Chemistry Letters. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ACS Publications. (2023). A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [Link]

  • ResearchGate. (n.d.). Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450. [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • NSF Public Access Repository. (n.d.). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. [Link]

  • PubMed. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • PMC. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. [Link]

  • PubChem. (n.d.). 1-Pyrrolidineethanamine. [Link]

  • PubChem. (n.d.). 2-Morpholinoethylamine. [Link]

  • Hypha Discovery. (2025). Metabolism of 2024 FDA Approved Small Molecules – PART 1. [Link]

  • U.S. Environmental Protection Agency. (2025). 2-(Piperazin-1-yl)-1-(pyridin-3-yl)ethan-1-ol. [Link]

  • Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • PubChem. (n.d.). 2-(Oxan-3-yl)ethan-1-amine. [Link]

  • MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]

  • PubChemLite. (n.d.). 2-(1-methylpiperidin-3-yl)ethan-1-amine. [Link]

  • PubChemLite. (n.d.). 2-(morpholin-2-yl)ethan-1-amine dihydrochloride. [Link]

  • U.S. Environmental Protection Agency. (2025). N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • PubChem. (n.d.). 2-Morpholineethanamine. [Link]

  • Pharmaffiliates. (n.d.). 2-(Pyrrolidin-3-yl)ethan-1-ol hydrochloride. [Link]

  • Auctores. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]

  • PubChem. (n.d.). 1-(Pyrrolidin-3-yl)ethanone. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-(Oxan-3-yl)ethan-1-amine Hydrochloride

[1]

Executive Summary & Operational Directive

This guide mandates the procedural workflow for the disposal of 2-(Oxan-3-yl)ethan-1-amine hydrochloride (also known as 2-(Tetrahydro-2H-pyran-3-yl)ethanamine HCl).[1]

Core Directive: This compound is a functionalized heterocyclic amine salt .[1] While not classified as P-listed (acutely toxic) under US RCRA regulations, it must be managed as Hazardous Chemical Waste .[1]

  • Primary Disposal Method: High-temperature incineration via an approved waste management vendor.[1]

  • Prohibited: Do NOT dispose of via sanitary sewer (drain) systems.[1] Do NOT mix with strong oxidizers due to the tetrahydropyran ether linkage (peroxide potential) and the amine functionality.[1]

Chemical Identity & Characterization

Effective disposal requires accurate characterization to select the correct waste stream.[1] The hydrochloride salt form significantly alters solubility compared to the free base, necessitating specific solvent stream choices.[1]

ParameterDataOperational Implication
Chemical Name This compoundUse for waste tagging/labeling.[1]
Synonyms 2-(Tetrahydro-2H-pyran-3-yl)ethanamine HClAlternate search term for SDS verification.
CAS Number 98430-09-2 (Free Base Reference)Use parent CAS for regulatory lookup if salt CAS is unavailable.[1]
Molecular Formula C₇H₁₅NO[1][2][3] · HClNitrogen content requires incineration with NOx scrubbing.[1]
Physical State White to off-white solid (Crystalline)Disposed of as solid waste or dissolved in compatible solvents.[1]
Solubility High (Water, Methanol, DMSO)Critical: Do not place in non-polar organic waste (Hexanes/Et₂O) to avoid precipitation/clogs.[1]
Acidity Weakly Acidic (Amine Salt)Potential to corrode metal containers over long storage periods.[1]

Hazard Assessment & Safety Architecture

Before handling waste, you must validate the safety environment.[1] This compound presents a dual hazard profile: the corrosive/irritant nature of the amine salt and the chemical reactivity of the ether ring.[1]

Hazard Statements (GHS Classification)
  • H315: Causes skin irritation.[1][4][5]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][4][6]

The "Self-Validating" PPE Protocol

Do not rely on minimum standards. Use this causality-based selection criteria:

  • Respiratory Protection: Because the salt can exist as a fine dust, a NIOSH N95 (minimum) or P100 respirator is required during weighing or solid transfer to prevent inhalation of the hydrochloride salt, which hydrolyzes to acid in the lungs.[1]

  • Dermal Barrier: Nitrile gloves (minimum thickness 0.11 mm) are sufficient.[1] The salt is ionic and penetrates skin slower than the free base, but contact dermatitis is a risk.[1]

  • Eye Defense: Chemical splash goggles are mandatory.[1] Safety glasses are insufficient due to the risk of airborne dust entering the eye and creating an acidic solution.[1]

Pre-Disposal Treatment & Segregation

Scientific Rationale: The tetrahydropyran ring contains an ether linkage adjacent to a secondary carbon.[1] While less prone to peroxide formation than acyclic ethers, it can form peroxides over extended storage.[1] The amine group is incompatible with strong oxidizers (e.g., nitric acid, permanganates), potentially forming explosive N-oxides or chloroamines.[1]

Segregation Logic (The "Red Flag" Check)
  • ❌ INCOMPATIBLE: Do not mix with Oxidizing Acids (Nitric, Perchloric), Bleach (Sodium Hypochlorite), or Acid Chlorides.[1]

  • ✅ COMPATIBLE: Can be consolidated with non-halogenated organic solvents (Methanol, Ethanol) or aqueous waste streams within the pH 4-10 range.[1]

Disposal Workflow

This decision matrix visualizes the operational logic for disposing of the compound in various states (Solid vs. Solution).

DisposalWorkflowStartWaste Generation:2-(Oxan-3-yl)ethan-1-amine HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidDry CompoundSolutionSolution / Reaction MixtureStateCheck->SolutionDissolvedSolidWasteSegregate into:Solid Hazardous Waste Container(Polyethylene/Glass)Solid->SolidWasteSolventCheckIdentify Solvent SystemSolution->SolventCheckAqueousAqueous / Polar Organic(Water, MeOH, DMSO)SolventCheck->AqueousPolarNonPolarNon-Polar / Halogenated(DCM, Hexanes)SolventCheck->NonPolarNon-PolarLabelingLabeling:'Non-Regulated Chemical Waste'Constituents: Amine Salt, SolventSolidWaste->LabelingLiquidWasteSegregate into:Liquid Organic Waste Carboy(Non-Halogenated preferred)Aqueous->LiquidWastePrecipitationRiskRISK: Salt Precipitation.Dilute with MeOH or Waterbefore combining.NonPolar->PrecipitationRiskPrecipitationRisk->LiquidWasteLiquidWaste->LabelingVendorHandover to EHS/VendorMethod: IncinerationLabeling->Vendor

Figure 1: Decision matrix for the segregation and packaging of amine salt waste.[1]

Emergency Procedures: Spill Management

In the event of a spill, the "Self-Validating" system requires you to neutralize the hazard before cleanup to prevent exposure.[1]

Scenario A: Solid Spill (Powder)
  • Isolate: Evacuate the immediate area to let dust settle (2 minutes).[1]

  • PPE Up: Don N95 respirator and double nitrile gloves.[1]

  • Contain: Cover the spill with a damp absorbent pad (paper towel wetted with water).[1] Why? This prevents dust generation during sweeping.[1]

  • Clean: Scoop the damp solid into a waste bag.[1] Wipe the surface with a weak base (1% Sodium Bicarbonate) to neutralize any acidic residue, then water.[1]

Scenario B: Solution Spill
  • Absorb: Use a universal absorbent (vermiculite or clay).[1] Do NOT use paper towels alone if the solvent is flammable.[1]

  • Neutralize (Optional but Recommended): If the spill is large (>100mL) and highly acidic, sprinkle sodium bicarbonate over the absorbent.[1]

  • Disposal: Collect absorbent material into a sealed hazardous waste bag. Label as "Debris contaminated with [Solvent] and Amine Salt."[1]

References

  • PubChem. 2-(Oxan-3-yl)ethan-1-amine Compound Summary. National Library of Medicine.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Oxan-3-yl)ethan-1-amine hydrochloride
Reactant of Route 2
2-(Oxan-3-yl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.